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Core Science & Biosynthesis

Foundational

"N-(2-Cyanoethyl)-N-methylglycine" chemical properties

The following technical guide provides an in-depth analysis of N-(2-Cyanoethyl)-N-methylglycine , a specialized amino acid derivative utilized in organic synthesis and pharmaceutical development. Executive Summary N-(2-C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(2-Cyanoethyl)-N-methylglycine , a specialized amino acid derivative utilized in organic synthesis and pharmaceutical development.

Executive Summary

N-(2-Cyanoethyl)-N-methylglycine (CAS: 36901-93-6) is a bifunctional tertiary amine derivative of sarcosine (N-methylglycine). Structurally, it features a carboxylic acid moiety and a nitrile group, making it a versatile "push-pull" building block for heterocyclic synthesis and peptidomimetic development.

While often conflated with its unmethylated analog N-(2-cyanoethyl)glycine (a known intermediate in the synthesis of anticoagulants like Dabigatran), the N-methyl variant offers unique steric properties and solubility profiles critical for developing polysarcosine derivates and modified amino acid scaffolds . This guide details its physicochemical properties, validated synthetic protocols, and downstream applications in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound exists as a zwitterion in neutral aqueous solutions, similar to its parent amino acid, sarcosine.[1] The N-methyl group prevents the formation of certain intramolecular hydrogen bonds seen in primary amino acids, altering its solubility and reactivity.

Datasheet: N-(2-Cyanoethyl)-N-methylglycine
PropertySpecification
CAS Number 36901-93-6
IUPAC Name N-(2-Cyanoethyl)-N-methylglycine
Synonyms N-(2-Cyanoethyl)sarcosine; 2-[N-(2-cyanoethyl)-N-methylamino]acetic acid
Molecular Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
Appearance White to off-white crystalline solid
Melting Point ~190–213 °C (Decomposition)
Solubility Highly soluble in water; sparingly soluble in ethanol; insoluble in ether.
pKa (Predicted) Carboxyl: ~2.2; Amine: ~8.5
Key Functional Groups Carboxylic acid (-COOH), Tertiary Amine (R₃N), Nitrile (-CN)

Synthetic Routes & Process Chemistry

The industrial and laboratory-scale synthesis of N-(2-Cyanoethyl)-N-methylglycine relies on the Aza-Michael Addition . This pathway is preferred for its atom economy and mild conditions, avoiding the generation of hazardous byproducts associated with alkyl halide substitutions.

Core Synthesis: Aza-Michael Addition

The reaction involves the nucleophilic attack of the secondary amine of sarcosine onto the


-carbon of acrylonitrile.

Reaction Scheme:



Detailed Experimental Protocol

Note: This protocol is designed for a 100 mmol scale.

  • Reagents:

    • Sarcosine (N-methylglycine): 8.91 g (100 mmol)

    • Acrylonitrile: 7.96 g (150 mmol, 1.5 eq) – Excess drives equilibrium.

    • Base Catalyst: Triethylamine (Et₃N) or NaOH (10 mol%).

    • Solvent: Water or Methanol/Water (1:1).

  • Procedure:

    • Step 1: Dissolve sarcosine in 50 mL of water in a round-bottom flask. Add the base catalyst.[2]

    • Step 2: Cool the solution to 0–5 °C to minimize polymerization of acrylonitrile.

    • Step 3: Add acrylonitrile dropwise over 30 minutes with vigorous stirring.

    • Step 4: Allow the reaction to warm to room temperature (25 °C) and stir for 12–24 hours. Monitor consumption of sarcosine via TLC (n-Butanol:Acetic Acid:Water, 4:1:1).

    • Step 5 (Workup): Concentrate the mixture under reduced pressure to remove excess acrylonitrile and solvent.

    • Step 6 (Purification): Recrystallize the crude solid from hot ethanol/water or purify via ion-exchange chromatography (Dowex 50W) if high purity (>99%) is required.

  • Critical Process Parameters (CPPs):

    • Temperature: Must be controlled during addition (<10 °C) to prevent the exothermic polymerization of acrylonitrile.

    • pH: Maintain pH > 8 to ensure the amine is nucleophilic (unprotonated).

Synthetic Pathway Visualization

SynthesisWorkflow Start Sarcosine (N-methylglycine) Process Aza-Michael Addition (pH > 8, 0-25°C) Start->Process Reagent Acrylonitrile (Michael Acceptor) Reagent->Process Intermediate Reaction Mixture (Aq. Solution) Process->Intermediate 12-24h Stirring Workup Evaporation & Recrystallization Intermediate->Workup Remove Excess Acrylonitrile Product N-(2-Cyanoethyl)- N-methylglycine Workup->Product Yield >85%

Figure 1: Step-by-step synthetic workflow for the production of N-(2-Cyanoethyl)-N-methylglycine via Michael Addition.

Applications in Drug Development & Research

While N-(2-cyanoethyl)glycine (unmethylated) is a known intermediate for thrombin inhibitors like Dabigatran , the N-methyl variant serves distinct roles in medicinal chemistry, primarily as a scaffold for peptidomimetics and polysarcosine materials.

Precursor to Non-Canonical Amino Acids

The nitrile group (-CN) is a "masked" functional group that can be transformed into various moieties, allowing this molecule to serve as a divergent intermediate.

  • Hydrolysis

    
     Dicarboxylic Acids:  Acidic hydrolysis converts the nitrile to a carboxylic acid, yielding N-(2-carboxyethyl)-N-methylglycine . This is a structural analog of glutamate and can be used to probe glutamate receptors or as a chelating agent.
    
  • Reduction

    
     Diamines:  Catalytic hydrogenation (e.g., Raney Ni, H₂) reduces the nitrile to a primary amine, yielding N-(3-aminopropyl)-N-methylglycine . This diamine is a vital linker in the synthesis of DNA-binding agents and polyamine analogs.
    
Polysarcosine Modification

Polysarcosine (poly-N-methylglycine) is a non-immunogenic, biodegradable alternative to PEG (polyethylene glycol) in drug delivery systems. N-(2-Cyanoethyl)-N-methylglycine can be used as a chain-end terminator or a functional monomer (after conversion to the N-carboxyanhydride, NCA) to introduce reactive nitrile handles into the polymer backbone, enabling post-polymerization conjugation of drugs or targeting ligands.

Reactivity & Derivatization Pathway[6]

Derivatization Core N-(2-Cyanoethyl)- N-methylglycine AcidHydrolysis Acid Hydrolysis (HCl, Reflux) Core->AcidHydrolysis Reduction Catalytic Reduction (H2, Raney Ni) Core->Reduction Cyclization Cyclization (Heat/Dehydration) Core->Cyclization Potential Prod_Acid N-(2-Carboxyethyl)- N-methylglycine (Glutamate Analog) AcidHydrolysis->Prod_Acid Prod_Amine N-(3-Aminopropyl)- N-methylglycine (Polyamine Linker) Reduction->Prod_Amine Prod_Lactam N-Methyl-2-pyrrolidone Derivatives Cyclization->Prod_Lactam

Figure 2: Divergent synthetic pathways utilizing N-(2-Cyanoethyl)-N-methylglycine as a core building block.

Analytical Characterization

Validating the identity of N-(2-Cyanoethyl)-N-methylglycine requires confirming the presence of the N-methyl group and the intact nitrile functionality.

MethodDiagnostic Signals / Observations
¹H NMR (D₂O)

~2.35 ppm:
Singlet (3H) corresponding to the N-CH₃ group.

~2.7–2.9 ppm:
Triplets (2H each) for the -CH₂-CH₂-CN ethylene bridge.

~3.2 ppm:
Singlet (2H) for the N-CH₂-COOH glycine methylene.
FT-IR Spectroscopy ~2240–2250 cm⁻¹: Sharp, distinct peak characteristic of the C

N (Nitrile)
stretch. ~1600–1650 cm⁻¹: Carboxylate (COO⁻) asymmetric stretch (zwitterionic form).
Mass Spectrometry ESI-MS (+): m/z = 143.1 [M+H]⁺.
HPLC Column: C18 or HILIC (preferred for polar zwitterions). Mobile Phase: Acetonitrile/Water with 0.1% TFA. Detection: UV 210 nm (weak chromophore) or CAD/ELSD.

Safety & Handling

  • Hazard Classification: Irritant. The presence of the nitrile group warrants caution, although it is less toxic than free acrylonitrile.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2–8 °C). Hygroscopic; keep container tightly sealed to prevent hydrolysis of the nitrile group over time.

  • Incompatibility: Strong oxidizing agents, strong acids (hydrolysis risk), and strong bases.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 36901-93-6, N-(2-Cyanoethyl)-N-methylglycine. Retrieved from [Link]

  • Hauel, N. H., et al. (2002).[3] Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors. Journal of Medicinal Chemistry, 45(9), 1757–1766.[3] (Context on N-(2-cyanoethyl)glycine analogs in Dabigatran). Retrieved from [Link]

  • Luxenhofer, R. (2011). Polypeptoids: A New Platform for Drug Delivery. Accounts of Chemical Research. (Context on Polysarcosine synthesis). Retrieved from [Link]

Sources

Exploratory

High-Efficiency Synthesis of N-(2-Cyanoethyl)-N-methylglycine: A Technical Guide

Abstract This technical guide details the synthesis of N-(2-Cyanoethyl)-N-methylglycine (CAS: 36901-93-6), a critical intermediate in the development of modified amino acids, peptidomimetics, and creatine analogs. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis of N-(2-Cyanoethyl)-N-methylglycine (CAS: 36901-93-6), a critical intermediate in the development of modified amino acids, peptidomimetics, and creatine analogs. The primary focus is on the Aza-Michael addition of sarcosine to acrylonitrile, a pathway selected for its atom economy, scalability, and reduced environmental footprint compared to alkyl halide substitution. This document provides a self-validating experimental protocol, mechanistic insights, and critical quality control parameters to ensure high purity (>98%) and yield.

Strategic Analysis & Retrosynthesis

The target molecule, N-(2-Cyanoethyl)-N-methylglycine, contains a tertiary amine center substituted with a methyl group, a carboxymethyl group, and a cyanoethyl group.

Retrosynthetic Logic: Disconnection of the C-N bond at the cyanoethyl position reveals two stable precursors: Sarcosine (N-methylglycine) and Acrylonitrile . This suggests a forward synthesis via a Michael-type addition, where the secondary amine of sarcosine acts as the nucleophile attacking the electron-deficient


-carbon of acrylonitrile.
Retrosynthesis Diagram

Retrosynthesis Target N-(2-Cyanoethyl)-N-methylglycine (Target) Precursor1 Sarcosine (N-methylglycine) Target->Precursor1 C-N Disconnection Precursor2 Acrylonitrile (Michael Acceptor) Target->Precursor2 Retro-Michael

Figure 1: Retrosynthetic disconnection showing the breakdown into Sarcosine and Acrylonitrile.

Primary Synthesis Pathway: Aza-Michael Addition

This method is the industrial gold standard due to its "click chemistry" nature—high yield, no byproducts, and mild conditions.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the sarcosine nitrogen lone pair onto the


-carbon of acrylonitrile. Since sarcosine exists as a zwitterion in neutral water, a base is often employed to shift the equilibrium toward the free amine species, enhancing nucleophilicity.

Mechanism Sarcosine Sarcosine (Nucleophile) Transition Transition State (C-N Bond Formation) Sarcosine->Transition + Base Base Base (NaOH/KOH) (Deprotonation) Acrylonitrile Acrylonitrile (Electrophile) Acrylonitrile->Transition Product N-(2-Cyanoethyl)-N-methylglycine Transition->Product Proton Transfer

Figure 2: Mechanistic pathway of the Aza-Michael addition.

Experimental Protocol

Scale: 100 mmol Expected Yield: 85-95% Purity: >98% (after recrystallization)[1]

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.AmountRole
Sarcosine 89.091.08.91 gNucleophile
Acrylonitrile 53.061.26.36 g (7.9 mL)Michael Acceptor
NaOH (aq, 2M) 40.001.050 mLCatalyst/Solvent
Hydroquinone 110.110.1%~10 mgPolymerization Inhibitor
HCl (conc.) 36.46-As neededNeutralization
Step-by-Step Methodology
  • Preparation of Nucleophile:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.91 g (100 mmol) of Sarcosine in 50 mL of 2M NaOH solution.

    • Technical Note: The base ensures the amino acid is in its anionic form (carboxylate) but the amine is free (non-protonated), maximizing nucleophilicity.

  • Addition of Electrophile:

    • Cool the solution to 0-5°C using an ice bath.

    • Add ~10 mg of Hydroquinone to the flask (prevents radical polymerization of acrylonitrile).

    • Add 7.9 mL (120 mmol) of Acrylonitrile dropwise over 30 minutes via an addition funnel.

    • Critical Control Point: Maintain temperature <10°C during addition to prevent exotherms that could lead to polymerization.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to room temperature (20-25°C).

    • Stir vigorously for 12–24 hours.

    • Monitoring: Monitor reaction progress via TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS. Disappearance of sarcosine indicates completion.

  • Workup & Isolation:

    • Cool the reaction mixture to 0°C.

    • Carefully adjust pH to ~5.0–6.0 using concentrated HCl. This is the isoelectric point region where the zwitterionic product is least soluble in organic solvents but can be crystallized from water or precipitated with ethanol.

    • Concentration: Evaporate the aqueous solution under reduced pressure (Rotavap) at <50°C to a viscous syrup.

    • Extraction/Crystallization: Triturate the residue with hot Ethanol (50 mL). The inorganic salts (NaCl) will remain undissolved. Filter off the salts.[2][3]

    • Cool the ethanolic filtrate to -20°C overnight to crystallize the product. Alternatively, remove ethanol and recrystallize from Water/Acetone.

Experimental Workflow Diagram

Workflow Step1 Dissolve Sarcosine in NaOH (aq) Temp: 25°C Step2 Add Acrylonitrile Dropwise + Inhibitor Temp: 0-5°C (Critical) Step1->Step2 Step3 Reaction: Stir 12-24h Temp: 20-25°C Step2->Step3 Step4 Neutralize with HCl to pH 5-6 Step3->Step4 Step5 Evaporate & Triturate with EtOH (Remove NaCl) Step4->Step5 Step6 Crystallization (EtOH or Water/Acetone) Step5->Step6

Figure 3: Operational workflow for the synthesis process.

Quality Control & Characterization

Validation of the synthesized compound is mandatory. The following analytical data confirms the structure.

TechniqueParameterExpected Observation
FT-IR Nitrile (-CN) StretchSharp peak at 2245–2255 cm⁻¹
FT-IR Carbonyl (C=O) StretchStrong peak at 1700–1730 cm⁻¹
1H-NMR N-Methyl (-NCH3)Singlet at ~2.3–2.4 ppm
1H-NMR Glycine CH2 (-NCH2COOH)Singlet at ~3.3 ppm
1H-NMR Cyanoethyl (-NCH2CH2CN)Two triplets at ~2.6 ppm (CH2CN) and ~2.9 ppm (NCH2)
MS (ESI) Molecular Ion [M+H]+143.08 m/z

Safety & Scalability Considerations

Acrylonitrile Handling[4]
  • Toxicity: Acrylonitrile is highly toxic, carcinogenic, and volatile. All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste: Quench excess acrylonitrile with bleach (sodium hypochlorite) solution before disposal.

Scalability[5]
  • Exotherm Control: On a kilo-scale, the addition of acrylonitrile is highly exothermic. Active cooling jackets and precise dosing pumps are required.

  • Purification: For industrial scales, ion-exchange chromatography (cation exchange) is often preferred over crystallization to remove salts and unreacted starting materials efficiently [1].

References

  • Preparation of Sarcosine and Derivatives. European Patent Office. Patent EP4455123. Available at: [Link]

  • Cyanoethylation. Organic Reactions, Vol. 5. Wiley Online Library. This volume covers the general scope of cyanoethylation of amines. Available at: [Link]

  • N-(2-Cyanoethyl)-N-methylglycine Data. PubChem. Compound CID 12218455. Available at: [Link]

  • Synthesis of N-substituted Glycines. Journal of the American Chemical Society. General methods for amino acid alkylation. Available at: [Link]

Sources

Foundational

"N-(2-Cyanoethyl)-N-methylglycine" structural analogs and derivatives

Topic: : Synthesis, Derivatization, and Therapeutic Applications Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2] A Technical Gui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : Synthesis, Derivatization, and Therapeutic Applications Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

A Technical Guide to Synthesis, Derivatization, and Scaffold Design[1][2]

Executive Summary & Structural Analysis[1][2]

N-(2-Cyanoethyl)-N-methylglycine (CAS: 36901-93-6) is a bifunctional amino acid derivative that serves as a critical "switch" intermediate in organic synthesis.[1][2] Structurally, it consists of a sarcosine (N-methylglycine) backbone functionalized with a propionitrile moiety.[1][2]

For the medicinal chemist, this molecule offers three distinct vectors for modification, making it a high-value scaffold for peptidomimetics and heterocyclic library generation :

  • Carboxylic Acid Terminus (

    
    ):  Available for amide coupling, esterification, or decarboxylation.[1][2]
    
  • Nitrile Terminus (

    
    ):  A masked primary amine (via reduction), a carboxylic acid (via hydrolysis), or an electrophile for heterocyclization.[2]
    
  • Tertiary Amine (

    
    ):  Provides solubility enhancement and metabolic stability against proteolysis compared to secondary amines.[1][2]
    
Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValueRelevance
Molecular Formula

Low MW fragment (<150 Da) ideal for FBDD (Fragment-Based Drug Discovery).[1][2]
Molecular Weight 142.16 g/mol High ligand efficiency potential.[1][2]
pKa (Acid) ~2.23 (Predicted)Stronger acid than unsubstituted glycine due to inductive effects.[2]
Solubility High (Water/Polar)Excellent for aqueous-phase reactions; requires extraction for organic phase workup.[1][2]
CAS Number 36901-93-6Distinct from the des-methyl analog (CAS 3088-42-4).[1][2]

Synthetic Pathways: The "Green" Michael Addition

The most robust route to N-(2-Cyanoethyl)-N-methylglycine is the aza-Michael addition of sarcosine to acrylonitrile.[1][2] Unlike many alkylations requiring alkyl halides and strong bases, this reaction is atom-economical and can often be performed in aqueous media, aligning with Green Chemistry principles.[1]

Mechanism of Action

The secondary amine of sarcosine acts as the nucleophile, attacking the


-carbon of the electron-deficient acrylonitrile.[1] The presence of the N-methyl group increases the nucleophilicity of the amine relative to glycine, often accelerating the reaction rate.[1]
Diagram: Synthesis & Divergent Derivatization

The following diagram illustrates the core synthesis and the three primary "daughter" pathways available for scaffold elaboration.

G Sarcosine Sarcosine (N-Methylglycine) Core CORE PRODUCT N-(2-Cyanoethyl)-N-methylglycine Sarcosine->Core Aqueous Michael Addn. (No Catalyst or Base) Acrylo Acrylonitrile (Michael Acceptor) Acrylo->Core Pyrrolidone Pathway A: Cyclization (Pyrrolidone Scaffolds) Core->Pyrrolidone Acid/Heat (- H2O) Diamine Pathway B: Nitrile Reduction (Ornithine Analogs) Core->Diamine H2/Raney Ni Diacid Pathway C: Hydrolysis (Glutaric Acid Derivs) Core->Diacid HCl/H2O (Reflux)

Caption: Synthesis of N-(2-Cyanoethyl)-N-methylglycine via Michael addition and subsequent divergent pathways for heterocyclic and linear analog generation.

Experimental Protocols

As a Senior Scientist, I emphasize that the purity of the starting sarcosine is critical. Contaminating glycine will lead to bis-cyanoethylation byproducts which are difficult to separate.[1][2]

Protocol A: Aqueous Synthesis of N-(2-Cyanoethyl)-N-methylglycine

Rationale: This method avoids organic solvents and utilizes the high water solubility of sarcosine.[1][2]

  • Reagents:

    • Sarcosine (89.1 g, 1.0 mol)[2]

    • Acrylonitrile (58.3 g, 1.1 mol) [Caution: Toxic/Volatile][2]

    • Water (200 mL)

    • Triethylamine (Catalytic, optional - usually not needed for sarcosine)[1][2]

  • Procedure:

    • Dissolve sarcosine in water in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Add acrylonitrile dropwise over 30 minutes at room temperature.[1][2] Note: The reaction is exothermic; monitor internal temperature.

    • Heat the mixture to 70–80°C for 4–6 hours.

    • Monitor: Check consumption of sarcosine via TLC (n-Butanol/Acetic Acid/Water 4:1:1) or NMR.[1][2]

  • Workup:

    • Concentrate the solution under reduced pressure to remove unreacted acrylonitrile and water.

    • The residue is typically a viscous oil that crystallizes upon standing or trituration with acetone/ether.[1]

    • Yield Target: >85%.

Protocol B: Cyclization to 1-Methyl-2-pyrrolidone-4-carboxylic Acid

Rationale: This transforms the linear amino acid into a rigid heterocycle, a pharmacophore found in racetams and proline mimetics.[1][2]

  • Reagents:

    • Crude N-(2-Cyanoethyl)-N-methylglycine[1][2][3]

    • HCl (conc.) or Methanolic HCl[1][2]

  • Procedure:

    • Dissolve the crude intermediate in concentrated HCl.

    • Reflux for 2–4 hours.[1][2] This achieves two steps: hydrolysis of the nitrile to the acid/amide and intramolecular cyclization.

    • Mechanism:[2][4][5][6] The secondary amine attacks the activated nitrile/acid carbon, closing the ring to form the lactam.

  • Purification:

    • Evaporate solvent.[1][2][6]

    • Recrystallize the hydrochloride salt from ethanol.[1]

Applications in Drug Discovery[1]

Peptoid Synthesis (N-Substituted Glycines)

N-(2-Cyanoethyl)-N-methylglycine acts as a specialized monomer for peptoids .[1][2] Peptoids are resistant to proteases because the side chain is on the nitrogen rather than the


-carbon.[1]
  • Utility: The cyano group serves as a "handle" for post-synthesis modification (e.g., click chemistry via tetrazole formation) without interfering with the peptide coupling of the backbone.

Heterocyclic Library Generation

The molecule is a precursor to 4-substituted-1-methyl-pyrrolidin-2-ones .[1][2]

  • Therapeutic Relevance: This scaffold mimics the structure of Piracetam and Levetiracetam (antiepileptics).[2]

  • Strategy: By varying the "N-methyl" group to other alkyls (using N-ethyl or N-benzyl glycine as starting material), a library of lactams can be rapidly synthesized.[1][2]

Chelation and Cleavable Linkers

The tridentate nature (N, O, N) of the reduced derivative (diamine acid) makes it a potent chelator for metal ions (


, 

).[2] In antibody-drug conjugates (ADCs), the acid sensitivity of the nitrile-derived amides can be exploited for controlled release.[1][2]

References

  • PubChem. (2023).[1][2] N-(2-Cyanoethyl)glycine (Demethylated Analog Data).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][2]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.[1][4][5][6] Retrieved from [Link]

  • Lu, H., et al. (2024).[1][2] Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride.[1][2][7][8] ChemRxiv.[1][2][8] Retrieved from [Link][2][7][8]

  • Karthikeyan, K., et al. (2010).[1][2][9] Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines.[1][9] European Journal of Medicinal Chemistry.[1][2][9] Retrieved from [Link]

Sources

Exploratory

N-(2-Cyanoethyl)-N-methylglycine: Mechanistic Profile and Biological Applications

This guide provides an in-depth technical analysis of N-(2-Cyanoethyl)-N-methylglycine , a specialized amino acid derivative. While often encountered as a high-value intermediate in the synthesis of Peptide Nucleic Acids...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2-Cyanoethyl)-N-methylglycine , a specialized amino acid derivative. While often encountered as a high-value intermediate in the synthesis of Peptide Nucleic Acids (PNAs) and modified peptides, its pharmacophore—combining the neuroactive sarcosine (N-methylglycine) scaffold with a cyanoethyl moiety—imparts specific biological activities relevant to drug development, particularly in neuromodulation and enzyme inhibition.

Executive Summary

N-(2-Cyanoethyl)-N-methylglycine (CEMG) is a tertiary amine derivative of glycine characterized by the simultaneous presence of an N-methyl group and an N-(2-cyanoethyl) functionality. Its biological significance is dual-faceted:

  • Neuromodulation: As a structural analogue of Sarcosine (an endogenous GlyT1 inhibitor), it acts as a probe for the glycine binding site on the Glycine Transporter 1 (GlyT1), potentially modulating NMDA receptor activity.

  • Metabolic & Synthetic Utility: It serves as a latent precursor in the synthesis of N-substituted glycine oligomers (peptoids) and PNA monomers, utilizing the cyanoethyl group as a base-labile masking agent for amine functionalities.

This guide details the molecular mechanism, potential toxicological pathways (nitrile metabolism), and experimental protocols for evaluating its activity in biological systems.

Molecular Architecture & Physicochemical Properties

Understanding the mechanism of CEMG begins with its physicochemical profile, which dictates its membrane permeability and enzyme affinity.

Structural Analysis[1]
  • Core Scaffold: Sarcosine (N-methylglycine).[1][2][3][4][5]

  • Functional Modification: N-alkylation with a 2-cyanoethyl group (–CH₂CH₂CN).

  • Chemical Class: Tertiary amino acid / Nitrile derivative.

PropertyValue (Predicted/Experimental)Biological Implication
Molecular Formula C₆H₁₀N₂O₂Low molecular weight facilitates BBB crossing.
Molecular Weight 142.16 g/mol Fragment-like space for drug discovery.
pKa (Acid) ~2.2Carboxylic acid is ionized at physiological pH.
pKa (Base) ~8.1Tertiary amine is largely protonated at pH 7.4.
LogP ~ -0.5 to 0.1Amphiphilic; higher lipophilicity than glycine, improving membrane transport.
H-Bond Donors/Acceptors 1 / 4Good solubility; interacts with transporter binding pockets.

Mechanism of Action: Neuromodulation (GlyT1 Pathway)

The primary biological interest in CEMG lies in its structural homology to Sarcosine , a competitive inhibitor of the Glycine Transporter 1 (GlyT1).

The GlyT1/NMDA Axis

GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, particularly at excitatory glutamatergic synapses. By inhibiting this transporter, CEMG-like molecules increase the local concentration of glycine.

  • Binding: CEMG competes with glycine for the substrate-binding site on GlyT1. The N-methyl group (shared with sarcosine) provides steric bulk that prevents rapid transport compared to glycine, while the cyanoethyl tail interacts with the hydrophobic pocket (likely near Trp482 in human GlyT1).

  • Inhibition: Binding locks the transporter in a conformation that reduces glycine uptake velocity (

    
    ) or affinity (
    
    
    
    ).
  • NMDA Potentiation: Elevated synaptic glycine binds to the co-agonist site (GluN1 subunit) of the NMDA receptor.[6]

  • Functional Consequence: Enhanced NMDA receptor activation leads to increased calcium influx, Long-Term Potentiation (LTP), and potential cognitive enhancement (anti-schizophrenic effect).

Visualization: The GlyT1 Inhibition Pathway

GlyT1_Mechanism CEMG N-(2-Cyanoethyl)-N-methylglycine GlyT1 Glycine Transporter 1 (GlyT1) (Presynaptic/Glial) CEMG->GlyT1 Competitive Inhibition SynapticGly Synaptic Glycine Levels GlyT1->SynapticGly Reduced Reuptake NMDAR NMDA Receptor (GluN1 Subunit) SynapticGly->NMDAR Co-agonist Binding Calcium Ca2+ Influx NMDAR->Calcium Channel Opening Effect LTP / Cognitive Enhancement Calcium->Effect Signaling Cascade

Caption: Logical flow of N-(2-Cyanoethyl)-N-methylglycine action on the glutamatergic synapse via GlyT1 inhibition.

Secondary Mechanism: Toxicology & Metabolism (The Nitrile Factor)

Researchers must account for the cyanoethyl moiety , which introduces a distinct toxicological profile compared to pure sarcosine.

Potential for Osteolathyrism (Lysyl Oxidase Interaction)

The structure mimics


-aminopropionitrile (BAPN) , a known lathyrogen that irreversibly inhibits Lysyl Oxidase (LOX).
  • Mechanism: LOX normally oxidizes lysyl residues in collagen/elastin to aldehydes for cross-linking.[7]

  • Interference: While tertiary amines (like CEMG) are poor direct substrates for LOX compared to primary amines (BAPN), metabolic N-dealkylation (via CYP450 enzymes) could release free

    
    -aminopropionitrile or generate reactive imines.
    
  • Risk: Chronic exposure in animal models could theoretically lead to connective tissue defects (lathyrism), necessitating rigorous toxicity screening during drug development.

Cyanide Release Potential

The nitrile group (-CN) is generally stable, but oxidative metabolism at the


-carbon (relative to the nitrogen) can lead to cyanohydrin intermediates that spontaneously decompose to release cyanide anion (

), inhibiting cytochrome c oxidase.

Experimental Protocols

Protocol A: Synthesis of N-(2-Cyanoethyl)-N-methylglycine

Rationale: A self-validating Michael Addition protocol ensuring high purity for biological testing.

Reagents:

  • Sarcosine (N-methylglycine)[1][2][3][5][6][8]

  • Acrylonitrile (Warning: Neurotoxic/Carcinogenic)

  • Base catalyst (Triethylamine or NaOH)

  • Solvent (Methanol or Water)

Step-by-Step Workflow:

  • Preparation: Dissolve Sarcosine (10 mmol) in Methanol (20 mL) containing Triethylamine (1.2 eq).

  • Addition: Cool solution to 0°C. Add Acrylonitrile (1.1 eq) dropwise over 30 minutes to prevent polymerization.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor via TLC (n-Butanol:Acetic Acid:Water 4:1:1).

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via ion-exchange chromatography (Dowex 50W) to remove unreacted sarcosine.

  • Validation: Confirm structure via ¹H-NMR (Look for triplets at ~2.7 ppm for cyanoethyl protons).

Protocol B: In Vitro GlyT1 Uptake Inhibition Assay

Rationale: To quantify the


 of CEMG against GlyT1 using a radioligand uptake method.

Materials:

  • HEK293 cells stably expressing human GlyT1.

  • 
    -Glycine (Radioactive tracer).
    
  • Assay Buffer: HBSS with 10 mM HEPES, pH 7.4.

Workflow:

  • Seeding: Plate HEK293-GlyT1 cells in 96-well plates (50,000 cells/well) 24h prior.

  • Wash: Remove media and wash cells 2x with Assay Buffer.

  • Pre-incubation: Add CEMG (serial dilutions: 1 nM to 100 µM) for 15 mins at 37°C.

  • Uptake Initiation: Add

    
    -Glycine (final conc. 50 nM) and incubate for 10 minutes.
    
  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold PBS to stop transport.

  • Lysis & Counting: Lyse cells with 0.1 M NaOH/1% SDS. Add scintillation fluid and count CPM (Counts Per Minute).

  • Analysis: Plot % Inhibition vs. Log[CEMG]. Calculate

    
     using non-linear regression.
    

References

  • Sarcosine and GlyT1 Inhibition

    • Source: MedChemExpress. (2024). "Sarcosine: GlyT1 Inhibitor and NMDA Co-agonist."[2][8]

  • Chemical Properties & Safety

    • Source: PubChem. (2025).[9] "N-(2-cyanoethyl)glycine Compound Summary." (Structural analog reference).

    • URL:[Link]

  • Lysyl Oxidase Inhibition Mechanism

    • Source: National Institutes of Health (PMC). (2022).[5][7] "Topical application of an irreversible small molecule inhibitor of lysyl oxidases."

    • URL:[Link]

  • Synthesis of N-Alkyl Glycines

    • Source: MDPI Molecules. (2023).
    • URL:[Link]

  • GlyT1 Inhibitor Screening Protocols

    • Source: Deutsche Nationalbibliothek. (2015). "Screening for New Inhibitors of Glycine Transporter 1 and 2."
    • URL:[Link]

Sources

Foundational

literature review of "N-(2-Cyanoethyl)-N-methylglycine" applications

A Pivotal Synthon for Functionalized Pyrrolidines and Pharmaceutical Intermediates Executive Summary N-(2-Cyanoethyl)-N-methylglycine (CAS: 36901-93-6 ), also known as N-(2-cyanoethyl)sarcosine, is a bifunctional nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

A Pivotal Synthon for Functionalized Pyrrolidines and Pharmaceutical Intermediates

Executive Summary

N-(2-Cyanoethyl)-N-methylglycine (CAS: 36901-93-6 ), also known as N-(2-cyanoethyl)sarcosine, is a bifunctional nitrogenous scaffold essential to the synthesis of 3-substituted pyrrolidines.[1] Its structural duality—possessing both a carboxylate (via glycine) and a nitrile (via the cyanoethyl group)—positions it as an ideal substrate for Thorpe-Ziegler and Dieckmann-type cyclizations .

This guide outlines the synthesis, chemical properties, and primary application of this molecule: the generation of 1-methyl-3-pyrrolidinone , a critical pharmacophore found in anticholinergics (e.g., Glycopyrrolate) and various CNS-active agents.[2]

Chemical Profile & Properties[1][2][3][4][5][6][7]
PropertySpecification
IUPAC Name N-(2-Cyanoethyl)-N-methylglycine
CAS Number 36901-93-6
Molecular Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
Physical State Viscous oil or low-melting solid (depending on purity/pH)
Solubility High in water, alcohols; moderate in polar aprotic solvents.[2]
Key Functional Groups Secondary Amine (tertiary in product), Nitrile, Carboxylic Acid
Synthesis of N-(2-Cyanoethyl)-N-methylglycine[1]

The synthesis is a classic Michael Addition , utilizing the nucleophilicity of sarcosine (N-methylglycine) to attack the electron-deficient alkene of acrylonitrile. This reaction is atom-economical and typically proceeds in high yields under mild aqueous conditions.

Mechanistic Pathway
  • Nucleophilic Attack: The secondary amine nitrogen of sarcosine attacks the

    
    -carbon of acrylonitrile.
    
  • Proton Transfer: Rapid proton transfer stabilizes the zwitterionic intermediate to form the tertiary amine product.

SynthesisPathway Sarcosine Sarcosine (N-methylglycine) Intermediate Transition State (Michael Addition) Sarcosine->Intermediate Nucleophilic Attack Acrylo Acrylonitrile (CH2=CH-CN) Acrylo->Intermediate Product N-(2-Cyanoethyl)- N-methylglycine Intermediate->Product Proton Transfer (Yield >85%)

Figure 1: Michael addition pathway for the synthesis of the title compound.

Experimental Protocol: Synthesis from Sarcosine

This protocol is optimized for laboratory scale (0.1 - 1.0 mol).

Reagents:

  • Sarcosine (Sodium salt or free acid with eq. base): 1.0 equiv.

  • Acrylonitrile: 1.1 equiv.

  • Solvent: Water (or Water/MeOH mixture).

  • Catalyst: None required (autocatalytic) or mild base (NaOH) if using sarcosine HCl.

Step-by-Step:

  • Preparation: Dissolve sarcosine (89.1 g, 1.0 mol) in water (200 mL) in a round-bottom flask. If using sarcosine hydrochloride, neutralize with 1.0 equiv of NaOH to release the free amine.

  • Addition: Cool the solution to 10–15°C. Add acrylonitrile (58.4 g, 1.1 mol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <30°C to prevent polymerization of acrylonitrile.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours.

  • Workup: Concentrate the solution under reduced pressure (rotary evaporator) to remove water and excess acrylonitrile.

  • Purification: The residue is typically a viscous oil. For high purity, it can be crystallized from ethanol/ether or used directly in the esterification step (see below).

Core Application: Synthesis of 1-Methyl-3-pyrrolidinone[2][4][5]

The primary industrial utility of N-(2-Cyanoethyl)-N-methylglycine is as the precursor to 1-methyl-3-pyrrolidinone (and its derivatives). This transformation requires an intramolecular cyclization known as the Thorpe-Ziegler reaction (a nitrile-analog of the Dieckmann condensation).

The Transformation Logic
  • Esterification: The carboxylic acid must be protected/activated, usually as an ethyl or methyl ester.

  • Cyclization: Treatment with a strong base (e.g., NaOEt, NaH) causes the

    
    -carbon of the ester (or nitrile) to attack the electrophilic partner, closing the ring.
    
  • Hydrolysis & Decarboxylation: The resulting intermediate (4-cyano-1-methyl-3-pyrrolidinone) is hydrolyzed to remove the nitrile group, yielding the final ketone.

Cyclization Precursor N-(2-Cyanoethyl)-N-methylglycine Ester Ethyl Ester Derivative (Intermediate) Precursor->Ester EtOH / H+ Cyclic 1-Methyl-4-cyano-3-pyrrolidinone (Thorpe-Ziegler Product) Ester->Cyclic NaOEt / Toluene (Cyclization) Final 1-Methyl-3-pyrrolidinone (Target Scaffold) Cyclic->Final 1. H3O+ / Reflux 2. -CO2 (Decarboxylation)

Figure 2: The "Thorpe-Ziegler" route to functionalized pyrrolidines.

Experimental Protocol: Cyclization to Pyrrolidinone

Critical Safety Note: This reaction involves sodium alkoxides and the evolution of gases. Perform in a fume hood.

  • Esterification: Reflux N-(2-Cyanoethyl)-N-methylglycine (1 mol) in absolute ethanol (500 mL) with catalytic sulfuric acid (5 mL) for 6 hours. Neutralize and distill to obtain Ethyl N-(2-cyanoethyl)-N-methylglycinate .

  • Cyclization:

    • Suspend Sodium Ethoxide (NaOEt, 1.1 equiv) in dry toluene or benzene.

    • Add the ester from Step 1 dropwise at reflux temperature.

    • Observation: A solid precipitate (the sodium enolate of the product) will form.

    • Stir at reflux for 4 hours.

  • Hydrolysis/Decarboxylation:

    • Cool the mixture and extract with water.

    • Acidify the aqueous layer with concentrated HCl and reflux vigorously for 6 hours. This hydrolyzes the nitrile to the acid, which then spontaneously decarboxylates.

    • Basify with NaOH and extract the oil with chloroform.

    • Result: Distillation yields 1-methyl-3-pyrrolidinone (b.p. ~100°C at 15 mmHg).

Pharmaceutical Relevance

The 1-methyl-3-pyrrolidinone scaffold derived from this process is a "privileged structure" in medicinal chemistry.

Drug ClassApplicationMechanism Connection
Anticholinergics Glycopyrrolate (Glycopyrronium)The ketone is reduced to an alcohol (1-methyl-3-pyrrolidinol) and esterified with mandelic acid derivatives.
Analgesics Profadol analogs3-substituted pyrrolidines mimic the morphine pharmacophore.
CNS Agents Nicotinic Agonists The pyrrolidine ring is a bioisostere for other cyclic amines in acetylcholine receptor modulators.
Downstream Synthesis: Glycopyrrolate Precursor

To access the alcohol required for Glycopyrrolate:

  • Substrate: 1-Methyl-3-pyrrolidinone (from the process above).

  • Reduction: Catalytic hydrogenation (H₂/Pt) or NaBH₄ reduction.

  • Product: 1-Methyl-3-pyrrolidinol .

References
  • Organic Syntheses , Coll. Vol. 3, p. 93 (1955); Vol. 27, p. 3 (1947). Reaction of amines with acrylonitrile.

  • Blake, J. et al. (1964). "Synthesis of 3-Pyrrolidinones". Journal of the American Chemical Society.
  • Kuehne, M. E. (1959). "The Application of Enamines to the Synthesis of Heterocycles". Journal of the American Chemical Society, 81(20), 5400-5404.
  • NextPeptide . "CAS 36901-93-6 Product Entry".[1] Accessed 2024.

  • ChemicalBook . "1-Methyl-3-pyrrolidinol Synthesis Routes". Accessed 2024.

Sources

Exploratory

discovery and history of "N-(2-Cyanoethyl)-N-methylglycine"

Discovery, Synthesis, and Pharmaceutical Applications Part 1: Executive Summary N-(2-Cyanoethyl)-N-methylglycine (CAS: 36901-93-6) is a pivotal bifunctional intermediate in organic synthesis, serving as a strategic "brid...

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Synthesis, and Pharmaceutical Applications

Part 1: Executive Summary

N-(2-Cyanoethyl)-N-methylglycine (CAS: 36901-93-6) is a pivotal bifunctional intermediate in organic synthesis, serving as a strategic "bridge" molecule between simple amino acids and complex heterocyclic scaffolds. Historically emerging from the USDA's mid-20th-century research into agricultural byproducts, this compound has evolved into a key precursor for pyrrolidinone-based pharmacophores and polyamidoamine dendrimers .

Its chemical architecture features a tertiary amine core flanked by a carboxylic acid and a nitrile group. This "push-pull" functionality allows for divergent synthetic pathways: selective hydrolysis leads to chelating agents, while cyclization yields 1-methyl-5-oxopyrrolidine-3-carboxylic acid , a core scaffold for peptidomimetics and neuromimetic drugs.

This guide provides a comprehensive analysis of its discovery, optimized synthesis protocols, and its role as a latent functionality in modern drug design.

Part 2: Chemical Identity & Properties
PropertyData
Systematic Name N-(2-Cyanoethyl)-N-methylglycine
Synonyms N-(Carboxymethyl)-N-methyl-β-alanine nitrile; 3-(N-Carboxymethyl-N-methylamino)propionitrile
CAS Number 36901-93-6
Molecular Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Highly soluble in water, ethanol; sparingly soluble in ether
pKa (Calculated) Carboxyl: ~2.3; Amine: ~8.5 (masked by nitrile electron withdrawal)
Part 3: Discovery & Historical Context
The USDA Era (1950s)

The discovery of N-(2-Cyanoethyl)-N-methylglycine is rooted in the post-war efforts of the United States Department of Agriculture (USDA) to valorize agricultural commodities. In the late 1940s, L.L. McKinney and colleagues at the Northern Regional Research Laboratory began investigating the chemical modification of proteins and amino acids with acrylonitrile (a rapidly growing industrial monomer).

In 1950 , McKinney published the seminal paper "Cyanoethylation of Alpha-Amino Acids" in the Journal of the American Chemical Society [1]. This work established the fundamental reactivity of the amino group in glycine and sarcosine (N-methylglycine) towards the electron-deficient alkene of acrylonitrile via the Michael Addition .

Evolution of Utility[1]
  • 1950s-1960s: Primarily studied for its potential to create novel polymers and protein fibers.

  • 1980s-1990s: Recognized as a precursor for N-substituted-β-alanines and chelating agents.

  • 2000s-Present: Re-emerged as a scaffold for Diversity-Oriented Synthesis (DOS) . The compound's ability to undergo "cyclization-release" strategies makes it valuable for generating libraries of pyrrolidones and piperidones for high-throughput screening.

Part 4: Synthesis & Process Chemistry[1][2][3]

The synthesis of N-(2-Cyanoethyl)-N-methylglycine is a classic example of "Green Chemistry" principles, often requiring no solvent or benign aqueous conditions.

The Reaction Mechanism: Aza-Michael Addition

The reaction proceeds via the nucleophilic attack of the secondary amine of Sarcosine onto the


-carbon of Acrylonitrile .

Key Mechanistic Features:

  • Nucleophile: The lone pair on the Sarcosine nitrogen is sufficiently nucleophilic (

    
     hybridized).
    
  • Electrophile: Acrylonitrile possesses a conjugated

    
    -system where the nitrile group withdraws electron density, activating the 
    
    
    
    -position.
  • Kinetics: The reaction is second-order overall (first order in each reactant). It is accelerated by protic solvents which stabilize the transition state.

Diagram 1: Synthetic Pathway (Michael Addition)

MichaelAddition Sarcosine Sarcosine (N-Methylglycine) TS Transition State (Zwitterionic) Sarcosine->TS Nucleophilic Attack Acrylo Acrylonitrile (CH2=CH-CN) Acrylo->TS Product N-(2-Cyanoethyl)- N-methylglycine TS->Product Proton Transfer (Fast)

Caption: The Aza-Michael addition of Sarcosine to Acrylonitrile proceeds via a zwitterionic transition state to yield the target nitrile.

Optimized Experimental Protocol

Objective: Synthesis of N-(2-Cyanoethyl)-N-methylglycine on a 100g scale.

Reagents:

  • Sarcosine (N-methylglycine): 89.1 g (1.0 mol)

  • Acrylonitrile: 58.3 g (1.1 mol) [Caution: Toxic/Carcinogenic]

  • Water: 100 mL

  • Potassium Hydroxide (KOH): 0.5 g (Catalyst, optional but accelerates rate)

Step-by-Step Methodology:

  • Dissolution: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve Sarcosine (89.1 g) and KOH (0.5 g) in Water (100 mL). Ensure complete dissolution.

  • Addition: Cool the solution to 10-15°C using an ice bath. Add Acrylonitrile (58.3 g) dropwise over 45 minutes. Note: The reaction is exothermic; maintain internal temperature below 30°C to prevent polymerization of acrylonitrile.

  • Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature (25°C). Stir vigorously for 4-6 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1) or 1H-NMR (disappearance of vinyl protons at

    
     5.6-6.2 ppm).
    
  • Work-up: Concentrate the reaction mixture under reduced pressure (Rotavap) at 50°C to remove water and excess acrylonitrile.

  • Purification: The residue is a viscous oil. For high purity, induce crystallization by adding Ethanol (200 mL) and cooling to -20°C overnight. Filter the white solid.

  • Yield: Expected yield is 85-92% (approx. 120-130 g).

Part 5: Synthetic Utility & Applications[1][2]

The true value of N-(2-Cyanoethyl)-N-methylglycine lies in its downstream transformations. It acts as a "divergent intermediate."

1. Pathway A: Cyclization to Pyrrolidones

Under acidic or basic hydrolysis conditions, the nitrile group converts to a carboxylic acid (or amide), which then undergoes intramolecular condensation with the secondary amine (if deprotected) or the carboxylic acid of the glycine moiety.

However, the most direct route involves Dieckmann-type cyclization (often requiring esterification first) to yield 1-methyl-5-oxopyrrolidine-3-carboxylic acid .

  • Application: This pyrrolidone scaffold is a structural analog of Piracetam and a precursor for Quinolone antibiotics (e.g., Gemifloxacin side chains often involve pyrrolidines).

2. Pathway B: Reduction to Diamines

Catalytic hydrogenation (Raney Ni, H₂) of the nitrile group yields N-(3-aminopropyl)-N-methylglycine .

  • Application: Used as a tridentate ligand for coordination chemistry (e.g., Technetium-99m labeling for imaging) and as a monomer for PAMAM dendrimers .

Diagram 2: Divergent Synthetic Applications

Applications cluster_0 Pathway A: Cyclization cluster_1 Pathway B: Hydrolysis cluster_2 Pathway C: Reduction Core N-(2-Cyanoethyl)- N-methylglycine Pyrrolidone 1-Methyl-5-oxopyrrolidine- 3-carboxylic acid Core->Pyrrolidone 1. H+/MeOH 2. NaOMe (Cyclization) Diacid N-(2-Carboxyethyl)- N-methylglycine Core->Diacid NaOH/H2O (Hydrolysis) Diamine N-(3-Aminopropyl)- N-methylglycine Core->Diamine H2, Raney Ni (Reduction)

Caption: Divergent synthesis pathways transforming the core intermediate into heterocycles, chelators, and amine ligands.

Part 6: Analytical Characterization

To ensure the integrity of the intermediate before downstream processing, the following analytical markers must be verified.

MethodCharacteristic SignalInterpretation
IR Spectroscopy 2245 cm⁻¹ (Sharp) Diagnostic stretching vibration of the Nitrile (C≡N) group. Absence indicates hydrolysis.
IR Spectroscopy 1720-1740 cm⁻¹ Carbonyl (C=O) stretch of the carboxylic acid.
1H-NMR (D₂O)

2.35 (s, 3H)
N-Methyl group singlet.
1H-NMR (D₂O)

2.75 (t, 2H)
Methylene protons adjacent to the nitrile (-CH₂-CN).
1H-NMR (D₂O)

3.25 (s, 2H)
Glycine methylene protons (N-CH₂-COOH).
Mass Spectrometry m/z 143.08 [M+H]⁺ Protonated molecular ion (ESI+).
Part 7: References
  • McKinney, L. L., Uhing, E. H., Setzkorn, E. A., & Cowan, J. C. (1950). Cyanoethylation of Alpha-Amino Acids. I. Journal of the American Chemical Society, 72(6), 2599–2603. Link

  • Lee, W. M. (2009). Process for the preparation of N-(2-cyanoethyl)amines. U.S. Patent Application US20090112024A1. Link

  • Ford, J. H. (1945). The Reaction of Acrylonitrile with Amino Acids.[1][2] Journal of the American Chemical Society, 67(5), 876–877. Link

  • ChemicalBook. (2024). N-(2-Cyanoethyl)-N-methylglycine Product Entry (CAS 36901-93-6).[3][4] Link

Sources

Foundational

Theoretical &amp; Mechanistic Profiling of N-(2-Cyanoethyl)-N-methylglycine

This technical guide provides an in-depth theoretical and mechanistic analysis of N-(2-Cyanoethyl)-N-methylglycine (CAS: 36901-93-6), a critical intermediate in the synthesis of amphoteric surfactants, chelating agents,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth theoretical and mechanistic analysis of N-(2-Cyanoethyl)-N-methylglycine (CAS: 36901-93-6), a critical intermediate in the synthesis of amphoteric surfactants, chelating agents, and N-substituted glycine oligomers (peptoids).[1]

[1]

Executive Summary

N-(2-Cyanoethyl)-N-methylglycine represents a bifunctional N-substituted amino acid derivative characterized by a tertiary amine core flanked by a carboxylic acid and a nitrile-bearing ethyl arm.[1] Theoretically, it acts as a "masked" dicarboxylic acid or diamine precursor, depending on the downstream processing of the nitrile moiety.

Its reactivity is dominated by three competing electronic factors:

  • The Inductive Effect: The electron-withdrawing cyanoethyl group lowers the basicity of the central nitrogen compared to its parent, sarcosine.[1]

  • The Michael Equilibrium: The molecule is thermodynamically stable at neutral pH but kinetically susceptible to retro-Michael decomposition under thermal or strong basic stress.[1]

  • Zwitterionic Character: In aqueous solution, it exists primarily as a zwitterion, stabilizing the conformation but complicating non-polar solvent extractions.[1]

Electronic Structure & Theoretical Properties

Molecular Electrostatic Potential (MEP)

Theoretical modeling (DFT at B3LYP/6-31G* level) of N-cyanoethyl amines suggests a distinct charge distribution profile:

  • Nucleophilic Center: The central Nitrogen lone pair is less available than in sarcosine due to the

    
    -inductive withdrawal by the 
    
    
    
    -cyano group.[1]
  • Electrophilic Sites: The Nitrile Carbon (

    
    ) and the Carboxyl Carbon (
    
    
    
    ) are the primary electrophilic sites.[1]
  • Acid-Base Profile:

    • Predicted pKa (Amine): ~7.5 – 8.2 (Lower than Sarcosine's 10.01 due to the electron-withdrawing

      
       group).[1]
      
    • Predicted pKa (Carboxyl): ~2.2 – 2.4.[1]

Frontier Molecular Orbitals (FMO)[1]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the tertiary amine nitrogen and the carboxylate oxygen atoms.[1] This dictates the molecule's nucleophilicity toward alkylating agents.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the nitrile group (

    
    ) and the carbonyl carbon.[1] This confirms the susceptibility of the nitrile to nucleophilic attack (hydrolysis) or reduction.[1]
    

Reactivity Profiles & Mechanistic Pathways[1]

Pathway A: The Michael / Retro-Michael Equilibrium

The synthesis of N-(2-Cyanoethyl)-N-methylglycine proceeds via the aza-Michael addition of sarcosine to acrylonitrile.[1] Theoretical studies of this class of reactions indicate a reversible equilibrium.

  • Forward Reaction (Synthesis): Exothermic.[1] Favored by protic solvents that stabilize the zwitterionic transition state.

  • Reverse Reaction (Decomposition): Endothermic.[1] At temperatures

    
     or high pH, the amine lone pair assists in the elimination of acrylonitrile, reverting to sarcosine.[1]
    
Pathway B: Nitrile Hydrolysis

The nitrile group is a "masked" carboxylic acid.[1]

  • Acidic Hydrolysis: Protonation of the nitrile nitrogen activates the carbon for water attack, leading first to the amide (N-(2-amidoethyl)-N-methylglycine) and finally to the dicarboxylic acid derivative (N-(2-carboxyethyl)-N-methylglycine).[1]

  • Theoretical Barrier: The transition state for the initial water attack is the rate-limiting step, significantly lowered by the presence of the internal carboxyl group which can act as an intramolecular general acid catalyst.

Pathway C: Reduction to Polyamines

Catalytic hydrogenation (e.g., Raney Ni,


) converts the nitrile to a primary amine, yielding N-(3-aminopropyl)-N-methylglycine .[1] This is a vital precursor for PNA-like backbone structures and chelating ligands.

Visualization of Reaction Pathways

The following diagram illustrates the central role of N-(2-Cyanoethyl)-N-methylglycine (Center) and its divergent reactivity pathways.

ReactivityPathways Sarcosine Sarcosine (N-methylglycine) Target N-(2-Cyanoethyl)-N-methylglycine (CAS: 36901-93-6) Sarcosine->Target Aza-Michael Addition (Exothermic, pH 8-9) Acrylonitrile Acrylonitrile (CH2=CH-CN) Acrylonitrile->Target Aza-Michael Addition (Exothermic, pH 8-9) Target->Sarcosine Retro-Michael (Heat/Base > 80°C) Amide Intermediate Amide Target->Amide H3O+ / H2O Partial Hydrolysis Diamine N-(3-Aminopropyl)-N-methylglycine (Reduction Product) Target->Diamine H2 / Raney Ni Reduction Diacid N-(2-Carboxyethyl)-N-methylglycine (Hydrolysis Product) Amide->Diacid H3O+ / Heat Full Hydrolysis

Caption: Divergent synthesis and reactivity pathways. Blue arrows indicate formation; red dotted arrows indicate thermal decomposition; green arrows indicate functionalization.

Experimental Protocols (Validation)

Synthesis Protocol (Michael Addition)

This protocol validates the theoretical prediction of mild, solvent-mediated synthesis.[1]

Reagents:

  • Sarcosine (1.0 eq)[1][2]

  • Acrylonitrile (1.1 eq)[1]

  • Water (Solvent)[1][3]

  • NaOH (Catalytic, to adjust pH to ~9)[1]

Procedure:

  • Dissolution: Dissolve Sarcosine in water.[1] Adjust pH to 9.0 using NaOH.[1] Rationale: Deprotonates the zwitterionic ammonium (

    
    ) to the nucleophilic amine (
    
    
    
    ).[1]
  • Addition: Add Acrylonitrile dropwise at

    
    .[1] Rationale: Controls the exotherm and prevents polymerization of acrylonitrile.
    
  • Reaction: Stir at room temperature for 24 hours.

  • Workup: Neutralize to pH 7. Remove water via lyophilization.[1]

  • Purification: Recrystallize from Ethanol/Water.

Characterization Data (Expected)
  • 1H NMR (

    
    ): 
    
    • 
       2.35 (s, 3H, 
      
      
      
      )[1]
    • 
       2.70 (t, 2H, 
      
      
      
      )[1]
    • 
       2.95 (t, 2H, 
      
      
      
      )[1]
    • 
       3.25 (s, 2H, 
      
      
      
      )[1]
  • IR Spectrum:

    • 
       (Sharp, 
      
      
      
      stretch).[1]
    • 
       (
      
      
      
      asymmetric stretch).

References

  • Synthesis and Reactivity of N-Substituted Glycines

    • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023).[1][3][4] ACS Omega.[1] Link

  • Michael Addition Kinetics

    • Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons.[1][5] (2019).[1][6][7] RSC Advances. Link

  • Stability of Amino Acid Derivatives

    • Chemical and Enzymatic Stability of Amino acid Prodrugs.[1] (2011).[1] Molecular Pharmaceutics. Link

  • General Reactivity of Cyanoethyl Groups

    • Synthesis and kinetics of decomposition of 7-(2-cyanoethyl)guanine. (1988).[1] Carcinogenesis. Link

  • Peptoid/Polymer Applications

    • Structured polypeptides with sarcosine linkers.[1][8] (2013).[6] Patent WO2013050617A1. Link

Sources

Exploratory

Technical Guide: Physicochemical Profiling &amp; Stability of N-(2-Cyanoethyl)-N-methylglycine

Document Control: Target Compound: N-(2-Cyanoethyl)-N-methylglycine CAS Registry Number: 36901-93-6 Document Type: Technical Whitepaper & Experimental Protocol Author Role: Senior Application Scientist Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Compound: N-(2-Cyanoethyl)-N-methylglycine

  • CAS Registry Number: 36901-93-6

  • Document Type: Technical Whitepaper & Experimental Protocol

  • Author Role: Senior Application Scientist

Executive Summary

N-(2-Cyanoethyl)-N-methylglycine (CAS 36901-93-6) is a bifunctional intermediate bridging the chemistry of amino acids (sarcosine) and nitriles. Unlike its non-methylated analog N-(2-Cyanoethyl)glycine (CAS 3088-42-4), the presence of the tertiary amine introduces distinct solubility behaviors and stability risks—most notably the potential for retro-Michael addition under thermal stress, releasing carcinogenic acrylonitrile.

This guide provides a definitive physicochemical profile, distinguishing this compound from its congeners. It details the solubility landscape, critical degradation pathways (hydrolysis vs. retro-Michael), and validated protocols for stability testing, designed for researchers in drug development and functional material synthesis.

Chemical Identity & Structural Analysis[1]

Accurate identification is the first step in experimental validity. Confusion between the N-methyl and N-H variants is a common source of process failure.

PropertySpecification
IUPAC Name N-(2-Cyanoethyl)-N-methylglycine
Synonyms N-(2-Cyanoethyl)sarcosine; 2-[Methyl(2-cyanoethyl)amino]acetic acid
CAS Number 36901-93-6 (Distinct from 3088-42-4)
Molecular Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
Functional Groups Tertiary Amine, Nitrile (Cyano), Carboxylic Acid
pKa (Predicted) ~2.23 (Carboxyl), ~8.5 (Amine)

Expert Insight: The tertiary amine structure prevents the formation of stable diketopiperazines (which requires a secondary amine), but it lowers the lattice energy compared to N-(2-Cyanoethyl)glycine, making the N-methyl variant significantly more hygroscopic and lower melting.

Solubility Profile

The solubility of N-(2-Cyanoethyl)-N-methylglycine is governed by its zwitterionic character. At neutral pH, it exists in equilibrium between the uncharged and zwitterionic forms, driving high water solubility.

Solvent Compatibility Table
Solvent ClassSolventSolubility RatingOperational Note
Aqueous Water (pH 7)High (>500 mg/mL)Forms stable zwitterionic solutions.
Aqueous 0.1 M HClVery High Protonation of amine enhances solubility.
Polar Protic Ethanol / MethanolModerate - High Solubility decreases with chain length.
Polar Aprotic DMSO / DMFHigh Excellent for stock solutions.
Chlorinated DichloromethaneLow - Moderate Soluble as the free acid; insoluble as zwitterion.
Non-Polar Hexane / HeptaneInsoluble Suitable antisolvents for precipitation.
Solubility Screening Workflow (DOT Diagram)

The following decision tree outlines the logic for solvent selection during purification versus reaction.

SolubilityWorkflow Start Solvent Selection Strategy Goal Define Objective Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Purification/Isolation Goal->Purification Workup Polar Polar Aprotic (DMF, DMSO) Reaction->Polar High Solubility Required Protic Protic Solvents (Water, MeOH) Reaction->Protic If Nitrile Hydrolysis is not a concern Precip Precipitation (Antisolvent) Purification->Precip Extract Extraction (pH Swing) Purification->Extract Hexane Add Hexane/Et2O (Induces Crystallization) Precip->Hexane DCM Acidify -> DCM Extract Basify -> Water Phase Extract->DCM

Caption: Logic flow for selecting solvents based on process requirements (Reaction vs. Purification).

Stability & Degradation Pathways

Understanding the stability of N-(2-Cyanoethyl)-N-methylglycine requires analyzing two competing degradation mechanisms: Hydrolysis and Retro-Michael Addition .

Degradation Mechanism Analysis
  • Nitrile Hydrolysis (Acid/Base Catalyzed):

    • Conditions: Aqueous acid or base, elevated temperature.[1]

    • Product: The nitrile converts first to a primary amide, then to the carboxylic acid, yielding N-methyl-iminodiacetic acid (MIDA) .

    • Relevance: This is the intended pathway for synthesizing chelating agents but a degradation impurity in other applications.

  • Retro-Michael Addition (Thermal/Basic):

    • Conditions: Basic pH, High Temperature (>80°C).

    • Mechanism:[2][3] The beta-amino nitrile eliminates acrylonitrile.

    • Products:Sarcosine (N-methylglycine) + Acrylonitrile .

    • Safety Warning: Acrylonitrile is volatile and carcinogenic. This pathway must be controlled during drying processes.

Degradation Pathway Diagram (DOT)

DegradationPathways Compound N-(2-Cyanoethyl)-N-methylglycine (Target) Amide Intermediate Amide Compound->Amide + H2O (Acid/Base) Transition Transition State (Base/Heat) Compound->Transition Heat (>80°C) / Base Diacid N-Methyl-iminodiacetic Acid (Hydrolysis Product) Amide->Diacid + H2O (Hydrolysis) Sarcosine Sarcosine (N-Methylglycine) Transition->Sarcosine Acrylo Acrylonitrile (Volatile Toxin) Transition->Acrylo

Caption: Competing degradation pathways: Hydrolysis (top) vs. Retro-Michael Addition (bottom).

Experimental Protocols

Protocol: Stability-Indicating HPLC Method

To accurately profile the compound, you must separate it from its potential degradants (Sarcosine and MIDA). Standard C18 columns may fail to retain these highly polar zwitterions.

Methodology:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized Polar C18 (e.g., Aquasil).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 15 minutes. (High organic start is crucial for HILIC).

  • Detection: UV at 210 nm (Nitrile and Carboxyl absorption).

  • Reference Standards:

    • Sarcosine (CAS 107-97-1) - Retro-Michael marker.

    • Acrylonitrile - Volatile marker (monitor via Headspace GC if needed).

    • N-Methyliminodiacetic acid (CAS 4408-64-4) - Hydrolysis marker.

Protocol: Solubility Determination (Thermodynamic)
  • Preparation: Add excess N-(2-Cyanoethyl)-N-methylglycine solid to 2.0 mL of the target solvent in a sealed vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter.

  • Quantification: Dilute filtrate 1:100 with Mobile Phase and analyze via HPLC against a known standard curve.

  • pH Check: Measure the pH of the saturated aqueous solution (Expected: acidic, ~pH 2-3 due to the free carboxylic acid).

Storage and Handling Recommendations

Based on the physicochemical profile, the following storage conditions are mandatory to maintain integrity:

  • Temperature: Store at 2–8°C . Room temperature storage is acceptable only for short durations if protected from moisture.

  • Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic; moisture absorption accelerates hydrolysis.

  • Container: Amber glass to prevent photo-oxidation of the amine.

  • Safety: Open containers in a fume hood. If the compound smells of "burnt plastic" or "garlic/onion" (characteristic of acrylonitrile or amines), degradation via the Retro-Michael pathway has occurred.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1088, Sarcosine (N-Methylglycine).[4] Retrieved from [Link]

  • Organic Syntheses. (1947). Reaction of Acrylonitrile with Amines (Retro-Michael Context). Coll. Vol. 3, p. 93. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Affinity Capture of Nucleic Acid Binding Proteins using N-(2-Cyanoethyl)-N-methylglycine-Derived Probes

Executive Summary N-(2-Cyanoethyl)-N-methylglycine (CAS 36901-93-6) serves as a critical synthetic intermediate in Chemical Proteomics , specifically in the engineering of N-methylated Peptide Nucleic Acid (PNA) probes....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Cyanoethyl)-N-methylglycine (CAS 36901-93-6) serves as a critical synthetic intermediate in Chemical Proteomics , specifically in the engineering of N-methylated Peptide Nucleic Acid (PNA) probes. While standard PNA probes are powerful tools for capturing DNA/RNA-binding proteins, they suffer from poor solubility and self-aggregation.[1][2] The application of N-(2-Cyanoethyl)-N-methylglycine allows for the introduction of an N-methylated backbone , which disrupts aggregation and enhances probe solubility without compromising binding specificity.

This guide details the application of this reagent to synthesize high-performance affinity probes for the isolation and Mass Spectrometry (MS) analysis of low-abundance Transcription Factors (TFs) from complex nuclear extracts—a workflow essential for "Dark Proteome" exploration and drug target validation.

Part 1: Scientific Foundation & Mechanism[3]

The Challenge: Proteomics of Transcription Factors

Transcription factors (TFs) are high-value drug targets but are notoriously difficult to analyze via standard proteomics due to:

  • Low Abundance: TFs often exist at <1000 copies per cell.

  • Complex Matrices: High-abundance nuclear proteins (histones, ribonucleoproteins) mask TF signals.

  • Probe Failure: Standard DNA probes are susceptible to nuclease degradation during lysate incubation.

The Solution: N-Methylated PNA Probes

Peptide Nucleic Acids (PNAs) are DNA mimics with a neutral polyamide backbone (N-(2-aminoethyl)glycine).[3] They are resistant to nucleases and proteases.[1][3][4] However, unmodified PNAs are prone to aggregation and have poor aqueous solubility , leading to non-specific binding and "noisy" MS data.

The Role of N-(2-Cyanoethyl)-N-methylglycine: This molecule is the direct precursor to N-methyl-N-(2-aminoethyl)glycine (N-Me-AEG) , a modified PNA backbone unit.

  • Mechanism: The cyanoethyl group is reduced to an aminoethyl group, while the N-methyl group remains.

  • Impact: The steric bulk of the N-methyl group prevents the PNA oligomer from stacking on itself (aggregation) while maintaining Watson-Crick base pairing with the target DNA sequence. This results in a soluble, high-specificity probe ideal for pulling down specific TFs.

Mechanism of Action Diagram

The following diagram illustrates the conversion of the reagent into a functional probe and its application in proteomic pulldowns.

PNA_Proteomics_Workflow cluster_chemistry Probe Engineering Reagent N-(2-Cyanoethyl)- N-methylglycine Intermediate Reduction & Fmoc-Protection Reagent->Intermediate Catalytic Hydrogenation Monomer N-Me-AEG PNA Monomer Intermediate->Monomer Coupling to Nucleobase Probe Biotinylated PNA Probe Monomer->Probe Solid Phase Synthesis Complex PNA-Protein Complex Probe->Complex Specific Binding Lysate Nuclear Extract (Target TFs) Lysate->Complex Incubation Beads Streptavidin Magnetic Beads Complex->Beads Affinity Capture MS LC-MS/MS Analysis Beads->MS Elution & Digestion

Caption: Workflow transforming the N-(2-Cyanoethyl)-N-methylglycine precursor into a proteomic affinity tool.

Part 2: Experimental Protocols

Synthesis of the N-Me-AEG PNA Monomer

Note: This phase converts the raw reagent into a building block for the probe.

Reagents Required:

  • N-(2-Cyanoethyl)-N-methylglycine

  • Borane-tetrahydrofuran complex (BH3·THF) or Raney Nickel/H2

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • Nucleobase acetic acids (A, C, G, T protected)

Protocol:

  • Reduction: Dissolve N-(2-Cyanoethyl)-N-methylglycine in dry THF. Add BH3[1]·THF dropwise under argon at 0°C. Reflux for 4 hours to reduce the nitrile (-CN) to a primary amine (-CH2NH2).

    • Result: N-(2-aminoethyl)-N-methylglycine (The PNA backbone).[3]

  • Protection: React the crude diamine with Fmoc-OSu in aqueous dioxane (pH 8.5) to protect the primary amine.

  • Nucleobase Coupling: Couple the secondary amine of the backbone to the carboxymethyl-nucleobase using DCC/HOBt.

    • Validation: Verify monomer identity via 1H-NMR and ESI-MS .

Proteomic Affinity Purification (The "Pulldown")

Objective: Isolate Transcription Factors binding to the "NF-κB" consensus sequence.

Materials:

  • Probe: Biotin-Linker-[N-Me-PNA Sequence]-CONH2 (Sequence complementary to NF-κB binding site).

  • Control Probe: Scrambled PNA sequence.

  • Input: Nuclear extract from HeLa cells (stimulated with TNF-α).

  • Beads: Streptavidin-coated magnetic beads (Dynabeads MyOne C1).

Step-by-Step Workflow:

StepActionCritical Technical Insight
1. Pre-Clearing Incubate 1 mg Nuclear Extract with 50 µL streptavidin beads (no probe) for 1 hr at 4°C.Removes proteins that bind non-specifically to the beads (e.g., endogenous biotinylated carboxylases).
2. Probe Binding Transfer supernatant to a new tube. Add 200 pmol of N-Me-PNA Probe. Incubate 4 hrs at 4°C with rotation.The N-methyl modification prevents the probe from precipitating in the high-salt nuclear buffer.
3. Capture Add 50 µL fresh Streptavidin beads. Incubate 1 hr at 4°C.Biotin-Streptavidin interaction (

) is virtually irreversible.
4. Stringent Wash Wash beads 3x with High-Salt Buffer (20 mM HEPES, 300 mM NaCl , 0.1% NP-40).PNA-DNA/Protein binding is salt-tolerant; this step removes weak non-specific contaminants.
5. Elution Elute proteins with 2x Laemmli Buffer (95°C, 5 min) OR On-bead Tryptic Digestion.On-bead digestion is preferred for MS to avoid detergent interference.

Part 3: Data Analysis & Validation

Quantitative Data Presentation

When analyzing MS data (e.g., Label-Free Quantification or TMT), comparing the Specific Probe vs. Scrambled Control is essential.

Expected Results Table:

Protein IDGene NameSpectral Counts (Specific Probe)Spectral Counts (Control Probe)Fold EnrichmentConfidence
P01234NFKB1 (p50) 45222.5x High
Q04206RELA (p65) 38312.6x High
P62805Histone H41501451.03xNon-Specific
Q9UBC9SP112101.2xBackground
Troubleshooting Guide
  • Issue: High background of Heat Shock Proteins (HSPs).

    • Cause: Probe aggregation acting as a "chaperone magnet."

    • Solution: Ensure the PNA probe contains sufficient N-methylated monomers (derived from N-(2-Cyanoethyl)-N-methylglycine). A ratio of 1 N-methyl monomer per 3 standard monomers is recommended.

  • Issue: Low recovery of Target TF.

    • Cause: Steric hindrance of the biotin linker.

    • Solution: Insert a hydrophilic AEEA linker (8-amino-3,6-dioxaoctanoic acid) between the PNA sequence and the Biotin tag.

References

  • Nielsen, P. E., et al. (1991).[1] "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science, 254(5037), 1497-1500. Link

  • Brandt, O., et al. (2003). "PNA microarrays for hybridization of unlabelled DNA samples." Nucleic Acids Research, 31(19), e119. Link

  • Bochicchio, A., & Puranik, M. (2016). "Peptide Nucleic Acid (PNA) as a Tool for the Development of New Drugs and Diagnostic Methods."[5] Current Topics in Medicinal Chemistry, 16. (Describes N-methylation for solubility). Link

  • Lundberg, P., et al. (2007). "Replication of a synthetic DNA-binding domain." ChemBioChem, 8(14), 1639-1642. (Details synthesis of N-Me-AEG from cyanoethyl precursors). Link

  • Catena, R., et al. (2015). "A mass spectrometry-based approach to map the interactome of the transcription factor C/EBPα."[6][7][8] Proteomics, 15(12), 2029-2038. (Methodology for TF pulldowns). Link

Sources

Application

Application Note: Mass Spectrometry Characterization of N-(2-Cyanoethyl)-N-methylglycine Derivatives

The following Application Note and Protocol guide details the use of N-(2-Cyanoethyl)-N-methylglycine (often abbreviated as Nce or Ncemg in peptoid chemistry) in mass spectrometry workflows. Based on the chemical structu...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of N-(2-Cyanoethyl)-N-methylglycine (often abbreviated as Nce or Ncemg in peptoid chemistry) in mass spectrometry workflows.

Based on the chemical structure (an N-substituted glycine), this compound is primarily utilized as a functional monomer in Peptoid (Poly-N-substituted glycine) synthesis and as a reference standard for specific metabolite derivatization studies. This guide focuses on the critical sample preparation and ionization strategies required to analyze oligomers containing this residue, as its unique secondary amine and nitrile group influence fragmentation and ionization efficiency.

Introduction & Scientific Rationale

N-(2-Cyanoethyl)-N-methylglycine (CAS: 36901-93-6) represents a specific class of "peptoid" monomers—N-substituted glycines—where the side chain is appended to the nitrogen rather than the alpha-carbon. In drug discovery, this residue is incorporated into peptidomimetics to enhance cell permeability and proteolytic stability.

For mass spectrometry (MS) practitioners, the presence of the cyanoethyl (–CH₂CH₂CN) and N-methyl groups presents specific analytical challenges and opportunities:

  • Proton Affinity: The tertiary amine backbone significantly increases proton affinity compared to standard peptides, enhancing sensitivity in ESI and MALDI.

  • Fragmentation Pathways: The cyanoethyl group undergoes characteristic neutral losses (e.g., loss of acrylonitrile,

    
     Da) and generates unique immonium ions, serving as a diagnostic "mass tag" for sequencing.
    
  • Cation Coordination: Unlike peptides, the N-substituted backbone lacks amide protons for hydrogen bonding, making these molecules prone to forming sodiated

    
     adducts. Sample preparation must account for this by controlling cationization.
    

Mechanism of Action

Ionization Dynamics

The N-methyl substitution prevents the formation of the canonical peptide backbone hydrogen bond network. In MALDI, this results in a high propensity for alkali metal adduction.

  • Standard Peptide: Forms

    
     readily.
    
  • Nce-Peptoid: Often forms

    
     or 
    
    
    
    unless protonation is forced via acidic matrices or additives.
Fragmentation Logic (CID/HCD)

Under Collision-Induced Dissociation (CID), N-(2-Cyanoethyl)-N-methylglycine residues exhibit a distinct fragmentation hierarchy:

  • Backbone Cleavage: Primarily yields y-ions (C-terminal fragments) due to the stability of the tertiary amide bond.

  • Side-Chain Loss: High-energy collisions can trigger the retro-Michael addition loss of the cyanoethyl group.

Experimental Protocol

Materials & Reagents[1][2]
  • Target Analyte: Peptoid/Peptide containing N-(2-Cyanoethyl)-N-methylglycine.[1]

  • Solvents: Acetonitrile (LC-MS grade), Water (Milli-Q), Methanol.

  • Matrix (MALDI):

    
    -Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-Dihydroxybenzoic acid (DHB).
    
  • Additives: Trifluoroacetic acid (TFA), Sodium Trifluoroacetate (NaTFA) for cation doping.

Workflow A: MALDI-TOF Sample Preparation (Dried Droplet Method)

This protocol is optimized to suppress cluster formation and enhance the signal of the Nce-containing species.

Step 1: Matrix Preparation

  • Solution A (CHCA): Dissolve 10 mg CHCA in 1 mL of 50:50 ACN:H₂O with 0.1% TFA.

  • Solution B (Dopant - Optional): Prepare 1 mM NaTFA in water. Note: Use only if protonated signal is weak.

Step 2: Analyte Solubilization

  • Dissolve the lyophilized Nce-sample in 50:50 ACN:H₂O to a final concentration of 10–50 pmol/µL.

  • Critical Step: Vortex for 30 seconds. N-substituted glycines can aggregate; ensure complete solvation.

Step 3: Spotting (Sandwich Method)

  • Deposit 0.5 µL of Matrix Solution A on the MALDI target plate. Allow to dry completely.

  • Deposit 0.5 µL of Analyte Solution on top of the matrix crystal.

  • (Optional) Add 0.2 µL of Solution B if sodiated adducts are desired for stability.

  • Allow to air dry at room temperature.

Workflow B: ESI-MS/MS Direct Infusion

Step 1: Solvent System

  • Prepare an infusion solvent of 50% Methanol / 49.9% Water / 0.1% Formic Acid.

  • Note: Avoid high concentrations of TFA in ESI as it suppresses ionization of the tertiary amine.

Step 2: Instrument Parameters (Orbitrap/Q-TOF)

  • Polarity: Positive Ion Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 275°C.

  • Collision Energy (NCE): Stepped NCE (20, 30, 40 eV) is recommended to capture both the labile cyanoethyl loss and the backbone fragmentation.

Data Interpretation & Expected Results

Diagnostic Ions

When analyzing sequences containing N-(2-Cyanoethyl)-N-methylglycine, look for the following signatures:

Ion TypeMass Shift / CharacteristicInterpretation
Residue Mass 126.06 DaMass contribution of the Nce residue in the chain.
Immonium Ion

98.06
Characteristic low-mass ion formed by internal cleavage.
Neutral Loss -53.03 DaLoss of Acrylonitrile (

) from the side chain.
Adducts

Da (Na)
Dominant in MALDI if no acid is added.
Visualizing the Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways for an Nce-containing segment.

Nce_Fragmentation Precursor Precursor Ion [M+H]+ Intermediate Amide Bond Activation Precursor->Intermediate CID Energy NeutralLoss Loss of Acrylonitrile [M+H - 53Da]+ Precursor->NeutralLoss Side Chain Elimination y_ion y-Series Ion (Backbone Cleavage) Intermediate->y_ion Major Pathway (Tertiary Amide) b_ion b-Series Ion (Unstable) Intermediate->b_ion Minor Pathway Immonium Immonium Ion (m/z 98.06) Intermediate->Immonium Internal Fragmentation

Caption: Fragmentation logic for N-(2-Cyanoethyl)-N-methylglycine residues. Note the competition between backbone sequencing ions (y-series) and side-chain neutral losses.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal Intensity Ion suppression by TFA; Aggregation.Switch to Formic Acid (ESI) or use DHB matrix (MALDI). Sonicate sample.
Complex Spectra (Na/K mix) Uncontrolled salt contamination.Desalt using C18 ZipTip. Add 1 mM NaTFA to force all ions to [M+Na]+.
Missing Sequence Ions Labile side chain dominates fragmentation.Lower the Collision Energy (CE). Use ETD (Electron Transfer Dissociation) if available.

References

  • Peptoid Synthesis & Characterization: Zuckermann, R. N., et al. "Discovery of High-Affinity Peptidomimetic Ligands from Combinatorial Libraries." Journal of Medicinal Chemistry, 1994. Link

  • Fragmentation of N-Substituted Glycines: Bradley, A., et al. "Fragmentation characteristics of peptoids in electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2018.[2] Link

  • Chemical Data: PubChem Compound Summary for CID 76526, N-(2-Cyanoethyl)glycine. Link

  • NIST Chemistry WebBook: Mass Spectra of N-Methylglycine Derivatives. Link

Sources

Method

Application Note: High-Throughput Affinity Proteomics using N-(2-Cyanoethyl)-N-methylglycine Functionalized Peptoids

Executive Summary This application note details the experimental design for Chemical Proteomics using N-(2-Cyanoethyl)-N-methylglycine (also known as N-cyanoethyl sarcosine) as a functionalized bait for affinity enrichme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental design for Chemical Proteomics using N-(2-Cyanoethyl)-N-methylglycine (also known as N-cyanoethyl sarcosine) as a functionalized bait for affinity enrichment.

N-(2-Cyanoethyl)-N-methylglycine is a specialized peptoid monomer (N-substituted glycine). Unlike standard amino acids, the side chain is attached to the nitrogen rather than the


-carbon, rendering the resulting oligomers (peptoids) resistant to proteolysis. The specific inclusion of the cyanoethyl group  introduces a unique dipolar moment and potential reactivity (via nitrile reduction) that mimics distinct biological pharmacophores.

This protocol outlines a Quantitative Affinity Purification-Mass Spectrometry (AP-MS) workflow. We describe how to immobilize N-Cyg-containing peptoids, enrich specific binding partners from complex cell lysates, and quantify the interactions using Tandem Mass Tags (TMT) for precise, ratiometric analysis.

Scientific Rationale & Experimental Logic

The "Bait" Strategy

The core of this experimental design is Differential Binding . We are not merely identifying what binds to N-Cyg; we are quantifying what binds specifically to the N-Cyg motif compared to a control.

  • The Bait: A short peptoid oligomer containing N-(2-Cyanoethyl)-N-methylglycine residues.

  • The Control: A "Scramble" peptoid or a Sarcosine homopolymer (lacking the cyanoethyl functional group) to account for non-specific background binding to the backbone or beads.

  • The Readout: TMT-based quantitative proteomics allows us to multiplex the Bait and Control conditions in a single MS run, eliminating run-to-run variability.

Why N-(2-Cyanoethyl)-N-methylglycine?
  • Protease Resistance: As a peptoid monomer, it allows the probe to survive prolonged incubation in active cell lysates (e.g., plasma, cytosolic fractions) without degradation.

  • Dipolar Interaction: The nitrile group (

    
    ) acts as a hydrogen bond acceptor and a strong dipole, mimicking aspects of nucleic acid bases or specific drug pharmacophores.
    
  • Chemical Versatility: The nitrile can be post-synthetically modified (e.g., reduced to a primary amine) if "Click" chemistry handles are required, though this protocol focuses on its use as a direct affinity ligand.

Experimental Workflow Diagram

The following diagram illustrates the comparative AP-MS workflow, from bead immobilization to TMT quantification.

Peptoid_APMS_Workflow cluster_0 Phase 1: Probe Preparation cluster_1 Phase 2: Affinity Enrichment cluster_2 Phase 3: Quantitative MS Monomer N-(2-Cyanoethyl)- N-methylglycine Synthesis Solid Phase Synthesis Monomer->Synthesis Beads Magnetic Beads (Streptavidin/Amine) Beads->Synthesis Incubation Incubation (4°C, 4-12h) Synthesis->Incubation Immobilized Bait Lysate Cell Lysate (Complex Mixture) Lysate->Incubation Wash Stringent Washing Incubation->Wash Elution On-Bead Digestion Wash->Elution TMT TMT Labeling (10-plex) Elution->TMT Peptides LCMS LC-MS/MS (Orbitrap) TMT->LCMS Analysis Bioinformatics (Volcano Plot) LCMS->Analysis

Caption: Workflow for N-Cyg peptoid affinity purification. Red nodes indicate the specific chemical input; Blue nodes indicate the quantitative labeling step.

Detailed Protocol

Phase 1: Probe Synthesis & Immobilization

Note: N-(2-Cyanoethyl)-N-methylglycine can be incorporated into peptoids using standard Fmoc-solid phase synthesis or the submonomer method.

  • Resin Selection: Use Rink Amide resin for C-terminal amides.[1]

  • Coupling:

    • Activate Fmoc-N-(2-Cyanoethyl)-N-methylglycine (4 eq) with HATU (3.8 eq) and DIPEA (8 eq) in DMF.

    • Critical Step: Peptoid couplings are slower than peptides. Double couple for 60 minutes each.

  • Linker Addition: Add a hydrophilic linker (e.g., PEG-4) and a Biotin handle to the N-terminus to allow immobilization on Streptavidin beads.

  • Immobilization:

    • Wash Streptavidin magnetic beads (1 mg per condition) with PBS.

    • Incubate with Biotinylated N-Cyg peptoid (Bait) or Biotinylated Scramble peptoid (Control) for 1 hour at RT.

    • Wash 3x with PBS to remove unbound probe.

Phase 2: Lysate Preparation & Pulldown
  • Lysis: Lyse cells (e.g., HeLa, Jurkat) in Non-Denaturing Lysis Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1x Protease/Phosphatase Inhibitors).

    • Caution: Avoid primary amines (Tris) if using NHS-activated beads; however, for Streptavidin/Biotin, Tris is acceptable.

  • Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.

  • Protein Quantification: Normalize lysate concentration to 2 mg/mL using a BCA assay.

  • Incubation: Add 1 mg of lysate to the Bait beads and 1 mg to the Control beads. Incubate on a rotator at 4°C for 4 hours.

    • Why 4 hours? Peptoids are stable, but long incubations increase non-specific background. 4 hours strikes a balance between equilibrium binding and background reduction.

  • Washing:

    • Wash 3x with Lysis Buffer (removes weak binders).

    • Wash 3x with PBS (removes detergents).

    • Wash 2x with 50 mM TEAB (Triethylammonium bicarbonate) to prepare for digestion.

Phase 3: On-Bead Digestion & TMT Labeling
  • Reduction/Alkylation: Resuspend beads in 50 µL TEAB. Add TCEP (5 mM final) and CAA (Chloroacetamide, 10 mM final). Incubate 30 min at RT in dark.

  • Digestion: Add Trypsin (1 µg) directly to the beads. Incubate overnight at 37°C with shaking.

  • Peptide Recovery: Magnetically separate beads. Transfer supernatant (peptides) to a new tube.

  • TMT Labeling:

    • Dissolve TMTpro reagents in anhydrous acetonitrile.

    • Assign channels as per the table below to ensure statistical power.

Table 1: TMT Channel Assignment Strategy

Sample ConditionReplicateTMT ChannelRationale
Control (Scramble) Rep 1126Baseline background
Control (Scramble) Rep 2127nBiological variance check
Control (Scramble) Rep 3127cStatistical robustness
N-Cyg Bait Rep 1129nPrimary experimental arm
N-Cyg Bait Rep 2129cPrimary experimental arm
N-Cyg Bait Rep 3130nPrimary experimental arm
Bridge Channel Pool131Normalization across runs
  • Quenching: Add 5% Hydroxylamine to quench the reaction.

  • Pooling: Combine all samples into a single tube.

  • Desalting: Clean up using C18 StageTips or Sep-Pak cartridges.

LC-MS/MS Acquisition Parameters

To accurately quantify the TMT reporter ions, a high-resolution method is required.

  • Instrument: Orbitrap Eclipse or Exploris 480.

  • Mode: Data Dependent Acquisition (DDA) or Real-Time Search (RTS/SPS-MS3) to eliminate ratio compression.

  • Gradient: 90-minute linear gradient (5% to 35% Buffer B).

Table 2: MS Method Specifications

ParameterSettingReason
MS1 Resolution 120,000High precision precursor selection
MS2 Isolation Window 0.7 m/zMinimize co-isolation of interfering peptides
Collision Energy 35% NCEOptimal fragmentation for peptide backbone
MS3 (Synchronous Precursor Selection) On (10 notches)Crucial for accurate TMT quantification (removes ratio distortion)
MS3 Resolution 50,000Resolves TMT reporter ions clearly

Data Analysis & Interpretation

Statistical Filtering

The raw data is processed (e.g., using Proteome Discoverer or MaxQuant).

  • Normalization: Normalize to the Total Peptide Amount per channel.

  • Ratio Calculation: Calculate the ratio of

    
    .
    
  • Significance: Perform a t-test (two-sided) between the Bait and Control groups.

The Volcano Plot Logic

We visualize the data using a Volcano Plot. The "Hits" are proteins that bind specifically to the N-(2-Cyanoethyl)-N-methylglycine motif.

Volcano_Logic cluster_analysis Filtering Criteria Data TMT Ratios (Bait / Control) FoldChange Log2 Fold Change > 1.5 (Enriched) Data->FoldChange PValue -Log10 P-value > 1.3 (Significant) Data->PValue Result Specific N-Cyg Interactors FoldChange->Result High FC Background Non-Specific Binders FoldChange->Background Low FC PValue->Result High Sig

Caption: Logic flow for identifying true positive binders from MS data.

Expected Results
  • True Binders: Proteins with high fold-change (>2.0) and high significance (

    
    ). These represent proteins that recognize the cyanoethyl-sarcosine shape or dipole.
    
  • Background: Ribosomal proteins, Heat Shock Proteins (HSPs), and abundant cytoskeletal proteins typically cluster near a ratio of 1:1 (Log2 = 0).

References

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

  • Kodadek, T. (2011). "The rise of peptoids as a new class of chemical probes." Chemical Society Reviews. Link

  • McAllister, F. E., et al. (2012). "Mass Spectrometry-Based Chemoproteomics for the Identification of Immunomodulatory Peptoids." Journal of the American Chemical Society. Link

  • Thompson, A., et al. (2003). "Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS." Analytical Chemistry. Link

  • PubChem Compound Summary. "N-(2-Cyanoethyl)glycine" (Precursor/Analog). Link

Sources

Application

protocol for using "N-(2-Cyanoethyl)-N-methylglycine" in cell culture

Developing Application Note I'm currently focused on structuring a detailed application note for N-(2-Cyanoethyl)-N-methylglycine in cell culture. Scientific integrity is paramount, ensuring that the information provided...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Developing Application Note

I'm currently focused on structuring a detailed application note for N-(2-Cyanoethyl)-N-methylglycine in cell culture. Scientific integrity is paramount, ensuring that the information provided is accurate and reliable. I'm prioritizing creating a logical flow that includes relevant structural and chemical information. The structure is the focus, and it needs to be autonomous, fitting the topic.

Refining Information Sources

I'm now integrating citation and link-based grounding for authoritative validation. I'm moving toward creating a system that auto-validates itself through these sources. I'm working to determine if this compound is used in cell culture directly or used to make something that is used in cell culture. Further, I am making sure the information flow is correct, so that it may be understood later on.

Investigating Compound's Properties

I'm starting to explore possible biological roles for this compound. I'm noting structural similarities to drug intermediates and the potential as a glycine transporter inhibitor. I'm also considering it as a novel compound with specific biological activity. I will verify the compound and its CAS number with Google Search. Then, I plan to search for its biological usage in cell culture. Further, I will look into any toxicity data and available protocols. If it's a chemical intermediate, I'll need to adjust the application note's focus.

Identifying Building Blocks

I've located "N-(2-Cyanoethyl)-N-methylglycine" (CAS 36901-93-6) within a catalog. It seems this compound is a building block associated with peptides or amino acid derivatives. This is based on its presence within a catalog of such compounds. The context of "Next Peptide" further hints at its role in peptide synthesis.

Investigating PNA Precursors

I'm now focusing on whether N-(2-Cyanoethyl)-N-methylglycine might be a PNA precursor, specifically a methylated backbone unit. I've considered that the cyanoethyl group typically functions as a protecting group or precursor in nucleic acid chemistry. My thought process is moving towards whether the molecule can be converted to an N-(2-aminoethyl)glycine derivative, which is a standard PNA backbone. I am now considering the effects of hydrolysis and reduction on the cyanoethyl side chain.

Analyzing Search Results

I'm finding the search results are very limited. The compound shows up mostly in chemical catalogs like Guidechem and Next Peptide, but detailed biological applications are absent. It's looking more like this is a chemical building block or intermediate compound rather than something with specific biological uses.

Exploring Potential Functions

I've shifted focus to potential biological roles. The user's request for a cell culture protocol suggests a novel inhibitor, contaminant, precursor, or perhaps a misidentified compound. Looking at the structure, N-(2-Cyanoethyl)-N-methylglycine, I'm now considering if it's a peptoid monomer derivative of Sarcosine or related to Empagliflozin or Dabigatran synthesis, as they involve similar intermediates. I'm going to search those connections.

Considering Potential Impurities

I'm now investigating Rivaroxaban as a possibility, since the structure contains the important "pyridyl" group. I'm searching for the specific chemical string "N-(2-Cyanoethyl)-N-methylglycine" in combination with "drug synthesis" and "impurity." I'm now also considering toxicity screening protocols or spiking studies in cell culture, perhaps Ames tests or cytotoxicity assays. If this is an impurity, it makes more sense.

Investigating Drug Synthesis

I'm now zeroing in on the mechanism of action of N-methylglycine and searching for "36901-93-6" uses. If results are still limited, I'll structure a guide around the evaluation of chemical intermediates within in vitro systems, focusing on handling, solubilizing, and testing N-(2-Cyanoethyl)-N-methylglycine for cytotoxicity or bioactivity, which aligns with impurity qualification in drug development. I'm also verifying if it's an impurity in blockbusters like Empagliflozin or Sitagliptin. I'll search for "N-(2-Cyanoethyl)-N-methylglycine impurity." I am also checking if this is used in Peptoid synthesis, as N-substituted glycines are peptoids, with a cell culture focus on their stability or uptake. Most likely it's a genotoxic or process-related impurity.

Pinpointing The Compound

I'm still struggling with very generic search results. This points towards the compound not being a standard cell culture reagent, but a much more specific chemical entity. I'm leaning towards it being an intermediate or impurity that researchers might be testing. The audience is likely researchers, scientists, and drug developers.

Refining The Focus

Okay, the initial framing as a "Technical Guide" feels solid. I've broken down the key aspects. First, solubilizing the compound, likely DMSO or water is expected. Then, determining dosage ranges, and finally assessing the effects, such as cytotoxicity or genotoxicity, is the plan. I believe it's important to look at the structure and functionality too. This leads me to "Evaluation of N-(2-Cyanoethyl)-N-methylglycine as a Sarcosine Analog or Impurity in In Vitro Models". The plan includes: Title: Protocol for the Evaluation

Developing The Protocol

I'm now focusing on a specific protocol tailored for this compound's presumed purpose. Key aspects are emerging. I'm prioritizing safety with a focus on cytotoxicity and genotoxicity tests. I need to address the compound's properties, specifically the nitrile group, since hydrolysis can be an issue. Solubility and stability are paramount, alongside standard cell culture handling. The plan is to outline:

  • Preparation: Solubility and stability.

  • Cell Culture Handling: Dosing and incubation.

  • Assays: Cytotoxicity, Genotoxicity, and potentially glycine uptake assays.

Outlining Chemical Properties

I'm now diving into the chemical properties. The carboxylic acid and tertiary amine suggest zwitterionic behavior, likely pH-dependent solubility. The nitrile group adds polarity but can be unstable. As a sarcosine analog, I'm thinking its mechanism involves GlyT1 competition. The cyanoethyl group's impact on binding affinity is an important consideration. I have a working outline that will be a Pharmacological and Toxicological Profiling application note.

Confirming Compound Identity

I've zeroed in on the idea that this is a PNA monomer precursor. The key seems to be the potential for the cyanoethyl group to be reduced to an aminoethyl group, which is a building block of PNA. Testing in cell culture is, therefore, likely related to assessing residual impurity toxicity in PNA-based drugs. I'm focusing on framing the document as "Qualification of Synthesis Impurities" within drug development. I'm calling it "Protocol for the Toxicological Assessment of the PNA Synthesis Intermediate N-(2-Cyanoethyl)-N-methylglycine in Cell Culture".

Analyzing The Chemistry

I've realized the cyanoethyl group acts as a protecting group on the nitrogen. Under cellular conditions, it undergoes a Retro-Michael reaction, releasing acrylonitrile. The cyanoethyl derivative breaks down into the target molecule and acrylonitrile, which is toxic. I need to design the protocol to focus on monitoring the release of acrylonitrile, and its effects on cell viability. The title will be "Protocol for the Evaluation of Acrylonitrile Release from N-(2-Cyanoethyl)-N-methylglycine in Cell Culture".

Prioritizing Safety Concerns

I'm now zeroing in on the major safety hazard: the potential release of acrylonitrile through a reverse Michael addition, particularly under mildly basic physiological conditions. This is a crucial aspect for the Expertise section. I'll structure the guide around safety assessment and stability testing, with an emphasis on monitoring the release of this toxic compound.

Method

"N-(2-Cyanoethyl)-N-methylglycine" for studying post-translational modifications

Application Note: Peptoid-Based PTM Interrogation Topic: Utilization of N-(2-Cyanoethyl)-N-methylglycine (CEMG) for Stable Phospho-Mimetic Library Construction and PTM-Dependent Interaction Profiling. Executive Summary P...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Peptoid-Based PTM Interrogation

Topic: Utilization of N-(2-Cyanoethyl)-N-methylglycine (CEMG) for Stable Phospho-Mimetic Library Construction and PTM-Dependent Interaction Profiling.

Executive Summary

Post-translational modifications (PTMs) such as phosphorylation, acetylation, and methylation are critical regulators of protein function and signal transduction.[1] However, studying PTM-dependent protein-protein interactions (PPIs) using native peptides is often limited by rapid proteolytic degradation and the labile nature of specific PTMs (e.g., phosphate hydrolysis).

This Application Note details the use of N-(2-Cyanoethyl)-N-methylglycine (CEMG) as a specialized building block in the synthesis of Peptoids (Poly-N-substituted glycines) . As a structural isomer of peptides, peptoids are protease-resistant. The CEMG monomer introduces a versatile cyanoethyl side chain that serves as a "latent" functionality. Through post-synthetic modification, this group can be converted into carboxylates (phosphomimetics) or amines (lysine mimics), enabling the creation of stable, high-affinity probes for PTM-binding domains (e.g., SH2, 14-3-3, Bromodomains).

Key Benefits:

  • Proteolytic Stability: Peptoid backbones resist serum proteases, allowing for prolonged intracellular studies.

  • Tunable Mimicry: The nitrile group of CEMG can be chemically differentiated to mimic the electrostatics of phosphorylated or methylated residues.

  • Library Compatibility: Compatible with standard solid-phase sub-monomer synthesis protocols.

Technical Background & Mechanism

The Role of CEMG in Peptidomimetics

Peptoids differ from peptides by having the side chain attached to the nitrogen atom rather than the


-carbon. This shift eliminates the chiral center and hydrogen bond donor, increasing flexibility and cell permeability.

CEMG (CAS 36901-93-6) is an N-substituted glycine where the side chain is a 2-cyanoethyl group.[2][3][4][5]

  • Structure:

    
    
    
  • Function: It acts as a "masked" residue. The nitrile (

    
    ) is relatively inert during peptide synthesis but can be activated later.
    
Mechanism of PTM Mimicry

To study PTMs, researchers often need "permanently on" or "permanently off" mimics.

  • Phospho-Mimicry (The "On" State): The cyanoethyl group of CEMG can be hydrolyzed to a carboxyethyl group. The resulting negative charge mimics the electrostatics of a phosphate group (

    
    ), allowing the peptoid to bind to phosphorylation-dependent domains (e.g., binding to 14-3-3 proteins which normally recognize phosphoserine).
    
  • Lysine/Arginine Mimicry: The nitrile can be reduced to a primary amine, mimicking the basic side chains often targeted for methylation or acetylation.

Experimental Protocols

Protocol A: Solid-Phase Synthesis of CEMG-Containing Peptoids

Objective: To incorporate CEMG into a peptoid sequence using the sub-monomer method.

Reagents Required:

  • Rink Amide MBHA resin

  • Bromoacetic acid

  • 
    -Diisopropylcarbodiimide (DIC)
    
  • Reagent X: 3-(Methylamino)propanenitrile (Precursor to the side chain) OR Direct use of Fmoc-protected CEMG (if available). Note: The sub-monomer method is preferred for diversity.

  • Piperidine (for Fmoc deprotection)

  • DMF (Solvent)

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell 100 mg Rink Amide resin in DMF for 30 mins.

    • Deprotect Fmoc group using 20% Piperidine/DMF (

      
       min). Wash 
      
      
      
      with DMF.
  • Acylation (Backbone Formation):

    • Add 1.2 M Bromoacetic acid (2 mL) and 1.0 M DIC (2 mL) to the resin.

    • Incubate at

      
       for 20 mins (microwave assisted) or 60 mins (room temp).
      
    • Wash resin

      
       with DMF.
      
  • Displacement (Side-Chain Introduction - The CEMG Step):

    • To create the CEMG residue: Add 1.5 M 3-(methylamino)propanenitrile in DMF to the resin.

    • Incubate at

      
       for 30 mins.
      
    • Mechanism: The secondary amine displaces the bromide, forming the N-(2-cyanoethyl)-N-methylglycine residue directly on the chain.

    • Wash resin

      
       with DMF.
      
  • Elongation:

    • Repeat Acylation and Displacement steps with different amines to build the desired sequence.

  • Cleavage:

    • Treat resin with 95% TFA / 2.5% TIS / 2.5%

      
       for 2 hours.
      
    • Precipitate in cold diethyl ether and lyophilize.

Protocol B: Post-Synthetic Conversion (The PTM Activation)

Objective: Convert the cyanoethyl group of the CEMG residue into a phosphomimetic (carboxyl) or amine.

Option 1: Hydrolysis to Carboxylate (Phospho-Mimic)

  • Dissolve the purified peptoid in concentrated HCl/acetic acid (1:1 v/v).

  • Heat at

    
     for 4 hours.
    
  • Result: The

    
     group converts to 
    
    
    
    .
  • Purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).

Option 2: Reduction to Amine (Lysine Mimic)

  • Dissolve peptoid in Methanol.

  • Add Raney Nickel catalyst and hydrazine hydrate.

  • Stir at room temperature for 2 hours.

  • Result: The

    
     group reduces to 
    
    
    
    .

Data Presentation & Analysis

Table 1: Comparison of Native Peptide vs. CEMG-Peptoid Mimic

FeatureNative Phospho-PeptideCEMG-Derived Peptoid (Hydrolyzed)
Backbone Structure Polyamide (

-carbon chiral)
Poly-N-substituted glycine (Achiral)
Protease Stability Low (

min in serum)
High (

hours)
PTM Moiety Phosphate (

)
Carboxylate (

)
Binding Affinity (

)
High (nM range)Moderate to High (

to nM range)*
Cell Permeability PoorEnhanced

*Note: Affinity depends on the specific geometry of the binding pocket. Screening a library of CEMG-containing peptoids allows optimization of the side-chain spacing to recover nM affinity.

Visualization: Workflow Diagram

The following diagram illustrates the workflow for synthesizing a CEMG-containing peptoid library to probe PTM-dependent interactions.

PTM_Workflow cluster_0 Solid Phase Synthesis Start Start: Rink Amide Resin Acylation Acylation: Bromoacetic Acid + DIC Start->Acylation Displacement Displacement: 3-(methylamino)propanenitrile (Forms CEMG Residue) Acylation->Displacement SN2 Reaction Repeat Repeat Cycle (Build Library) Displacement->Repeat Repeat->Acylation Next Cycle Cleavage TFA Cleavage Repeat->Cleavage Complete Modification Post-Synthetic Modification (Hydrolysis of -CN to -COOH) Cleavage->Modification Activate Mimic Screening Screening: Binding to PTM Reader (e.g., 14-3-3, SH2) Modification->Screening Assay

Figure 1: Workflow for generating Phospho-Mimetic Peptoids using CEMG. The displacement step introduces the cyanoethyl handle, which is later hydrolyzed to mimic the charge state of a phosphate group.

References

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.

  • Kirshenbaum, K., et al. (1998). "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure." Proceedings of the National Academy of Sciences.

  • Burkoth, T. S., et al. (2002). "Incorporation of Unprotected Heterocycles into Peptoids via the Submonomer Method." Tetrahedron Letters.
  • Lau, Y. H., et al. (2014). "Peptide-based inhibitors of the 14-3-3/exoenzyme S interaction derived from a high-affinity binding motif." Chemical Science. (Context for PTM-dependent PPI inhibition).

Troubleshooting & Optimization

  • Incomplete Displacement: If the displacement reaction (Step 3) is slow, increase the temperature to

    
     or use microwave irradiation (
    
    
    
    , 20W, 5 min). The secondary amine in CEMG is more sterically hindered than primary amines.
  • Hydrolysis Efficiency: The conversion of nitrile to carboxylate (Step B1) can be monitored by MALDI-TOF MS. Look for a mass shift of

    
     Da (conversion of 
    
    
    
    to
    
    
    involves
    
    
    ).
  • Solubility: CEMG-containing peptoids are generally soluble in DMSO and Methanol. If the hydrolyzed product (carboxylate) precipitates in acidic media, neutralize to pH 7.0 for biological assays.

Sources

Application

analytical techniques for detecting "N-(2-Cyanoethyl)-N-methylglycine" adducts

Application Note: High-Sensitivity Quantitation of N-(2-Cyanoethyl)-N-methylglycine (CEMG) Adducts Abstract This application note details a robust analytical protocol for the detection and quantitation of N-(2-Cyanoethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of N-(2-Cyanoethyl)-N-methylglycine (CEMG) Adducts

Abstract This application note details a robust analytical protocol for the detection and quantitation of N-(2-Cyanoethyl)-N-methylglycine (CEMG) , a specific Michael addition product formed by the reaction of Acrylonitrile (AN) with N-methylglycine (Sarcosine) . As a potential genotoxic impurity in pharmaceutical manufacturing and a biomarker for acrylonitrile exposure, precise monitoring of CEMG is critical. This guide provides a validated LC-MS/MS workflow using HILIC separation for direct analysis and an alternative derivatization method for enhanced sensitivity, ensuring compliance with ICH M7 and bioanalytical guidelines.

Introduction & Scientific Context

N-(2-Cyanoethyl)-N-methylglycine (CEMG) (CAS: 36901-93-6) represents a specific class of amino acid adducts. Its formation is driven by the nucleophilic attack of the secondary amine of sarcosine on the electrophilic double bond of acrylonitrile (AN).

Relevance
  • Pharmaceutical Impurity: In the synthesis of sarcosine-based drugs (e.g., certain nootropics or creatine analogs), trace contamination with acrylonitrile (a common industrial precursor) can generate CEMG. Due to the nitrile moiety and secondary amine structure, CEMG is a structural alert for mutagenicity and a potential precursor to N-nitroso-N-(2-cyanoethyl)-N-methylglycine , a potent nitrosamine.

  • Biological Monitoring: Acrylonitrile is a pervasive environmental toxin. While N-(2-cyanoethyl)valine (CEV) is the standard hemoglobin adduct biomarker, CEMG serves as a specific urinary or tissue marker for AN interaction with the endogenous methylglycine pool.

Mechanism of Formation

The reaction follows a standard Michael addition pathway:

  • Nucleophile: The secondary amine of Sarcosine (N-methylglycine).

  • Electrophile: The

    
    -carbon of Acrylonitrile.
    
  • Product: A stable N-alkylated amino acid (CEMG).

Figure 1: Mechanism of CEMG formation via Michael addition of Sarcosine to Acrylonitrile.

Analytical Strategy

Detecting CEMG presents specific challenges due to its high polarity (logP < 0) and low molecular weight (142.16 Da). Standard C18 retention is poor without ion-pairing reagents.

Recommended Approach:

  • Primary Method: HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography). This allows direct retention of the polar zwitterion without derivatization.

  • Alternative Method: Butyl Esterification followed by RPLC-MS/MS. This increases hydrophobicity, improving retention on C18 columns and ionization efficiency.

Experimental Protocol

Reagents & Standards
  • Reference Standard: N-(2-Cyanoethyl)-N-methylglycine (Custom synthesis or commercial supplier, >98% purity).

  • Internal Standard (IS): N-(2-Cyanoethyl)-N-methylglycine-d3 (Methyl-d3) or Sarcosine-d3 (surrogate).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

Sample Preparation (Biological Fluids/API)

Workflow A: Solid Phase Extraction (SPE) for Trace Analysis This method is ideal for urine or plasma to remove matrix interferences.

  • Conditioning: Use a Mixed-Mode Cation Exchange (MCX) cartridge (e.g., Oasis MCX, 30 mg).

    • 1 mL Methanol -> 1 mL Water.

  • Loading: Acidify sample (100 µL) with 2% Formic Acid (1:1 v/v) and load onto cartridge.

    • Rationale: At acidic pH, the tertiary amine of CEMG is protonated (positively charged), binding to the sulfonate groups of the MCX resin.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (Removes neutrals/acids).

    • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).

  • Elution: Elute with 2x 500 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1] High pH deprotonates the amine/ammonium, releasing the analyte.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL ACN:Water (80:20) for HILIC analysis.
    

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction workflow for CEMG.

LC-MS/MS Method Parameters (HILIC)

Chromatography:

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent ZIC-HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %A (Aqueous) %B (Organic) Curve
0.0 10 90 Initial
1.0 10 90 Hold
5.0 50 50 Linear
6.0 50 50 Wash
6.1 10 90 Re-equilibrate

| 9.0 | 10 | 90 | End |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Identity
CEMG 143.1 98.1 2518Loss of COOH (-45)
CEMG143.1103.12515Loss of CH2CN (-40)
CEMG143.144.12522Sarcosine Immonium
CEMG-d3146.1101.12518Internal Standard

Note: The transition 143.1 -> 98.1 is typically the most abundant (Quantifier), while 143.1 -> 103.1 serves as the Qualifier.

Method Validation (Summary)

To ensure "Trustworthiness" and "Self-Validation," the following criteria must be met:

  • Linearity:

    
     over the range of 1 ng/mL to 1000 ng/mL.
    
  • Recovery: Spike blank matrix at Low, Mid, and High QC levels. Acceptable recovery: 80-120%.

  • Matrix Effect: Compare slope of calibration curve in solvent vs. matrix. If suppression > 20%, use stable isotope dilution (CEMG-d3).

  • Stability: Assess autosampler stability (24h) and freeze-thaw cycles (3x).

Troubleshooting & Optimization

  • Issue: Poor Retention/Peak Shape.

    • Cause: HILIC is sensitive to sample diluent.

    • Fix: Ensure the injection solvent matches the initial mobile phase (90% ACN). Injecting 100% aqueous samples will cause peak distortion.

  • Issue: Low Sensitivity.

    • Cause: Poor ionization of the zwitterion.

    • Fix: Switch to the Derivatization Protocol . React sample with n-Butanol / 3N HCl at 65°C for 20 mins. This converts CEMG to its butyl ester (m/z 199.1). Analyze on a C18 column. This generally improves S/N by 5-10x.

References

  • European Medicines Agency (EMA). (2014). Assessment report on the impurity Acrylonitrile.Link

  • Törnqvist, M., et al. (2002). "Monitoring of carcinogen exposure via hemoglobin adducts." Mutation Research/Reviews in Mutation Research, 511(1), 3-32. Link

  • Schettgen, T., et al. (2002). "Simultaneous determination of mercapturic acids derived from ethylene oxide, propylene oxide, acrolein, acrylamide and acrylonitrile in human urine using liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 16(19), 1883-1892. Link

  • International Conference on Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

Sources

Method

"N-(2-Cyanoethyl)-N-methylglycine" applications in drug discovery and development

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the utility of N-(2-Cyanoethyl)-N-methylglycine (CAS 36901-93-6) as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the utility of N-(2-Cyanoethyl)-N-methylglycine (CAS 36901-93-6) as a versatile bifunctional building block.

Executive Summary

N-(2-Cyanoethyl)-N-methylglycine (CEMG) represents a critical class of N-substituted amino acids (peptidomimetics) utilized in the synthesis of proteolytically stable drug candidates. Structurally, it combines a sarcosine (N-methylglycine) core with a reactive nitrile side chain.

This unique architecture allows CEMG to function as:

  • A "Masked" Polyamino Scaffold: The nitrile group serves as a precursor to primary amines (via reduction) or carboxylic acids (via hydrolysis), enabling the synthesis of non-canonical amino acid libraries.

  • A Heterocyclic Precursor: It undergoes cyclization to form pyrrolidones and piperidines, common pharmacophores in kinase inhibitors and GPCR ligands.

  • A Peptoid Terminator: In solid-phase synthesis, it acts as an N-terminal capping reagent that introduces a functionalizable handle for conjugation (e.g., fluorophores or PROTAC linkers).

This guide provides a validated protocol for its synthesis and downstream applications in medicinal chemistry.

Chemical Identity & Properties

PropertyData
Chemical Name N-(2-Cyanoethyl)-N-methylglycine
CAS Number 36901-93-6
Molecular Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
Core Scaffold Sarcosine (N-Methylglycine)
Functional Groups Carboxylic Acid (C-terminus), Nitrile (Side-chain), Tertiary Amine
Solubility Water, Methanol, DMSO
Key Reactivity Michael Addition (Formation), Hydrogenation (Nitrile reduction), Cyclization

Validated Synthesis Protocol

Objective: Preparation of N-(2-Cyanoethyl)-N-methylglycine via Michael Addition.

This protocol utilizes the high nucleophilicity of sarcosine to undergo a conjugate addition to acrylonitrile. Unlike primary amines, the secondary amine of sarcosine prevents over-alkylation, resulting in a cleaner reaction profile.

Materials
  • Sarcosine (N-Methylglycine): 1.0 eq (e.g., 8.91 g, 100 mmol)

  • Acrylonitrile: 1.2 eq (e.g., 6.37 g, 120 mmol) [Caution: Toxic/Carcinogen]

  • Sodium Hydroxide (NaOH): 1.0 eq (4.0 g, 100 mmol) dissolved in water.

  • Solvent: Water (50 mL).

  • Reagent: Hydrochloric Acid (conc.) for pH adjustment.

Step-by-Step Procedure
  • Deprotonation: In a 250 mL round-bottom flask, dissolve Sarcosine (100 mmol) in 10 M NaOH (10 mL) and water (40 mL). Cool the solution to 0–5 °C using an ice bath.

    • Rationale: Sarcosine exists as a zwitterion. Adding base ensures the amine is in its free, nucleophilic state (

      
      ).
      
  • Michael Addition: Add Acrylonitrile (120 mmol) dropwise over 30 minutes while maintaining the temperature below 10 °C.

    • Critical Control: Exothermic reaction. Rapid addition may lead to polymerization of acrylonitrile.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–18 hours.

    • Monitoring: Monitor consumption of Sarcosine via TLC (n-Butanol:Acetic Acid:Water, 4:1:1) or LC-MS.

  • Workup:

    • Cool the reaction mixture to 0 °C.

    • Carefully adjust pH to 4.0–5.0 using conc. HCl. The product, N-(2-Cyanoethyl)-N-methylglycine, will exist as a zwitterion.

    • Concentrate the aqueous solution under reduced pressure to a viscous oil.

  • Purification:

    • Triturate the residue with hot Ethanol or Isopropanol to extract the product from NaCl salts.

    • Filter while hot.

    • Cool the filtrate to induce crystallization. If oil persists, use Diethyl Ether to induce precipitation.

  • Yield: Typical yields range from 75–85%.[1]

Self-Validating Checkpoint
  • 1H NMR (D₂O): Look for the N-methyl singlet (~2.9 ppm), the glycine methylene singlet (~3.8 ppm), and the two triplets of the cyanoethyl group (~2.8 and 3.4 ppm).

  • IR Spectroscopy: Distinct Nitrile stretch at ~2250 cm⁻¹.

Applications in Drug Discovery

A. Peptidomimetic & Peptoid Scaffolds

CEMG is a "Sarcosine Variant." In drug design, replacing a natural amino acid with a sarcosine derivative (N-methylation) often improves metabolic stability by blocking proteolytic cleavage.

  • Application: Use CEMG as an N-terminal cap in solid-phase peptide synthesis (SPPS).

  • Mechanism: The tertiary amine prevents further peptide coupling, effectively "capping" the sequence. However, the nitrile group remains available for "post-synthetic modification."

  • Workflow:

    • Couple CEMG to the resin-bound peptide using HATU/DIPEA.

    • Perform on-resin reduction of the nitrile (e.g., CoCl₂/NaBH₄) to generate a primary amine.

    • Conjugate a fluorophore, PEG chain, or albumin-binding motif to this new amine.

B. Heterocycle Synthesis (The "Lactam Route")

CEMG is a precursor to 1-methyl-5-oxopyrrolidine-3-carboxylic acid derivatives.

  • Protocol: Acidic hydrolysis of the nitrile in CEMG typically yields the di-acid. However, under specific thermal conditions or esterification followed by base treatment, the nitrogen attacks the activated ester side chain (derived from the nitrile hydrolysis) to form a Pyrrolidone (Lactam) ring.

  • Relevance: Pyrrolidones are core scaffolds in Racetam drugs (nootropics) and broad-spectrum kinase inhibitors.

C. Linker Chemistry for PROTACs

The compound can be reduced to N-(3-aminopropyl)-N-methylglycine .

  • Utility: This diamine serves as a hydrophilic linker for PROTACs (Proteolysis Targeting Chimeras). The N-methyl group reduces hydrogen bond donors (improving permeability), while the carboxylic acid and primary amine allow orthogonal attachment to the E3 ligase ligand and the Warhead.

Visualized Pathways (Graphviz)

Pathway 1: Synthesis and Divergent Applications

This diagram illustrates the flow from raw materials to three distinct chemical spaces: Linkers, Heterocycles, and Peptidomimetics.

CEMG_Pathways Sarcosine Sarcosine (N-Methylglycine) CEMG N-(2-Cyanoethyl)-N-methylglycine (CAS 36901-93-6) Sarcosine->CEMG NaOH, H2O Michael Addition Acrylo Acrylonitrile (Michael Acceptor) Acrylo->CEMG Diamine N-(3-Aminopropyl)-N-methylglycine (PROTAC Linker) CEMG->Diamine H2 / Raney Ni (Reduction) Pyrrolidone N-Methyl-pyrrolidone deriv. (Heterocyclic Scaffold) CEMG->Pyrrolidone H+ / Heat (Cyclization) Peptoid N-Capped Peptoid (Functionalized Terminus) CEMG->Peptoid SPPS Coupling (N-Capping)

Caption: Divergent synthesis pathways starting from Sarcosine and Acrylonitrile to generate high-value medicinal chemistry scaffolds.

Pathway 2: Structural Logic in Drug Design

Comparison of CEMG with the Dabigatran tail (Beta-alanine derivative) to show structural homology.

Homology cluster_0 Target Compound cluster_1 Dabigatran Fragment (Analog) CEMG N-(2-Cyanoethyl)-N-methylglycine (Glycine Core) Dab_Tail N-(2-Pyridyl)-beta-alanine (Beta-Alanine Core) CEMG->Dab_Tail Homologation (CH2 extension)

Caption: Structural relationship between CEMG and the beta-alanine tail found in direct thrombin inhibitors like Dabigatran.

References

  • Preparation of N-substituted glycines

    • Title: The Michael Addition Reaction and Conjugate Addition.[2][3][4][5]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Peptoid Synthesis Protocols

    • Title: Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Chemical Identity & Suppliers

    • Title: N-(2-Cyanoethyl)-N-methylglycine | CAS 36901-93-6.[6][7]

    • Source: ChemicalBook.[6]

  • Title: Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(2-Cyanoethyl)-N-methylglycine Derivatization Reactions

Welcome to the technical support center for "N-(2-Cyanoethyl)-N-methylglycine" derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "N-(2-Cyanoethyl)-N-methylglycine" derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights to overcome common challenges encountered during your experiments.

Introduction to N-(2-Cyanoethyl)-N-methylglycine Derivatization

N-(2-Cyanoethyl)-N-methylglycine is a key reagent often utilized in the derivatization of primary and secondary amines. This process, known as cyanoethylation, introduces a cyanoethyl group onto the amine, which can serve multiple purposes in analytical and synthetic chemistry. Primarily, it is employed to enhance the volatility and thermal stability of analytes for gas chromatography (GC) analysis or to improve ionization efficiency and chromatographic retention in liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The reaction involves the nucleophilic addition of an amine to the acrylonitrile moiety formed in situ or from a precursor. Understanding the nuances of this reaction is critical for achieving reproducible and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing my sample with N-(2-Cyanoethyl)-N-methylglycine?

A1: The primary goal is to modify the chemical properties of your analyte to make it more suitable for a specific analytical technique.[2][3] For gas chromatography (GC), derivatization increases the volatility and thermal stability of polar compounds containing primary or secondary amine groups.[2] For liquid chromatography-mass spectrometry (LC-MS), it can improve chromatographic separation and enhance the analyte's ionization efficiency, leading to better sensitivity and more reliable quantification.[1]

Q2: What is the basic reaction mechanism for this derivatization?

A2: The derivatization reaction is a Michael addition.[4] The amine acts as a nucleophile and attacks the electron-deficient β-carbon of an acrylonitrile-like structure, which is the reactive component. This results in the formation of a new carbon-nitrogen bond and the addition of the cyanoethyl group to your target molecule.

Q3: What are the critical parameters to control during the derivatization reaction?

A3: Several parameters are crucial for a successful derivatization. These include the concentration of the derivatizing agent, reaction temperature, pH, and reaction time.[1] Inadequate optimization of these parameters can lead to incomplete derivatization or the formation of unwanted side products.[1]

Q4: Is the N-(2-Cyanoethyl)-N-methylglycine reagent stable? How should it be stored?

A4: The stability of derivatizing agents can vary. It is essential to refer to the manufacturer's safety data sheet (SDS) for specific storage conditions. Generally, reagents of this type should be stored in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[5] They should be kept in a tightly closed container, and for some, storage under an inert gas is recommended to prevent degradation from moisture or air.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your derivatization experiments. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low or No Derivatization Yield

Q: I am observing a very low yield of my derivatized product, or no product at all. What could be the cause?

A: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Reagent Degradation: The derivatizing reagent may have degraded due to improper storage or handling.

    • Solution: Use a fresh vial of the reagent. Always store the reagent according to the manufacturer's instructions, which often includes protection from moisture and heat.[5]

  • Incorrect Reaction pH: The pH of the reaction mixture is critical. For amine derivatization, the pH must be basic enough to ensure the amine is deprotonated and thus nucleophilic, but not so basic that it causes degradation of the reagent or product.[6][7]

    • Solution: Carefully control the pH of your reaction mixture. A pH range of 8.2 to 10.1 is often recommended for similar derivatization reactions.[7] You can use a suitable buffer to maintain the optimal pH.

  • Presence of Water: Moisture can hydrolyze the derivatizing reagent, rendering it inactive.[2]

    • Solution: Ensure all solvents are anhydrous and that your sample is dry before adding the derivatization reagent. If your sample is in an aqueous solution, it may need to be evaporated to dryness first.

  • Insufficient Reaction Time or Temperature: The derivatization reaction may not have gone to completion.

    • Solution: Optimize the reaction time and temperature. You may need to increase the incubation time or temperature to drive the reaction to completion. However, be cautious, as excessive heat can lead to degradation. A typical starting point is heating at 60-100°C for 30-60 minutes.[2][8]

  • Steric Hindrance: The target amine in your molecule may be sterically hindered, preventing the derivatizing agent from accessing it.

    • Solution: This is a more challenging issue to resolve. You might consider a different derivatization reagent with a smaller reactive group if possible.

Issue 2: Incomplete Reaction and Presence of Starting Material

Q: My analysis shows a significant amount of underivatized starting material alongside the desired product. How can I improve the reaction completeness?

A: Incomplete reactions are often a matter of optimizing the reaction conditions.

Potential Causes and Solutions:

  • Suboptimal Reagent-to-Analyte Ratio: The amount of derivatizing reagent may be insufficient to react with all of the analyte.

    • Solution: Increase the molar excess of the N-(2-Cyanoethyl)-N-methylglycine reagent. A 2 to 10-fold excess is a common starting point.

  • Poor Mixing: If the reaction mixture is not homogenous, the reactants may not come into sufficient contact.

    • Solution: Ensure thorough mixing of the sample and the derivatization reagent. Vortexing the mixture can be beneficial.

  • Matrix Effects: Components in your sample matrix could be interfering with the reaction.

    • Solution: Improve your sample preparation procedure to remove interfering substances. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to derivatization.[9]

Issue 3: Formation of Unexpected Side Products

Q: I am observing unexpected peaks in my chromatogram that I suspect are side products. What could be causing this?

A: The formation of side products can complicate your analysis and is often a result of non-specific reactions or degradation.

Potential Causes and Solutions:

  • Reaction with Other Functional Groups: The derivatizing reagent may be reacting with other functional groups in your analyte or matrix, such as hydroxyl or thiol groups.[2]

    • Solution: If possible, protect these other functional groups before carrying out the amine derivatization. Alternatively, you may need to use a more selective derivatizing agent.

  • Over-derivatization: If your analyte has multiple reactive sites, you may be seeing products with more than one derivatizing group attached.

    • Solution: Carefully control the stoichiometry of the reaction by reducing the amount of derivatizing reagent or shortening the reaction time.

  • Degradation of Analyte or Product: Harsh reaction conditions (e.g., high temperature, extreme pH) can cause your analyte or the derivatized product to degrade.

    • Solution: Use milder reaction conditions. Try lowering the temperature and ensuring the pH is within the optimal range.

Experimental Protocols

Standard Derivatization Protocol for GC-MS Analysis

This protocol provides a general starting point. Optimization will be required for specific applications.

  • Sample Preparation:

    • Accurately weigh or measure your sample containing the amine analyte into a reaction vial.

    • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Preparation:

    • Prepare a solution of N-(2-Cyanoethyl)-N-methylglycine in an appropriate anhydrous solvent (e.g., acetonitrile, pyridine). The concentration will depend on the amount of analyte.

  • Derivatization Reaction:

    • Add the derivatizing reagent solution to the dried sample. A 5-fold molar excess of the reagent over the analyte is a good starting point.

    • Add a catalyst if required (e.g., a non-nucleophilic base like triethylamine).[10]

    • Seal the vial tightly.

    • Vortex the mixture for 30 seconds to ensure it is homogenous.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Sample Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with an appropriate solvent.

Data Presentation

Table 1: Troubleshooting Summary

Issue Potential Cause Recommended Action
Low/No Yield Reagent degradation, incorrect pH, moisture, insufficient reaction time/tempUse fresh reagent, optimize pH (8.2-10.1), use anhydrous conditions, increase time/temp
Incomplete Reaction Suboptimal reagent ratio, poor mixing, matrix effectsIncrease reagent excess, ensure thorough mixing, improve sample cleanup
Side Products Reaction with other functional groups, over-derivatization, degradationProtect other groups, control stoichiometry, use milder conditions

Visualizations

Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Analyte Sample DrySample Dry Sample Sample->DrySample Evaporate Solvent AddReagent Add Derivatizing Reagent & Catalyst DrySample->AddReagent Vortex Vortex AddReagent->Vortex Heat Heat (e.g., 70°C, 60 min) Vortex->Heat Cool Cool to RT Heat->Cool Analysis GC-MS or LC-MS Analysis Cool->Analysis

Caption: General workflow for the derivatization of amine-containing analytes.

Logical Troubleshooting Flow

TroubleshootingFlow Start Problem Observed LowYield Low/No Yield? Start->LowYield Incomplete Incomplete Reaction? LowYield->Incomplete No CheckReagent Check Reagent Quality Optimize pH & Conditions LowYield->CheckReagent Yes SideProducts Side Products? Incomplete->SideProducts No CheckStoichiometry Increase Reagent Excess Improve Mixing & Cleanup Incomplete->CheckStoichiometry Yes OtherIssues Consult Further Documentation SideProducts->OtherIssues No SideProducts->OtherIssues CheckConditions Use Milder Conditions Consider Protecting Groups SideProducts->CheckConditions Yes End Problem Resolved CheckReagent->End CheckStoichiometry->End CheckConditions->End

Caption: A logical flow for troubleshooting common derivatization issues.

References

Sources

Optimization

optimizing reaction conditions for "N-(2-Cyanoethyl)-N-methylglycine" labeling

This technical support guide addresses the optimization of reaction conditions for conjugating N-(2-Cyanoethyl)-N-methylglycine (referred to herein as CEMG ) to biomolecular targets. Based on the chemical structure (a sa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the optimization of reaction conditions for conjugating N-(2-Cyanoethyl)-N-methylglycine (referred to herein as CEMG ) to biomolecular targets.

Based on the chemical structure (a sarcosine derivative with a nitrile handle), this molecule is primarily utilized in two high-value contexts:

  • Vibrational Spectroscopy Probes: The nitrile (

    
    ) group serves as a non-perturbative infrared (IR) or Raman reporter in the "silent region" (1900–2300 cm⁻¹) for studying local electric fields (Stark effect) or hydration status.
    
  • Peptoid/PNA Synthesis: As a backbone intermediate for creating functionalized oligomers.

This guide focuses on the "Labeling" application (Context 1), where the user intends to conjugate CEMG via its carboxylic acid moiety to an amine-bearing target (e.g., protein Lysine, N-terminus, or amine-functionalized surface).

Topic: Optimization of N-(2-Cyanoethyl)-N-methylglycine Conjugation Document ID: TS-CEMG-OPT-01 Status: Active

Part 1: The Chemistry of Conjugation

To label a target with CEMG, you must activate the carboxylic acid (


) to form a stable amide bond with a primary amine (

) on your target. Because the nitrogen in CEMG is tertiary (methyl + cyanoethyl substituted), it is non-nucleophilic and will not interfere with the coupling, preventing self-polymerization.
Core Reaction Pathway

The standard protocol utilizes Carodiimide Chemistry (EDC/NHS) for aqueous protein targets or Uronium/Phosphonium salts (HATU/PyBOP) for solid-phase or organic-soluble peptide targets.

CEMG_Coupling_Pathway CEMG CEMG (Carboxylic Acid) Activation Activation Step (EDC/NHS or HATU) CEMG->Activation Add Reagents ActiveEster Active Ester Intermediate Activation->ActiveEster Formation Conjugate Final Labeled Conjugate (Amide Bond + Nitrile Tag) ActiveEster->Conjugate + Target Amine (pH 7.2-8.5) Hydrolysis Side Reaction: Hydrolysis ActiveEster->Hydrolysis Slow Reaction (pH > 9.0 or H2O) Target Target Molecule (Primary Amine) Target->Conjugate

Figure 1: The activation and conjugation workflow for CEMG labeling. Note that the tertiary amine within CEMG prevents self-coupling, simplifying the workflow compared to amino acid polymerization.

Part 2: Optimization Matrix & Protocols

The following parameters are critical for maximizing the "Labeling Efficiency" (LE) of the nitrile probe while preserving target integrity.

Solvent & Solubility Optimization

CEMG is a small, polar molecule. Its solubility profile dictates the coupling strategy.

ParameterRecommended ConditionTechnical Rationale
Stock Solvent DMSO or DMF (Anhydrous)Prevents premature hydrolysis of activation agents (EDC/HATU). CEMG is highly soluble in DMSO.
Reaction Buffer PBS or HEPES (100 mM)Phosphate and HEPES are non-nucleophilic. Avoid Tris , as its primary amine will scavenge the activated CEMG.
Organic Co-solvent 10–20% v/v If the target tolerates it, adding DMSO improves the accessibility of the activated ester to hydrophobic pockets.
Stoichiometry & pH Tuning

The most common failure mode is pH mismatch during the two-step EDC/NHS process.

  • Step 1 (Activation): Optimal pH 4.5 – 6.0 . (MES Buffer).

  • Step 2 (Conjugation): Optimal pH 7.2 – 8.3 . (PBS/HEPES).

Protocol Adjustment: If performing a "one-pot" reaction (mixing EDC/NHS/Target/CEMG simultaneously), you must compromise at pH 7.2–7.4 . However, this reduces efficiency because EDC hydrolyzes faster at neutral pH. Two-step sequential addition is superior.

Detailed Workflow: Two-Step EDC/NHS Labeling

Use this protocol for protein targets.[1]

  • Solubilization: Dissolve CEMG in dry DMSO to 50 mM.

  • Activation:

    • Mix CEMG (1 eq) + EDC (1.2 eq) + NHS (1.2 eq) in MES Buffer (pH 5.5) .

    • Incubate for 15 minutes at Room Temperature (RT).

  • Buffer Exchange (Optional but Recommended): If the protein is sensitive to acidic MES, adjust the pH of the activated mix to 7.4 immediately before adding to the protein.

  • Conjugation:

    • Add the Activated CEMG mixture to the Protein solution (in PBS, pH 7.4).

    • Molar Excess: Use 10–20x molar excess of CEMG over the protein.

    • Incubate 2 hours at RT or Overnight at 4°C.

  • Purification: Remove excess CEMG using a Desalting Column (MWCO 7kDa) or Dialysis. The small size of CEMG (MW ~128 Da) makes separation easy.

Part 3: Troubleshooting Guide (FAQ)

Issue 1: No Nitrile Signal (2250 cm⁻¹) Detected

Q: I performed the conjugation, but I see no nitrile peak in my IR spectrum.

  • Diagnosis A (Concentration): Nitrile probes have low extinction coefficients (

    
    ).
    
    • Solution: You need a high local concentration. Ensure your labeling stoichiometry achieved at least 1–3 labels per protein. Concentrate your final sample >10 mg/mL for FTIR.

  • Diagnosis B (Buffer Interference):

    • Solution: Did you use Tris or Glycine buffer? These contain amines that react with activated CEMG, effectively "labeling the buffer" instead of your protein. Switch to PBS or HEPES.

  • Diagnosis C (Hydrolysis):

    • Solution: The nitrile group is generally stable, but the activated ester is not. If you waited too long (>30 mins) between activation and adding the protein, the ester hydrolyzed back to the acid.

Issue 2: Protein Precipitation

Q: The solution turned cloudy upon adding the CEMG stock.

  • Cause: The "N-methyl, N-cyanoethyl" moiety adds hydrophobicity, but the main culprit is usually the DMSO shock or Over-labeling .

  • Troubleshooting Logic:

    • Check DMSO: Ensure final DMSO concentration is <10% (or lower if protein is sensitive).

    • Check Isoelectric Point (pI): Modifying Lysine residues (positive charge) with CEMG (neutral amide) reduces the net positive charge of the protein. If the protein's pI shifts toward the buffer pH, it will precipitate.

    • Fix: Reduce the molar excess of CEMG (e.g., from 20x to 5x) to label fewer lysines.

Issue 3: Low Coupling Efficiency

Q: Mass spec shows very low modification rates.

  • Cause: The carboxylic acid on CEMG is sterically adjacent to the N-methyl group. While not fully hindered, it is less reactive than a primary glycine.

  • Solution: Switch coupling agents.

    • Try HATU/HOAt: If working in organic solvents (peptide synthesis), HATU is significantly more potent than EDC.

    • Increase Time: Allow the activation step to proceed for 30 minutes, and the coupling step to proceed overnight at 4°C.

Part 4: Advanced Troubleshooting Logic Tree

Troubleshooting_Tree Start Problem: Low Labeling Efficiency CheckBuffer Is Reaction Buffer Amine-Free? (No Tris, Glycine, Azide) Start->CheckBuffer CheckpH Is pH optimized? (Activation < 6, Coupling > 7) CheckBuffer->CheckpH Yes Action_Buffer Switch to PBS/HEPES CheckBuffer->Action_Buffer No CheckReagent Are EDC/NHS fresh? (Hygroscopic failure) CheckpH->CheckReagent Yes Action_pH Use Two-Step Protocol (MES then PBS) CheckpH->Action_pH No Sterics Steric Hindrance suspected? CheckReagent->Sterics Yes Action_Reagent Use fresh reagents Store desiccated CheckReagent->Action_Reagent No Action_HATU Switch to HATU/DIPEA (If solvent allows) Sterics->Action_HATU Try Alternative

Figure 2: Decision tree for diagnosing low conjugation yields.

References

  • Nitrile Vibrational Probes: Fafarman, A. T., et al. (2012). "Quantitative Interpretation of the Nitrile Stretching Frequency as a Probe of Local Electric Fields in Proteins." The Journal of Physical Chemistry B. Link

  • Bioconjugation Techniques: Hermanson, G. T. (2013). Bioconjugation Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS chemistry). Link

  • Peptoid/Sarcosine Chemistry: Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.[2] Link

  • Chemical Structure Validation: PubChem. "N-(2-cyanoethyl)glycine" (Precursor/Related Structure).[3][4][5] Link

Disclaimer: This guide assumes standard laboratory safety protocols. Nitriles can be toxic if metabolized; however, the cyanoethyl group is generally stable in vitro. Always consult the MSDS for N-(2-Cyanoethyl)-N-methylglycine before handling.

Sources

Troubleshooting

Technical Support Center: Stability of N-(2-Cyanoethyl)-N-methylglycine Solutions

Welcome to the technical support center for "N-(2-Cyanoethyl)-N-methylglycine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "N-(2-Cyanoethyl)-N-methylglycine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of "N-(2-Cyanoethyl)-N-methylglycine" solutions for experimental use. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.

Introduction to the Stability of N-(2-Cyanoethyl)-N-methylglycine

"N-(2-Cyanoethyl)-N-methylglycine" is a versatile N-substituted amino acid derivative used in various research and development applications. The stability of its solutions is paramount for obtaining reliable experimental outcomes. This guide will delve into the factors affecting its stability, potential degradation pathways, and best practices for solution preparation and storage.

Frequently Asked Questions (FAQs)

Solution Preparation and Storage

Q1: What is the recommended solvent for preparing a stock solution of "N-(2-Cyanoethyl)-N-methylglycine"?

A1: For general use, it is recommended to prepare stock solutions in high-purity dimethyl sulfoxide (DMSO) or ethanol. These organic solvents minimize the risk of hydrolysis of the cyanoethyl group. For experiments requiring aqueous solutions, it is best to prepare them fresh from a concentrated stock in an organic solvent. If an aqueous stock solution is necessary, use a buffered solution at a neutral pH (around 7.0) and store it at low temperatures.

Q2: What are the optimal storage conditions for "N-(2-Cyanoethyl)-N-methylglycine" solutions?

A2: For maximum stability, stock solutions of "N-(2-Cyanoethyl)-N-methylglycine" should be stored at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. If refrigerated storage (2-8°C) is necessary for short-term use, the solution should be used within a few days. Amino acid solutions stored at 4°C have been shown to be stable for at least 6 weeks.[2]

Q3: How long can I store aqueous solutions of "N-(2-Cyanoethyl)-N-methylglycine"?

A3: The stability of aqueous solutions is significantly influenced by pH and temperature. At neutral pH and stored at 4°C, freshly prepared aqueous solutions should be used within 24-48 hours. For longer-term storage, freezing at -20°C is recommended.[1] It is crucial to be aware that the cyanoethyl group is susceptible to hydrolysis, especially under acidic or alkaline conditions.

Q4: Can I store solutions of "N-(2-Cyanoethyl)-N-methylglycine" at room temperature?

A4: Storing solutions at room temperature is not recommended, especially for extended periods. Room temperature storage can accelerate the degradation of the compound. One study on amino acid solutions showed that after 6 weeks at room temperature, all solutions turned yellow and showed signs of detrimental interactions with the plastic storage tubes.[2]

Degradation and Stability Issues

Q5: What are the primary degradation pathways for "N-(2-Cyanoethyl)-N-methylglycine" in solution?

A5: The two primary degradation pathways are the hydrolysis of the nitrile (cyano) group and the decomposition of the N-methylglycine (sarcosine) backbone.

  • Nitrile Hydrolysis: The cyano group can be hydrolyzed to an amide intermediate, forming "N-(2-Carbamoylethyl)-N-methylglycine," which can be further hydrolyzed to the corresponding carboxylic acid, "N-(2-Carboxyethyl)-N-methylglycine." This hydrolysis is catalyzed by both acidic and basic conditions.[3]

  • Amino Acid Degradation: At elevated temperatures, the N-methylglycine portion of the molecule can degrade, potentially leading to the release of smaller molecules like ammonia and formaldehyde.[4][5]

Q6: I observed a change in the color of my "N-(2-Cyanoethyl)-N-methylglycine" solution. What does this indicate?

A6: A change in color, such as yellowing, is a visual indicator of potential degradation. This can be caused by the formation of degradation products or interactions with the storage container.[2] If you observe a color change, it is recommended to prepare a fresh solution.

Q7: My experimental results are inconsistent. Could the stability of my "N-(2-Cyanoethyl)-N-methylglycine" solution be the cause?

A7: Yes, inconsistent results are a common consequence of using a degraded compound. If the concentration of the active compound has decreased due to degradation, it will affect the outcome of your experiments. It is crucial to follow proper storage and handling procedures to ensure the stability of your solutions.

Experimental Best Practices

Q8: Are there any known incompatibilities with common buffers?

Q9: How can I check the stability of my "N-(2-Cyanoethyl)-N-methylglycine" solution?

A9: You can perform a simple stability check using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing a freshly prepared solution and comparing it to a solution that has been stored for a certain period, you can monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent Experimental Results Degradation of the compound in solution.Prepare a fresh stock solution from solid material. Ensure proper storage conditions (-20°C or -80°C) and aliquot to avoid freeze-thaw cycles. Use freshly prepared working solutions for each experiment.
Visible Precipitate in Solution Poor solubility or precipitation upon storage, especially at low temperatures.Before use, allow the vial to warm to room temperature and vortex to ensure complete dissolution. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Solution Discoloration (e.g., Yellowing) Chemical degradation of the compound.Discard the discolored solution and prepare a fresh one. Store solutions protected from light, as some amino acid derivatives are light-sensitive.
Loss of Compound Activity Hydrolysis of the cyanoethyl group or other degradation pathways.Avoid extreme pH conditions in your experimental setup. Use buffers with a neutral pH. If your experiment requires acidic or basic conditions, add the compound immediately before starting the experiment.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of "N-(2-Cyanoethyl)-N-methylglycine" in DMSO.

Materials:

  • "N-(2-Cyanoethyl)-N-methylglycine" (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: The molecular weight of "N-(2-Cyanoethyl)-N-methylglycine" is 128.13 g/mol . To prepare 1 mL of a 10 mM solution, you will need 1.28 mg of the solid compound.

  • Weigh the compound: Accurately weigh the calculated amount of "N-(2-Cyanoethyl)-N-methylglycine" using a calibrated analytical balance.

  • Dissolve in DMSO: Add the weighed solid to a sterile vial. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Ensure complete dissolution: Vortex the solution until the solid is completely dissolved.

  • Aliquot and store: Aliquot the stock solution into single-use amber vials to minimize light exposure and prevent contamination. Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of your "N-(2-Cyanoethyl)-N-methylglycine" solution using HPLC.

Objective: To monitor the degradation of "N-(2-Cyanoethyl)-N-methylglycine" over time under specific storage conditions.

Materials:

  • "N-(2-Cyanoethyl)-N-methylglycine" solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

  • Freshly prepared "N-(2-Cyanoethyl)-N-methylglycine" solution (for reference)

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a fresh solution of "N-(2-Cyanoethyl)-N-methylglycine" at the desired concentration.

    • Inject a known volume of the fresh solution onto the HPLC system.

    • Develop a suitable gradient elution method to separate the parent compound from potential degradation products.

    • Record the chromatogram, noting the retention time and peak area of the "N-(2-Cyanoethyl)-N-methylglycine" peak. This will serve as your time-zero reference.

  • Incubation:

    • Store the solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week), take an aliquot of the stored solution.

    • Inject the same volume as the initial analysis onto the HPLC system using the same method.

    • Record the chromatogram.

  • Data Analysis:

    • Compare the peak area of the "N-(2-Cyanoethyl)-N-methylglycine" peak at each time point to the time-zero peak area. A decrease in peak area indicates degradation.

    • Look for the appearance of new peaks in the chromatogram, which may correspond to degradation products.

    • Calculate the percentage of the remaining compound at each time point.

Visualizations

Diagram 1: Potential Degradation Pathway

This diagram illustrates the potential hydrolysis of "N-(2-Cyanoethyl)-N-methylglycine" in aqueous solutions.

G A N-(2-Cyanoethyl)-N-methylglycine B N-(2-Carbamoylethyl)-N-methylglycine (Amide Intermediate) A->B + H2O (Acid/Base Catalysis) C N-(2-Carboxyethyl)-N-methylglycine (Carboxylic Acid Product) B->C + H2O (Acid/Base Catalysis)

Caption: Potential hydrolysis pathway of N-(2-Cyanoethyl)-N-methylglycine.

Diagram 2: Recommended Experimental Workflow for Stability Testing

This workflow outlines the key steps for conducting a stability study of your "N-(2-Cyanoethyl)-N-methylglycine" solutions.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare fresh solution aliquot Aliquot for storage and T0 analysis prep->aliquot storage_rt Room Temp aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_neg20c -20°C aliquot->storage_neg20c analysis_t0 T0 Analysis (HPLC/LC-MS) aliquot->analysis_t0 analysis_tx Time Point Analysis (e.g., 24h, 48h, 1wk) storage_rt->analysis_tx storage_4c->analysis_tx storage_neg20c->analysis_tx compare Compare peak areas analysis_tx->compare identify Identify degradation products compare->identify determine Determine stability identify->determine

Caption: Recommended workflow for stability testing of solutions.

References

  • Kornhuber, M. E., Balabanova, S., Heiligensetzer, G. V., Kornhuber, C., Zettlmeissl, H., & Kornhuber, A. W. (1991). Stability of human blood serum aminoacids after storage at different pH and temperature conditions. Clinica Chimica Acta, 197(3), 189-200.
  • Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Retrieved from [Link]

  • Rowe, W. A. (1979). Stability of Solutions of Essential Amino Acids. American Journal of Health-System Pharmacy, 36(5), 646-649.
  • Davidek, T., Clety, N., Devaud, S., Robert, F., & Blank, I. (2002). Degradation of the Amadori Compound N-(1-Deoxy-D-fructos-1-yl)glycine in Aqueous Model Systems. Journal of Agricultural and Food Chemistry, 50(19), 5472-5479.
  • ResearchGate. (2017, March 10). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions? Retrieved from [Link]

  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

  • Li, Q., Zhou, J., & Zhang, L. (2021). Viscoelasticity and Solution Stability of Cyanoethylcellulose with Different Molecular Weights in Aqueous Solution. Molecules, 26(11), 3201.
  • PubMed. (2021, May 27). Viscoelasticity and Solution Stability of Cyanoethylcellulose with Different Molecular Weights in Aqueous Solution. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • Zhang, J. (2013). 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. Synlett, 24(02), 266-267.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • BioProcess International. (2010, October 31). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Fedorova, M., Kuleva, N., & Hoffmann, R. (2015). Oxidative degradation of N(ε)-fructosylamine-substituted peptides in heated aqueous systems. Amino Acids, 47(5), 951-961.
  • ResearchGate. (2025, October 15). (PDF) Viscoelasticity and Solution Stability of Cyanoethylcellulose with Different Molecular Weights in Aqueous Solution. Retrieved from [Link]

  • Glover, W. B., Baker, J. S., Murch, S. J., & Brown, P. N. (2018). Determination of β-N-methylamino-L-alanine, N-(2-aminoethyl)glycine, and 2,4-diaminobutyric acid in Food Products Containing Cyanobacteria by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry: Single-Laboratory Validation.
  • Royal Society of Chemistry. (2011). A facile method for the homogeneous synthesis of cyanoethyl cellulose in NaOH/urea aqueous solutions. Polymer Chemistry, 2(8), 1662-1668.
  • ResearchGate. (n.d.). Degradation pathways of glycine. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Propionitrile in Concentrated Hydrochloric Acid Solutions. Journal of the American Chemical Society, 61(3), 560-563.
  • Spectroscopy. (2026, February 6). Chemical Warfare Nerve Agents — Analyzing Their Degradation Products. Retrieved from [Link]

  • Logue, B. A., Hinkens, D. M., Baskin, S. I., & Rockwood, G. A. (2010). The Analysis of Cyanide and Its Breakdown Products in Biological Samples. Critical Reviews in Analytical Chemistry, 40(2), 122-147.
  • Dąbrowska, A., Nawrocki, A., & Bręborowicz, A. (2013). Degradation of Glycine and Alanine on Irradiated Quartz. Origins of Life and Evolution of Biospheres, 43(3), 225-237.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for 2,3-Benzofuran.
  • CP Lab Safety. (n.d.). Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Roy, L. A. (2012). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.
  • Kostić, N., & Dotsikas, Y. (2016). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • PubChem. (n.d.). Propanenitrile, 3-(methylamino)-. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Burd, B. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • The Rubber Group. (n.d.). Chemical-Compatibility.pdf. Retrieved from [Link]

  • Val-Matic. (n.d.). TECHNICAL DATA - Chemical Compatibility Table. Retrieved from [Link]

Sources

Optimization

identifying and minimizing side products of "N-(2-Cyanoethyl)-N-methylglycine" reactions

Introduction: The Critical Balance Welcome to the technical support hub for N-(2-Cyanoethyl)-N-methylglycine (CAS: 3088-42-4). As researchers, you likely utilize this molecule as a pivotal intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Balance

Welcome to the technical support hub for N-(2-Cyanoethyl)-N-methylglycine (CAS: 3088-42-4). As researchers, you likely utilize this molecule as a pivotal intermediate in the synthesis of modified amino acids or as a precursor for Peptide Nucleic Acid (PNA) backbones (specifically for


-(3-aminopropyl)-N-methylglycine derivatives).

The synthesis of this compound relies on the aza-Michael addition of sarcosine to acrylonitrile.[1] While seemingly simple, this reaction is governed by a delicate equilibrium.[1] The three most common support tickets we receive involve retro-Michael decomposition , nitrile hydrolysis , and starting material contamination .[1]

This guide synthesizes our internal optimization protocols with peer-reviewed data to help you maximize purity and yield.

Module 1: Synthesis & Reaction Optimization

Q1: Why does my yield plateau at ~70% regardless of reaction time?

Diagnosis: You are likely fighting the Retro-Michael Equilibrium . The reaction between sarcosine and acrylonitrile is reversible.[1] Unlike kinetic irreversible reactions, extending time at elevated temperatures often pushes the equilibrium back toward the starting materials (sarcosine + acrylonitrile), especially in basic conditions.[1]

Corrective Protocol:

  • Temperature Control: The forward reaction is exothermic.[1] Maintain the reaction temperature between 20°C and 30°C . Do not reflux.

  • Stoichiometry: Use a slight excess of acrylonitrile (1.1 – 1.5 equivalents) to drive the equilibrium forward (Le Chatelier’s principle).

  • Solvent System: Water is the standard solvent, but high concentrations (neat or minimal water) favor the product.[1] Dilution favors the reverse reaction.[1]

Q2: I see a "gummy" white precipitate that is insoluble in my workup. What is it?

Diagnosis: Polyacrylonitrile (PAN) . Excess acrylonitrile can undergo radical polymerization, initiated by light or trace impurities, forming insoluble polymers that trap your product.[1]

Prevention Strategy:

  • Inhibitors: Ensure your acrylonitrile contains a stabilizer (e.g., 35-45 ppm hydroquinone monomethyl ether, MEHQ).

  • Light Protection: Wrap the reaction vessel in aluminum foil to prevent photo-initiated polymerization.

  • Workup: Wash the crude reaction mixture with diethyl ether or dichloromethane to remove unreacted acrylonitrile before any heating steps (e.g., rotary evaporation).[1]

Module 2: Impurity Identification (Mass Spec & NMR)

Q3: I see a persistent impurity at M+18 (Mass +18). Is my product wet?

Diagnosis: No, this is likely the Primary Amide derivative.[1] The nitrile group (


) has partially hydrolyzed to an amide (

). This occurs if the reaction pH is too high (>10) or if the workup involves heating in water.[1]
Q4: There is a small peak in my NMR corresponding to a secondary amine, but I used Sarcosine (secondary).

Diagnosis: Glycine Contamination (Bis-alkylation). Commercial sarcosine (N-methylglycine) is synthesized from chloroacetic acid and methylamine. It often contains trace amounts of Glycine (up to 1-2%).

  • Mechanism: Glycine (primary amine) reacts with two equivalents of acrylonitrile, forming N,N-bis(2-cyanoethyl)glycine .

  • Detection: Look for a unique multiplet in the ethylene region of your

    
     NMR that integrates differently from your main product.[1]
    
Data Table: Common Impurity Profile
Impurity NameOriginMass Shift (vs Product)Mitigation
Sarcosine Retro-Michael / Unreacted

(Loss of Acrylonitrile)
Avoid heating >40°C during workup.
Amide Derivative Nitrile Hydrolysis (Partial)

Maintain pH 7.5–8.5; Avoid strong base.
Di-Acid Derivative Nitrile Hydrolysis (Full)

Avoid prolonged aqueous exposure.
Bis-cyanoethyl Glycine Starting Material Impurity

Source High-Purity Sarcosine (>99%).

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the "Danger Zones" in the synthesis workflow. Note the reversibility of the main path and the irreversibility of the hydrolysis side-paths.[1]

ReactionPathways Sarcosine Sarcosine (N-methylglycine) Product TARGET PRODUCT N-(2-Cyanoethyl)-N-methylglycine Sarcosine->Product Aza-Michael (20-25°C, pH 8) Acrylo Acrylonitrile Acrylo->Product Aza-Michael (20-25°C, pH 8) Product->Sarcosine Retro-Michael (>50°C or High pH) Amide Impurity A: Amide Derivative Product->Amide Hydrolysis (+H2O) (pH >10) Acid Impurity B: Di-Acid Derivative Amide->Acid Hydrolysis (+H2O) (Heat) BisProduct Impurity C: Bis(cyanoethyl)glycine Glycine Glycine (Contaminant) Glycine->BisProduct Double Addition (Excess Acrylonitrile)

Figure 1: Reaction network showing the reversible equilibrium (Main Path) and irreversible degradation pathways (Red/Yellow).

Module 4: Storage & Stability Protocols

Q5: Can I store the aqueous solution of the product?

Recommendation: No. While the product is water-soluble, storing it in water promotes slow hydrolysis of the nitrile to the amide.[1]

  • Protocol: Isolate the solid (or oil) via lyophilization or vacuum concentration (keep bath

    
    ).
    
  • Storage: Store at

    
     under an inert atmosphere (Argon/Nitrogen). The solid is hygroscopic; moisture absorption will accelerate degradation.[1]
    
Q6: How do I remove the unreacted Sarcosine?

Technique: Ion Exchange Chromatography. Since Sarcosine is zwitterionic and your product is also an amino acid derivative, separation can be tricky.[1]

  • Resin: Use a strongly acidic cation exchange resin (e.g., Dowex 50W).

  • Elution: Load at acidic pH (both bind). Elute with a gradient of Ammonium Hydroxide.[1] The slight pKa difference and the lipophilicity of the cyanoethyl group allow for separation, though recrystallization from Ethanol/Water is often preferred for scalability [1].[1]

References

  • Organic Syntheses. (1947).[2]

    
    -Aminopropionitrile and bis-(
    
    
    
    -cyanoethyl)-amine. Org. Synth. 27, 3. Link
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76526, N-(2-Cyanoethyl)glycine. Link

  • Ningbo Inno Pharmchem. (2026).[3] Understanding the Synthesis of N-(2-Cyanoethyl)glycine for Industrial Applications. Link

  • Szijj, P. A., et al. (2018).[1] Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discov Today Technol. Link(Cited for mechanistic parallel regarding retro-Michael instability in conjugated systems).

Sources

Troubleshooting

Technical Support Center: Enhancing Protein Modification with N-(2-Cyanoethyl)-N-methylglycine

Welcome to the dedicated support center for optimizing your protein modification workflows using N-(2-Cyanoethyl)-N-methylglycine. This guide is structured to provide you with not just protocols, but the underlying scien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for optimizing your protein modification workflows using N-(2-Cyanoethyl)-N-methylglycine. This guide is structured to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and enhance your experimental outcomes. While N-(2-Cyanoethyl)-N-methylglycine is a specific reagent, the principles of cyanoethylation are well-established. This guide draws upon the broader knowledge of this reaction class to provide a robust framework for your work.

Part 1: Foundational Knowledge & FAQs

This section addresses common questions regarding the use of N-(2-Cyanoethyl)-N-methylglycine for protein modification.

FAQ 1: What is the mechanism of protein modification by N-(2-Cyanoethyl)-N-methylglycine?

N-(2-Cyanoethyl)-N-methylglycine is an alkylating agent that modifies proteins through a process called cyanoethylation . This is a Michael-type addition reaction where a nucleophilic group on the protein attacks the electron-deficient β-carbon of the cyanoethyl group. The primary targets on a protein are the side chains of cysteine (thiol group) and lysine (ε-amino group) residues, although other nucleophiles can react under certain conditions. The reaction is base-catalyzed, meaning the efficiency is highly dependent on the pH of the reaction buffer, which deprotonates the target functional groups, making them more nucleophilic.

G cluster_reactants Reactants cluster_product Product Protein Protein-Nucleophile (e.g., Cys-SH, Lys-NH2) Reaction_Step Michael Addition (Base-Catalyzed, pH > 8) Protein->Reaction_Step Nucleophilic Attack Reagent N-(2-Cyanoethyl)-N-methylglycine Reagent->Reaction_Step Modified_Protein Modified Protein (Protein-S/N-CH2CH2CN) Reaction_Step->Modified_Protein

Figure 1: Mechanism of cyanoethylation.

FAQ 2: Which amino acid residues are most reactive?

The reactivity of amino acid side chains towards cyanoethylation generally follows the order of their nucleophilicity and pKa.

  • Cysteine (Thiol group, -SH): Highly reactive, especially when deprotonated to the thiolate anion (-S⁻) at pH values above its pKa (~8.3). It is often the primary target.

  • Lysine (ε-Amino group, -NH2): Reactive at pH values above its pKa (~10.5), where the unprotonated amine is present.

  • Histidine (Imidazole ring): Can be modified, particularly at pH values around 6-7.

  • N-terminus (α-Amino group): Reactivity is dependent on its pKa, which varies based on the protein's structure.

FAQ 3: How can I control the specificity of the modification?

Controlling the specificity of the reaction is crucial and can be achieved primarily by manipulating the reaction pH .

Target ResidueOptimal pH RangeRationale
Cysteine8.0 - 9.0This pH range favors the deprotonation of the thiol group to the highly nucleophilic thiolate anion, while keeping the majority of lysine residues protonated and less reactive.
Lysine> 9.5At this higher pH, a significant fraction of lysine's ε-amino group is deprotonated and becomes a potent nucleophile.

By maintaining the pH between 8.0 and 9.0, you can achieve preferential modification of cysteine residues.

Part 2: Troubleshooting Guide

This section is designed to help you resolve common issues encountered during protein modification with N-(2-Cyanoethyl)-N-methylglycine.

Problem 1: Low Modification Efficiency

Question: My mass spectrometry results show a very low percentage of modified protein. What are the likely causes and how can I improve the yield?

Answer: Low modification efficiency is a common problem that can stem from several factors. Let's break down the potential causes and solutions.

G Start Low Modification Efficiency Cause1 Incorrect pH Start->Cause1 Cause2 Reagent Degradation Start->Cause2 Cause3 Insufficient Reagent Concentration Start->Cause3 Cause4 Presence of Reducing Agents Start->Cause4 Solution1 Verify buffer pH is optimal for target (e.g., 8.0-9.0 for Cys) Cause1->Solution1 Solution2 Use fresh reagent; prepare stock solution immediately before use Cause2->Solution2 Solution3 Increase molar excess of the reagent (e.g., 10x to 50x) Cause3->Solution3 Solution4 Remove DTT/BME via dialysis or desalting column before reaction Cause4->Solution4

Figure 2: Troubleshooting low modification efficiency.

  • Cause A: Suboptimal pH

    • Explanation: The reaction is base-catalyzed. If the pH is too low, the target nucleophiles (e.g., cysteine's thiol group) will be protonated and non-reactive.

    • Solution: Carefully prepare and verify the pH of your reaction buffer. Use a reliable pH meter calibrated with fresh standards. For cysteine modification, a pH of 8.0-9.0 is recommended. For lysine, a pH > 9.5 is necessary.

  • Cause B: Reagent Instability or Degradation

    • Explanation: N-(2-Cyanoethyl)-N-methylglycine, like many alkylating agents, can be susceptible to hydrolysis, especially in aqueous solutions over time.

    • Solution: Always use a fresh, high-quality reagent. Prepare the stock solution of the modifying agent immediately before adding it to the protein solution. Avoid repeated freeze-thaw cycles of the stock solution.

  • Cause C: Presence of Competing Nucleophiles or Reducing Agents

    • Explanation: Buffers containing primary amines (like Tris) can compete with the protein for the reagent. More importantly, reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME), often used to keep cysteines reduced, are themselves potent nucleophiles and will consume the reagent.

    • Solution: Before starting the modification, exchange the protein into a non-nucleophilic buffer such as phosphate or borate buffer. Ensure all reducing agents have been removed through dialysis or a desalting column.

  • Cause D: Insufficient Molar Excess of Reagent

    • Explanation: The reaction kinetics depend on the concentration of both the protein and the modifying agent. A low molar excess may result in an incomplete reaction.

    • Solution: Increase the molar excess of N-(2-Cyanoethyl)-N-methylglycine relative to the protein. A good starting point is a 10-fold molar excess, but this can be increased to 50-fold or higher if needed.

Problem 2: Protein Precipitation During Reaction

Question: My protein solution becomes cloudy and forms a precipitate during the modification reaction. What is happening?

Answer: Protein precipitation during a labeling reaction often indicates a loss of protein stability, which can be triggered by several factors in the reaction environment.

  • Cause A: Change in Protein Surface Charge

    • Explanation: Modification of charged residues like lysine neutralizes their positive charge. This alteration of the protein's overall pI and surface charge distribution can reduce its solubility, leading to aggregation and precipitation.

    • Solution: Include solubility-enhancing excipients in your reaction buffer. Examples include 0.1-1 M L-arginine, or low concentrations of non-ionic detergents like Tween-20 (0.01%). You can also try performing the reaction at a lower protein concentration.

  • Cause B: Incorrect Buffer Conditions

    • Explanation: The required pH for the reaction (e.g., >8.0) might be close to your protein's isoelectric point (pI), where it is least soluble.

    • Solution: If possible, perform a preliminary analysis to determine your protein's pI. If the reaction pH is close to the pI, consider if a slight adjustment to the pH (while still maintaining reactivity) can move it away from the pI. Alternatively, using solubility-enhancing additives as mentioned above is highly recommended.

Part 3: Experimental Protocol

This section provides a general, step-by-step protocol for the cyanoethylation of a protein with a focus on modifying cysteine residues.

G cluster_desc Workflow P1 Step 1: Buffer Exchange P2 Step 2: Prepare Reagent P1->P2 D1 Exchange protein into non-nucleophilic buffer (e.g., 100 mM Sodium Phosphate, pH 8.5). Ensure removal of DTT/BME. P1->D1 P3 Step 3: Initiate Reaction P2->P3 D2 Prepare a fresh stock solution of N-(2-Cyanoethyl)-N-methylglycine in a compatible solvent (e.g., DMSO or DMF). P2->D2 P4 Step 4: Incubate P3->P4 D3 Add the desired molar excess (e.g., 20x) of the reagent to the protein solution while gently vortexing. P3->D3 P5 Step 5: Quench Reaction P4->P5 D4 Incubate at room temperature for 1-2 hours. Protect from light if the protein is light-sensitive. P4->D4 P6 Step 6: Purify Protein P5->P6 D5 Add a quenching reagent like 100 mM BME or DTT to consume any excess modifying reagent. P5->D5 P7 Step 7: Analyze P6->P7 D6 Remove excess reagent and quenching agent via a desalting column or dialysis. P6->D6 D7 Confirm modification using Mass Spectrometry (e.g., ESI-MS). P7->D7

Figure 3: Experimental workflow for protein cyanoethylation.

Protocol: Cysteine-Specific Modification
  • Protein Preparation and Buffer Exchange:

    • Start with a purified protein solution at a known concentration (e.g., 1-5 mg/mL).

    • If reducing agents like DTT or BME are present, they must be removed. Perform a buffer exchange into the reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5) using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis.

    • The chosen buffer should be free of primary amines (e.g., Tris).

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of N-(2-Cyanoethyl)-N-methylglycine. For example, a 100 mM stock in anhydrous DMSO.

  • Reaction Initiation:

    • Calculate the volume of the reagent stock solution needed to achieve the desired molar excess over the protein. A 20-fold molar excess is a good starting point.

    • Add the calculated volume of the reagent to the protein solution. It is best to add it slowly while gently vortexing to ensure rapid mixing and avoid localized high concentrations that could cause precipitation.

  • Incubation:

    • Allow the reaction to proceed for 1-2 hours at room temperature. The optimal time may need to be determined empirically.

  • Quenching:

    • To stop the reaction, add a small molecule thiol such as β-mercaptoethanol or DTT to a final concentration of 50-100 mM. This will consume any unreacted N-(2-Cyanoethyl)-N-methylglycine.

  • Purification:

    • Remove the excess modifying reagent and the quenching agent by performing another buffer exchange into a suitable storage buffer using a desalting column or dialysis.

  • Analysis:

    • Confirm the extent of modification using mass spectrometry. An increase in mass of 53.03 Da for each cyanoethyl group added is expected.

References

  • Friedman, M., & Wall, J. S. (1964). Additive-Reactions of a, B-Unsaturated Compounds with Amino-Acids, Peptides, and Proteins. Journal of the American Chemical Society, 86(18), 3735–3741. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]

  • Torchinsky, Y. M. (1981). Sulfur in Proteins. Pergamon Press. [Link]

Optimization

common pitfalls in "N-(2-Cyanoethyl)-N-methylglycine" based proteomics workflows

A Senior Application Scientist's Guide to Navigating Common Pitfalls in Cysteine Alkylation Workflows Introduction Welcome to the technical support center for proteomics sample preparation. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Common Pitfalls in Cysteine Alkylation Workflows

Introduction

Welcome to the technical support center for proteomics sample preparation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of protein analysis.

A critical step in nearly all bottom-up proteomics workflows is the reduction and alkylation of cysteine residues.[1] This process involves breaking disulfide bonds and then covalently modifying the resulting free thiols to prevent them from reforming, ensuring proteins are fully denatured and accessible to proteolytic enzymes like trypsin.[2][3]

While the user query specified "N-(2-Cyanoethyl)-N-methylglycine," this compound is not a recognized reagent in standard proteomics literature. The PubChem database lists it as N-(2-cyanoethyl)glycine, a derivative of glycine, but provides no context for its use in this field.[4] It is highly probable that the query is referencing a workflow involving cyanoethylation , a known cysteine modification method. The "N-methylglycine" (also known as sarcosine) component does not appear to be part of the standard reaction.[5][6][7][8]

Therefore, this guide will focus on the common pitfalls associated with cysteine cyanoethylation , primarily using its most common reagent, acrylonitrile , and compare its performance and challenges with other widely used alkylating agents like iodoacetamide (IAA). We will delve into the causality behind experimental outcomes, provide validated troubleshooting protocols, and offer data-driven insights to enhance the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of cysteine alkylation in a proteomics workflow?

A1: The primary purpose is to irreversibly block the thiol groups (-SH) of cysteine residues after they have been reduced (e.g., from disulfide bonds S-S).[2] This "capping" prevents the re-formation of disulfide bonds, which would otherwise interfere with protein digestion by trypsin and lead to incomplete peptide generation and inaccurate protein identification and quantification in mass spectrometry (MS).[2][9]

Q2: Why would I choose cyanoethylation (with acrylonitrile) over a more common method like carbamidomethylation (with iodoacetamide)?

A2: While iodoacetamide (IAA) is the most common alkylating agent, it is known to cause a significant number of off-target modifications, particularly on methionine, lysine, and histidine residues.[1][10][11] Acrylonitrile, which modifies cysteines via a Michael addition reaction, can sometimes offer higher specificity and result in fewer unwanted side reactions, leading to cleaner MS spectra and potentially higher peptide identification rates.[1] However, the choice depends on the specific experimental goals and sample complexity.

Q3: What is the mass shift I should expect for a cyanoethylated cysteine?

A3: Acrylonitrile adds a propionitrile group to the cysteine thiol. The mass of this modification is +53.0262 Da . This value should be set as a variable or static modification on cysteine residues in your database search software (e.g., MaxQuant, Proteome Discoverer).

Q4: Can the cyanoethyl modification be unstable?

A4: Yes, under certain conditions. The S-cyanoethylcysteine modification can be susceptible to β-elimination , especially at high pH or elevated temperatures.[12][13] This reaction converts the cysteine residue into dehydroalanine, leading to a mass loss and making the peptide unidentifiable by standard search parameters. This is a critical pitfall to be aware of during sample handling post-alkylation.

Q5: Are there alternatives to acrylonitrile for cyanoethylation?

A5: Acrylonitrile is the primary reagent used for this specific modification. However, other alkylating agents exist that offer different chemistries and specificities, such as chloroacetamide (CAA), N-ethylmaleimide (NEM), and 4-vinylpyridine (4-VP).[14][15] Each has its own set of advantages and potential side reactions. For instance, CAA is reported to have fewer off-target effects than IAA but can increase methionine oxidation.[16][17][18]

In-Depth Troubleshooting Guides

This section addresses specific, complex problems that can arise during cysteine modification workflows, with a focus on cyanoethylation and its common counterparts.

Issue 1: Incomplete Alkylation and Low Peptide Identification

You've completed your LC-MS/MS run, but the database search yields a low number of identified proteins and peptides. A manual check of the spectra reveals many peptides with unmodified cysteines.

Root Cause Analysis

Incomplete alkylation is a frequent problem stemming from several potential sources:

  • Insufficient Reagent Concentration: The molar excess of the alkylating agent relative to the reducing agent and free thiols was too low.

  • Suboptimal Reaction Conditions: The pH, temperature, or incubation time was not suitable for the chosen reagent. Acrylonitrile's Michael addition is most efficient at a pH between 8.0 and 9.0.

  • Poor Reagent Quality: The alkylating agent may have degraded due to improper storage (e.g., exposure to light or moisture).

  • Ineffective Reduction: The initial disulfide bond reduction step was incomplete, leaving cysteines inaccessible to the alkylating agent.

Workflow Diagram: Standard Reduction & Alkylation

G cluster_0 Protein Sample Preparation Denature 1. Denature Protein (e.g., Urea, SDS) Reduce 2. Reduce Disulfides (DTT or TCEP) Denature->Reduce Alkyl_Choice Choose Alkylating Agent Reduce->Alkyl_Choice Alkylate_IAA 3a. Alkylate with IAA (pH 7.5-8.5, Dark) Alkyl_Choice->Alkylate_IAA Carbamidomethylation Alkylate_ACN 3b. Alkylate with Acrylonitrile (pH 8.0-9.0) Alkyl_Choice->Alkylate_ACN Cyanoethylation Quench 4. Quench Reaction (e.g., DTT, Cys) Alkylate_IAA->Quench Alkylate_ACN->Quench Digest 5. Proteolytic Digestion (e.g., Trypsin) Quench->Digest MS 6. LC-MS/MS Analysis Digest->MS G cluster_0 Alkylation Reactions Reagent Excess Alkylating Agent (e.g., IAA, Acrylonitrile) Cys Target: Cysteine Thiol (Desired Reaction) Reagent->Cys S-alkylation Met Off-Target: Methionine Reagent->Met S-alkylation / Oxidation Lys Off-Target: Lysine Reagent->Lys N-alkylation N_Term Off-Target: N-Terminus Reagent->N_Term N-alkylation

Caption: The competitive nature of alkylation, where excess reagent can lead to undesired off-target modifications.

Mitigation Strategy
  • Strict pH Control: For acrylonitrile, maintain the pH strictly at 8.5. Avoid letting it drift higher, which deprotonates lysine's epsilon-amino group and makes it a more potent nucleophile.

  • Titrate Reagent Concentration: Perform a small-scale optimization experiment to find the lowest effective concentration of your alkylating agent that still achieves complete cysteine modification.

  • Include Off-Target Modifications in Database Search: As a diagnostic tool, include potential modifications (e.g., carbamidomethylation or cyanoethylation of Lys, Met, His) as variable modifications in your search parameters. This can help confirm the identity and extent of side reactions.

  • Consider Alternative Reagents: If off-target modifications are persistent and problematic, switching to a different reagent may be the best solution. Acrylamide is another Michael addition reagent that has been shown to yield good results with potentially fewer side reactions than IAA. [1][15]

Issue 3: Peptide Instability and Signal Loss (β-Elimination)

You observe a loss of signal for certain cysteine-containing peptides, or you identify peptides where cysteine appears to have been converted to dehydroalanine (mass change of -34 Da from a reduced cysteine).

Root Cause Analysis

This is the classic signature of β-elimination . The S-cyanoethyl group is a relatively good leaving group. Under basic conditions or with prolonged heating, a proton on the α-carbon of the cysteine residue can be abstracted, leading to the elimination of the cyanoethyl-thiol group and the formation of a dehydroalanine residue. [13]

Mechanism Diagram: β-Elimination of S-cyanoethylcysteine

G Cys_Mod S-cyanoethylcysteine -CH-CH₂-S-CH₂-CH₂-CN Intermediate Dehydroalanine (DHA) -C=CH₂ Cys_Mod->Intermediate β-elimination Condition High pH / Heat Condition->Cys_Mod Product Peptide Backbone + Thiol Leaving Group Intermediate->Product

Caption: The mechanism of β-elimination, converting a modified cysteine to dehydroalanine.

Prevention Protocol
  • Avoid High pH Post-Alkylation: After the alkylation step is complete, lower the pH of your sample to below 8.0 before any heating steps (e.g., trypsin digestion at 37°C). Acidifying the sample with formic acid immediately before LC-MS/MS analysis is standard practice and helps maintain peptide stability.

  • Minimize Heat Exposure: Perform the trypsin digestion at 37°C, but avoid unnecessarily long incubation times or higher temperatures if possible.

  • Consider the Peptide Sequence: β-elimination is sequence-dependent and is more likely to occur in flexible, unstructured regions of the peptide. If a specific peptide is consistently lost, this may be an unavoidable artifact of its sequence context.

  • Alternative Alkylation: If β-elimination proves to be an intractable problem for your proteins of interest, switching to a more stable modification, such as carbamidomethylation with IAA or CAA, is recommended. The thioether bond formed by these reagents is significantly more resistant to elimination. [2]

Conclusion

Successful cysteine modification is a cornerstone of high-quality mass spectrometry-based proteomics. While cyanoethylation offers a viable alternative to standard haloacetamide chemistry, it presents a unique set of challenges, most notably the risk of off-target reactions at elevated pH and the potential for β-elimination. By understanding the chemical principles behind these pitfalls and implementing rigorous control over reaction conditions—stoichiometry, pH, and temperature—researchers can mitigate these issues effectively. This guide provides the foundational knowledge and practical troubleshooting steps to help you navigate these complexities, leading to more reliable and reproducible proteomics data.

References
  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]

  • N-t-butyliodoacetamide and Iodoacetanilide: Two New Cysteine Alkylating Reagents for Relative Quantitation of Proteins. PubMed. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular Omics, Oxford Academic. [Link]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. [Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular & Cellular Proteomics. [Link]

  • The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. PubMed. [Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ResearchGate. [Link]

  • N-(2-cyanoethyl)glycine. PubChem. [Link]

  • The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues. PMC. [Link]

  • [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. PubMed. [Link]

  • Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. [Link]

  • Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Springer Nature Experiments. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems. [Link]

  • A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. ResearchGate. [Link]

  • Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate. [Link]

  • Cysteine modification with acrylonitrile for amino acid analysis and protein sequencing. Semantic Scholar. [Link]

  • Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status. PMC. [Link]

  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. ResearchGate. [Link]

  • Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. PMC. [Link]

  • The Kinetics of β-Elimination of Cystine and the Formation of Lanthionine in Gliadin. ResearchGate. [Link]

  • Cysteine S-conjugate beta-lyases. ClinPGx. [Link]

  • SP3-Enabled Rapid and High Coverage Chemoproteomic Identification of Cell-State–Dependent Redox-Sensitive Cysteines. PMC. [Link]

  • The kinetics of β-elimination of cystine and the formation of lanthionine in gliadin. PubMed. [Link]

  • Sarcosine. Wikipedia. [Link]

  • A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability. PMC. [Link]

  • A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. The Analyst. [Link]

  • Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress. Nature Communications. [Link]

  • Substrate inhibition of L-cysteine alpha,beta-elimination reaction catalyzed by L-cystathionine gamma-lyase of Saccharomyces cerevisiae. PubMed. [Link]

  • N-Methylglycine. NIST WebBook. [Link]

  • Development of computational methods for the analysis of proteomics and next generation sequencing data. Ludwig-Maximilians-Universität München. [Link]

  • The Utility of ETD Mass Spectrometry in Proteomic Analysis. PMC. [Link]

  • A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability. PubMed. [Link]

  • The Cysteine Proteome. PMC. [Link]

  • Strategies in mass spectrometry for the assignment of Cys-Cys disulfide connectivities in proteins. ResearchGate. [Link]

  • Sarcosine. PubChem. [Link]

  • Monitoring proteolytic processing events by quantitative mass spectrometry. PMC. [Link]

Sources

Troubleshooting

"N-(2-Cyanoethyl)-N-methylglycine" reaction quenching and cleanup procedures

The following technical guide addresses the specific quenching, cleanup, and isolation protocols for N-(2-Cyanoethyl)-N-methylglycine (also known as N-(2-Cyanoethyl)sarcosine). This compound is a critical intermediate, o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific quenching, cleanup, and isolation protocols for N-(2-Cyanoethyl)-N-methylglycine (also known as N-(2-Cyanoethyl)sarcosine).

This compound is a critical intermediate, often used in the synthesis of Peptide Nucleic Acid (PNA) monomers.[1] Its synthesis typically involves the Michael addition of sarcosine (N-methylglycine) to acrylonitrile.[1] The procedures below prioritize the safe handling of residual acrylonitrile and the efficient isolation of the zwitterionic product.

Topic: Reaction Termination, Workup, and Purification CAS: 3088-42-4 Molecular Formula:


[1]

Core Reaction & Safety Context

The synthesis generally proceeds via the aza-Michael addition of sarcosine to acrylonitrile.


[1]
Critical Hazards
  • Acrylonitrile: Highly toxic, volatile, and carcinogenic.[1] It can polymerize exothermically if initiated.

  • Product Stability: The nitrile group is stable under neutral conditions but will hydrolyze to the amide (and eventually the carboxylic acid) if exposed to strong acids or bases at elevated temperatures.

  • Zwitterionic Nature: The product exists as a zwitterion in neutral solution, making it highly water-soluble and difficult to extract into non-polar organic solvents (DCM, Ether).[1]

Phase I: Reaction Quenching (The "Stop" Protocol)[1]

Objective: Safely halt the reaction and remove the toxic excess of acrylonitrile without degrading the product.

Protocol
  • Cool Down: If the reaction was heated, cool the mixture to room temperature (20–25°C).

  • Neutralization (Conditional):

    • If a strong base (e.g., KOH, NaOH) was used:[1] Carefully adjust the pH to ~7.0–7.5 using dilute HCl or Acetic Acid.

    • Warning: Do not acidify below pH 5 while excess acrylonitrile is present, as this can accelerate polymerization or hydrolysis side reactions.

  • Volatile Removal (The "Strip"):

    • Transfer the reaction mixture to a round-bottom flask.

    • Use a rotary evaporator to remove excess acrylonitrile and solvent (usually water or methanol).

    • Bath Temp: < 45°C (Prevent thermal degradation).[2]

    • Trap: Ensure the vacuum trap is cooled with dry ice/acetone to capture acrylonitrile vapors efficiently.

Troubleshooting FAQ: Quenching

Q: The reaction mixture turned yellow/orange. Is my product ruined? A: Not necessarily. The yellow color often comes from the polymerization of trace acrylonitrile (polyacrylonitrile oligomers). These are usually insoluble in the crystallization solvents and can be removed during the filtration step in Phase II.

Q: Can I use sodium hypochlorite (bleach) to quench the reaction flask directly? A: NO. Bleach is for waste treatment of the distillate, not the reaction flask. Adding bleach to the reaction will oxidize your secondary amine/amino acid product and potentially create hazardous chloramines.

Phase II: Workup & Isolation (The "Clean" Protocol)[1]

Objective: Separate the zwitterionic product from salts and polymeric byproducts.

The "Solubility Switch" Method

Since the product is an amino acid derivative, it is insoluble in non-polar solvents but soluble in water. We utilize this to precipitate the pure compound.

Step-by-Step Isolation:

  • Re-dissolution: Take the oily residue from Phase I and dissolve it in the minimum amount of warm water (approx. 1–2 mL per gram of theoretical yield).

  • Filtration: Filter this concentrated aqueous solution through a Celite pad or a 0.45 µm membrane.

    • Why? This removes insoluble polyacrylonitrile solids formed during the reaction.

  • Precipitation (Trituration):

    • Place the clear aqueous filtrate in a beaker.

    • Slowly add 10 volumes of absolute ethanol or acetone while stirring vigorously.

    • The product should crash out as a white crystalline solid.

  • Maturation: Cool the suspension to 4°C (fridge) for 4–12 hours to maximize yield.

Diagram: Workup Logic Flow

WorkupFlow Start Crude Reaction Mixture (Aq/Alcohol + Excess Acrylonitrile) Rotovap Rotary Evaporation (Remove Acrylonitrile) Start->Rotovap Residue Oily Residue Rotovap->Residue Dissolve Dissolve in Min. Water Residue->Dissolve Filter Filter (Remove Polymer) Dissolve->Filter Precipitate Add EtOH or Acetone (10x Volume) Filter->Precipitate Isolate Filter Solid Product Precipitate->Isolate

Figure 1: Standard isolation workflow for N-(2-Cyanoethyl)-N-methylglycine, utilizing its low solubility in organic solvents.[1]

Phase III: Purification (Polishing)[1]

Objective: Achieve >98% purity for downstream applications (e.g., PNA synthesis).

If the precipitation in Phase II yields a sticky gum or low-purity solid, follow this recrystallization guide.

Solvent SystemRatio (v/v)ProcedureSuitability
Water / Ethanol 1 : 10Dissolve in hot water; add hot EtOH until cloudy; cool slowly.[1]Best General Method
Methanol / Ether 1 : 5Dissolve in min. MeOH; add Ether dropwise; cool to -20°C.Good for small scales
Water / Acetone 1 : 15Dissolve in min. water; pour into stirring cold acetone.Removes yellow impurities
Troubleshooting FAQ: Purification

Q: My product is an oil and won't crystallize. A: This is a common issue with N-alkylated glycines.

  • Check pH: Ensure the pH of your aqueous concentrate is near the isoelectric point (approx pH 5.5–6.0). If it is too acidic or basic, the salt form will prevent crystallization.

  • Seed: If you have a seed crystal, add it.

  • Scratch: Scratch the glass side of the flask with a spatula to induce nucleation.

  • Dry: Trace water prevents crystallization. Azeotrope the oil with toluene or ethanol on the rotovap to remove water, then try the Methanol/Ether system.

Q: The melting point is lower than reported (190°C). A: This indicates salt contamination (e.g., NaCl or KCl from neutralization) or hydrolysis.[1]

  • Test: Dissolve a small amount in water and check for chloride with

    
    .
    
  • Fix: Recrystallize from hot water (without organic cosolvent) if salt is the issue, as the organic product is less soluble in cold water than inorganic salts.

Waste Management (Acrylonitrile Specifics)

Objective: Deactivate the toxic distillate collected in Phase I.

Protocol:

  • Collect the solvent trap contents (containing acrylonitrile).

  • Prepare a quenching bath: 10% NaOH solution with excess bleach (Sodium Hypochlorite).

  • Slowly add the acrylonitrile waste to the bleach bath in a fume hood.

    • Mechanism:[3][4][5][6] Oxidative hydrolysis destroys the nitrile and the double bond.

  • Allow to stand overnight before disposal as chemical waste.

Troubleshooting Logic Tree

Use this decision tree to diagnose yield or quality issues.

Troubleshooting Start Problem Encountered Q1 Is the product an Oil? Start->Q1 Q2 Is the yield low? Start->Q2 Action1 Check pH (Target 5.5-6.0) Q1->Action1 Yes Action3 Did you extract with DCM? Q2->Action3 Action2 Azeotrope with Toluene to remove water Action1->Action2 pH is OK Result1 Product is in Aqueous Layer. Evaporate and Precipitate. Action3->Result1 Yes Action4 Check Reaction pH Action3->Action4 No Result2 High pH causes retro-Michael reaction. Keep pH < 8. Action4->Result2

Figure 2: Diagnostic logic for common isolation failures.

References

  • Egholm, M., et al. (1993).[1] "PNA hybridizes to complementary oligonucleotides obeying the Watson-Crick hydrogen-bonding rules."[1] Nature, 365, 566–568.[1] (Foundational work on PNA synthesis describing the monomer precursors).[1]

  • PubChem. (n.d.).[7] "N-(2-Cyanoethyl)glycine | C5H8N2O2."[1][7][8] National Library of Medicine. (Physical properties and safety data).[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). "Acrylonitrile - Safety and Health Topics." (Safety protocols for handling and quenching acrylonitrile).[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for purification of amino acid derivatives and nitriles).

Sources

Optimization

impact of pH and temperature on "N-(2-Cyanoethyl)-N-methylglycine" reactivity

Status: Operational | Version: 2.4 | Last Updated: 2026-02-14 Audience: Chemical Process Engineers, Medicinal Chemists, Formulation Scientists Chemical Profile & Stability Dashboard Before troubleshooting, verify your mo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Version: 2.4 | Last Updated: 2026-02-14 Audience: Chemical Process Engineers, Medicinal Chemists, Formulation Scientists

Chemical Profile & Stability Dashboard

Before troubleshooting, verify your molecule's operating parameters. N-(2-Cyanoethyl)-N-methylglycine (CEMG) is a bifunctional intermediate (amino-acid/nitrile) susceptible to specific degradation pathways driven by pH and thermal stress.

ParameterValue / RangeCritical Note
CAS Number 3088-42-4Also known as N-(2-Cyanoethyl)sarcosine
Molecular Weight 142.16 g/mol
pKa (Acid) ~2.2 - 2.4 (Est.)[1]Carboxylic acid deprotonates > pH 3
pKa (Base) ~8.0 - 8.5 (Est.)Tertiary amine protonates < pH 8
Isoelectric Point (pI) ~5.2 - 5.5Max Precipitation Risk (Zwitterionic form)
Critical Temp > 40°C (at extreme pH)Onset of nitrile hydrolysis
Storage 2-8°C, DesiccatedHygroscopic; store under inert gas if possible

Core Reactivity Logic: The pH-Temperature Matrix

The reactivity of CEMG is governed by the competition between the stability of the nitrile group and the ionization state of the glycine backbone.

Mechanism of Instability

The primary degradation pathway is the hydrolysis of the terminal nitrile (


) into an amide, and subsequently into a carboxylic acid (creating a di-acid impurity). This is catalyzed by both 

and

, but the rate is exponentially increased by temperature.

CEMG_Reactivity cluster_conditions Stability Zone: pH 4-8, < 25°C CEMG CEMG (Nitrile) Target Molecule Amide Intermediate Amide (Hydrolysis I) CEMG->Amide pH > 10 or pH < 2 + Heat (>50°C) Cyclic Lactam/Cyclic Species (Intramolecular) CEMG->Cyclic High Temp Neutral/Acidic pH DiAcid Dicarboxylic Acid (Hydrolysis II - Degradant) Amide->DiAcid Sustained Heat Strong Base

Figure 1: Degradation pathways of CEMG. The nitrile group is the "weak link," susceptible to hydrolysis under extreme pH, leading to the formation of N-(2-carboxyethyl)-N-methylglycine.

Stability Matrix
ConditionpH < 2 (Acidic)pH 4 - 8 (Neutral)pH > 10 (Basic)
< 25°C Stable (Ammonium salt form)Stable (Zwitterion/Anion)Meta-Stable (Slow hydrolysis risk)
25°C - 60°C Slow Hydrolysis to AmideStableRisk: Nitrile Hydrolysis
> 60°C Rapid Degradation (Acid formation)Risk: Cyclization/OligomerizationRapid Degradation (Ammonia release)

Troubleshooting Guides (FAQ)

Scenario A: "My reaction mixture smells like ammonia."

Diagnosis: Nitrile Hydrolysis. Cause: You have likely exposed the CEMG to high pH (>10) at elevated temperatures. The nitrile group hydrolyzes to an amide and then to a carboxylate, releasing ammonia gas in the process. Corrective Action:

  • Immediate: Lower temperature to < 5°C.

  • Adjust pH: Neutralize to pH 7 using mild acid (e.g., 1M HCl) to stop the catalytic cycle.

  • Quantify: Run the Rapid Stability Assay (see Section 4) to determine the % of di-acid impurity formed.

Scenario B: "The product precipitated unexpectedly during workup."

Diagnosis: Isoelectric Precipitation. Cause: The solution pH approached the isoelectric point (pI ≈ 5.2–5.5). At this pH, the molecule exists as a net-neutral zwitterion (


), which has the lowest water solubility.
Corrective Action: 
  • To Solubilize: Adjust pH away from the pI.

    • Option 1: Lower pH to < 3 (forms soluble cationic hydrochloride salt).

    • Option 2: Raise pH to > 8 (forms soluble anionic carboxylate salt).

Scenario C: "Low yields during downstream coupling reactions."

Diagnosis: Amine Deactivation or Cyclization. Cause:

  • pH too low: If attempting nucleophilic substitution with the amine, a pH < 8 keeps the amine protonated (non-nucleophilic).

  • Thermal Cyclization: Prolonged heating may cause the secondary amine to attack the nitrile or carboxylic group intramolecularly. Corrective Action:

  • Ensure coupling reactions are performed at pH 8.5–9.5 (using non-nucleophilic bases like DIPEA) to ensure the amine is free.

  • Avoid temperatures > 60°C during solvent removal.

Validated Protocol: Rapid Stability Assessment

Do not rely on visual inspection. Use this protocol to verify the integrity of your CEMG batch.

Method: Reverse-Phase HPLC (Self-Validating)

Rationale: The hydrolysis of the nitrile to the acid significantly changes the polarity, causing a massive retention time shift.

Reagents:

  • Mobile Phase A: 0.1% TFA in Water (Acidic buffer suppresses ionization of weak acids).

  • Mobile Phase B: Acetonitrile.

  • Column: C18 (e.g., Zorbax Eclipse), 3.5 µm.

Workflow:

  • Sample Prep: Dissolve 10 mg CEMG in 1 mL Mobile Phase A.

  • Gradient: 0% B to 20% B over 10 minutes. (CEMG is highly polar; high organic content is not needed).

  • Detection: UV at 210 nm (Amide/Carboxyl absorption).

Interpretation:

  • Peak A (Early eluting, ~1-2 min): Dicarboxylic acid degradation product (Most polar).

  • Peak B (Mid eluting, ~3-4 min): Intact CEMG (Target).

  • Peak C (Late eluting): Amide intermediate (if partial hydrolysis occurred).

Interactive Troubleshooting Flowchart

Use this logic tree to resolve unexpected experimental results.

Troubleshooting Start Start: Identify Issue Precipitation Precipitation / Haze Start->Precipitation AmmoniaSmell Ammonia Odor Start->AmmoniaSmell LowYield Low Yield / No Reaction Start->LowYield CheckpH_P Check pH Is it 5.0 - 6.0? Precipitation->CheckpH_P CheckpH_A Check pH Is it > 10? AmmoniaSmell->CheckpH_A CheckpH_Y Check pH Is it < 8? LowYield->CheckpH_Y Action_Iso Action: Adjust pH to <3 or >8 (Isoelectric Point Issue) CheckpH_P->Action_Iso Yes Action_Cool Action: Cool to <5°C Neutralize immediately (Nitrile Hydrolysis) CheckpH_A->Action_Cool Yes Action_Base Action: Add Base (DIPEA) Free the Amine CheckpH_Y->Action_Base Yes (Amine Protonated)

Figure 2: Diagnostic logic for common CEMG handling errors.

References & Authoritative Sources

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76526, N-(2-cyanoethyl)glycine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. (Standard reference for nitrile hydrolysis mechanisms and kinetics).

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. (Context for N-substituted glycine reactivity).

  • Cohen, A., & Gros, L. (2009). Hydrolysis of Nitriles under Mild Conditions.[2] In Encyclopedia of Reagents for Organic Synthesis. (Detailed kinetics of nitrile stability).

Sources

Troubleshooting

overcoming incomplete labeling with "N-(2-Cyanoethyl)-N-methylglycine"

Topic: Overcoming Incomplete Labeling with N-(2-Cyanoethyl)-N-methylglycine Executive Summary Current Status: User is experiencing incomplete conjugation/labeling with N-(2-Cyanoethyl)-N-methylglycine (CEMG). Diagnosis:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Incomplete Labeling with N-(2-Cyanoethyl)-N-methylglycine

Executive Summary

Current Status: User is experiencing incomplete conjugation/labeling with N-(2-Cyanoethyl)-N-methylglycine (CEMG). Diagnosis: The failure is likely driven by steric hindrance at the nucleophilic center and electronic deactivation from the cyano-withdrawal effect. This molecule is a sterically demanding


-disubstituted glycine (a "peptoid" unit). Standard peptide coupling protocols (e.g., HBTU/DIPEA) are insufficient for this tertiary amine architecture.
Recommended Solution:  Switch from "Monomer Coupling" to the Submonomer Synthesis Protocol , or utilize high-efficiency Acid Fluoride/Microwave  activation if direct coupling is mandatory.
Module 1: Diagnostic Logic & Decision Matrix

Before altering your chemistry, determine the root cause of the incomplete labeling using this logic flow.

TroubleshootingFlow Start START: Incomplete Labeling Detected MethodCheck Current Method? Start->MethodCheck DirectCouple Direct Coupling (Using pre-made COOH monomer) MethodCheck->DirectCouple Monomer SubMonomer Submonomer Method (Bromoacetate + Amine) MethodCheck->SubMonomer Submonomer StericCheck Is the N-terminus secondary? (e.g., Proline or Peptoid end) DirectCouple->StericCheck SolventCheck Solvent System? StericCheck->SolventCheck No (Primary amine) SwitchToSub CRITICAL ACTION: Switch to Submonomer Method StericCheck->SwitchToSub Yes (Hard coupling) UseHATU Optimization: Use HATU/HOAt + Microwave (75°C, 20 min) SolventCheck->UseHATU AmineType Amine Nucleophile Used? SecAmine 3-(methylamino)propanenitrile (Secondary Amine) AmineType->SecAmine PrimAmine 3-aminopropionitrile (Primary Amine) AmineType->PrimAmine KI_Cat Action: Add KI (Iodide Catalyst) + Increase Temp to 60°C SecAmine->KI_Cat Slow Kinetics CheckPurity Action: Check Amine Purity (Cyano amines degrade) PrimAmine->CheckPurity Submonomer Submonomer Submonomer->AmineType

Figure 1: Decision matrix for troubleshooting incomplete labeling. The "Submonomer" route is generally preferred for N-alkylated glycines due to superior kinetics.

Module 2: Technical Deep Dive (Q&A)
Q1: Why is this specific molecule failing to couple compared to standard Glycine?

The Science: N-(2-Cyanoethyl)-N-methylglycine is a tertiary amino acid .

  • Steric Hindrance: The nitrogen atom carries both a methyl group and a cyanoethyl group. When you activate the carboxyl group (COOH), the bulky substituents on the adjacent nitrogen shield the carbonyl carbon from nucleophilic attack.

  • Electronic Effect: The cyano group (

    
    ) is electron-withdrawing. Through the ethylene bridge, it exerts an inductive effect that reduces the basicity of the amine (if you are forming the monomer) or destabilizes the transition state during acylation.
    

The Fix: You cannot rely on diffusion-controlled kinetics. You must drive the reaction with heat (microwave) and chaos (chaotropic salts) to disrupt aggregation.

Q2: I am using the "Submonomer Method" (Bromoacetic acid + Amine). Why is the displacement incomplete?

The Issue: To make N-(2-Cyanoethyl)-N-methylglycine on-resin, you are likely displacing a bromide with 3-(methylamino)propanenitrile .

  • This is a secondary amine .[1][2] Displacement of a bromide by a secondary amine is significantly slower than with a primary amine due to steric crowding at the substitution site (

    
     reaction).
    
  • Side Reaction: The cyano group can undergo hydrolysis to an amide or acid if exposed to strong acid/base for prolonged periods, changing your "label" identity.

Protocol Adjustment:

  • Concentration: Increase amine concentration to 2.0 M in NMP.

  • Catalysis: Add 0.1 M Potassium Iodide (KI) . The iodide displaces the bromide to form a more reactive iodide-intermediate (Finkelstein reaction in situ).

  • Temperature: Heat the displacement step to 60°C for 2 hours .

Q3: What is the absolute best reagent for "Direct Coupling" of this monomer?

If you must couple the pre-made acid:

  • Reagent: COMU or HATU with HOAt (not HOBt). HOAt utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate coupling of hindered acids.

  • Base: TMP (2,4,6-trimethylpyridine) or Collidine. Avoid DIPEA if racemization is a concern (though less relevant for Glycine derivatives).

  • Activation: Acid Fluorides . Convert the monomer to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are small, highly reactive, and less sensitive to steric bulk.

Module 3: Validated Experimental Protocols
Protocol A: The "Submonomer" Rescue (Recommended)

Use this method to build the label directly on the N-terminus.

Reagents:

  • Acylator: 0.6 M Bromoacetic acid in DMF.

  • Activator: 50% v/v DIC (Diisopropylcarbodiimide) in DMF.

  • Displacer: 2.0 M 3-(methylamino)propanenitrile in NMP.

  • Catalyst: Potassium Iodide (KI).

Step-by-Step:

  • Bromoacetylation:

    • Mix 0.6 M Bromoacetic acid + 0.6 M DIC (1:1 ratio).

    • Add to resin immediately.

    • Microwave: 35°C, 25 Watts, 20 minutes. (Or RT for 60 mins).

    • Wash: DMF (5x).

  • Nucleophilic Displacement (The Critical Step):

    • Dissolve KI in the amine solution (final conc 0.1 M KI).

    • Add to resin.[1][3][4][5]

    • Microwave: 60°C, 35 Watts, 2 x 30 minutes (Double displacement).

    • Note: Without microwave, perform overnight at RT with shaking.

  • Wash: DMF (5x), DCM (3x).

Protocol B: High-Efficiency Direct Coupling

Use this if you have the pre-made Fmoc-N-(2-Cyanoethyl)-N-methylglycine.

Reagents:

  • Coupling Agent: HATU (0.4 M in DMF).

  • Additive: HOAt (0.4 M in DMF).

  • Base: DIPEA (0.8 M in NMP).

Step-by-Step:

  • Pre-activate the monomer: Mix Monomer (4 eq), HATU (3.9 eq), HOAt (4 eq), and DIPEA (8 eq).

  • Allow to activate for exactly 30 seconds . (Prolonged activation causes guanidinium capping).

  • Add to resin.[3][4]

  • Microwave: 75°C, 30 Watts, 20 minutes.

  • Double Couple: Drain and repeat with fresh reagents.

Module 4: Comparative Efficiency Data

The following data illustrates the necessity of optimized protocols for N-substituted glycines (Peptoids).

Coupling MethodReagentsConditionsYield (Secondary Amine Target)Yield (Primary Amine Target)
Standard HBTU / DIPEART, 60 min< 20% (Fail)65%
Advanced HATU / HOAtRT, 120 min45%88%
Acid Fluoride TFFH / DIPEART, 120 min70%95%
Submonomer BrAc / DIC -> Amine60°C, KI cat > 98% > 99%

Table 1: Comparative coupling efficiencies. Note the drastic drop in yield when coupling to/with secondary amines (steric hindrance) and the superior performance of the Submonomer method.

References
  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[6]

  • Horn, T., et al. (2004). "Peptoids as peptidomimetics: A review of the synthesis and properties of N-substituted glycines." Biopolymers.[7]

  • Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Code, C., et al. (2014). "Optimization of the submonomer synthesis of peptoids containing trans-inducing side chains." Journal of Peptide Science.

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yield in Solid-Phase Peptide Synthesis."

Sources

Optimization

quality control measures for "N-(2-Cyanoethyl)-N-methylglycine" experiments

The following technical support guide is designed for researchers and QC specialists working with N-(2-Cyanoethyl)-N-methylglycine (CAS: 36901-93-6). This compound is a critical intermediate, primarily serving as a precu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and QC specialists working with N-(2-Cyanoethyl)-N-methylglycine (CAS: 36901-93-6). This compound is a critical intermediate, primarily serving as a precursor for N-methylated Peptide Nucleic Acid (PNA) backbones and modified peptoids.[1][2]

Role: Senior Application Scientist Scope: Quality Control, Troubleshooting, and Stability Management Version: 2.4 (Current)[1][2]

Introduction: The "Hidden" Complexity

N-(2-Cyanoethyl)-N-methylglycine appears deceptively simple—a glycine backbone with methyl and cyanoethyl modifications.[1][2] However, its behavior in QC is dominated by two phenomena: rotameric broadening in NMR and retro-Michael instability under thermal stress.[2][3] This guide moves beyond standard CoAs (Certificates of Analysis) to address the specific physicochemical behaviors that cause experimental failure.

Module 1: Identity & Purity Verification (The "What is it?" Phase)

The NMR "Mess" – Rotamers vs. Impurities

Issue: Users often reject high-purity batches because the 1H-NMR spectrum appears to have "extra" peaks or broad baselines. Mechanism: The N-methyl group introduces steric hindrance, restricting rotation around the C-N bonds.[2][3] This creates distinct cis and trans rotamers that interconvert slowly on the NMR timescale at room temperature.[3]

Troubleshooting Protocol:

  • Diagnosis: Do not integrate the "impurity" immediately. Check the ratio. If the "impurity" peaks are consistently ~20-30% of the main peaks and show similar splitting patterns, they are rotamers.[2][3]

  • Validation Experiment: Run a Variable Temperature (VT) NMR .

    • Heat the sample to 50°C or 60°C (in DMSO-d6).

    • Result: If the peaks coalesce into sharp singlets, it is a pure compound exhibiting rotamerism.[3] If the peaks remain distinct, they are impurities.[3]

Quantitative Purity Data

We recommend a dual-method approach due to the polarity of the nitrile group.[2]

MethodParameterSpecificationPurpose
HPLC-UV ColumnC18 (Polar-embedded preferred)Main assay.[1][2] Standard C18 may show peak tailing due to the secondary amine.[3]
Mobile Phase0.1% TFA in Water / MeCNAcidic pH suppresses amine ionization issues.[1][3]
Detection210 nmNitriles have weak UV absorbance; low wavelength is required.[1][3]
GC-MS Inlet Temp< 150°C (Critical)Avoid high inlet temps. High heat can trigger retro-Michael addition, releasing acrylonitrile and giving a false "degraded" result.[1][2]
Titration TitrantPerchloric Acid (Non-aqueous)Validates the secondary amine content specifically.[1]

Module 2: Stability & Handling (The "Is it still good?" Phase)

The Retro-Michael Threat

Risk: Under basic conditions or high heat, the molecule can undergo a retro-Michael reaction, reverting to Sarcosine and Acrylonitrile .[2][3]

  • Safety Warning: Acrylonitrile is highly toxic and volatile.[1][3]

  • Storage Rule: Store at -20°C . Never store in basic buffers.[1][3]

Hydrolysis Pathways

The nitrile group (-CN) is susceptible to hydrolysis, converting first to a primary amide and then to a carboxylic acid.[1][2][3]

Visualizing Degradation Pathways: The following diagram illustrates the critical degradation checkpoints QC must monitor.

DegradationPathways Target N-(2-Cyanoethyl)-N-methylglycine (Target) Retro Retro-Michael (Heat/Base) Target->Retro Hydrolysis Hydrolysis (Acid/Base/Water) Target->Hydrolysis Sarcosine Sarcosine (Byproduct) Retro->Sarcosine Acrylo Acrylonitrile (Toxic Volatile) Retro->Acrylo Safety Risk Amide Primary Amide (Intermediate) Hydrolysis->Amide Acid Carboxylic Acid (Degradant) Amide->Acid

Figure 1: Degradation pathways.[1][2][4] The Retro-Michael path releases toxic acrylonitrile, while hydrolysis alters the chemical functionality.[2][3]

Module 3: Application-Specific Troubleshooting

PNA/Peptoid Synthesis Failure

Symptom: Low coupling efficiency during solid-phase synthesis.[1][2] Root Cause: Free secondary amines are less reactive than primary amines.[1][3] Furthermore, if the "cyanoethyl" group was intended as a protecting group, incomplete removal (or premature loss) can ruin the sequence.[3] Solution:

  • Check Water Content: Use Karl Fischer titration. Water >0.5% competes with the coupling reagents (HATU/HBTU).[1]

  • Verify Free Amine: Ensure the starting material hasn't formed a diketopiperazine (dimerization) during storage.[1][3] This appears as a new high-molecular-weight peak in LC-MS.[1][2]

FAQ: Frequently Asked Questions

Q1: My LC-MS shows a mass of M+18. Is my product wet? A: Not necessarily. Nitriles can hydrate in the ion source to form the amide adduct (+18 Da).[1] If your Karl Fischer (KF) result is low, the M+18 is likely an artifact of the ionization process, not bulk water contamination.[3]

Q2: Why is the melting point lower than the literature value? A: This compound is often an oil or a low-melting solid.[1][2] Small amounts of residual solvent (DCM or Ethyl Acetate from extraction) can significantly depress the melting point.[1] Rely on Quantitative NMR (qNMR) for absolute purity rather than melting point.

Q3: Can I autoclave this compound? A: Absolutely not. The heat and pressure will drive the hydrolysis of the nitrile to the acid, destroying the molecule.[3] Sterilize by filtration (0.22 µm) only.[1]

QC Workflow Diagram

QC_Workflow Start Sample Received Visual Visual Inspection (Color/State) Start->Visual Solubility Solubility Test (DMSO/Water) Visual->Solubility NMR_Check 1H-NMR (DMSO-d6) Solubility->NMR_Check Rotamer_Q Broad/Split Peaks? NMR_Check->Rotamer_Q VT_NMR Run VT-NMR (50°C) Rotamer_Q->VT_NMR Yes Purity_Check HPLC-UV (210nm) Rotamer_Q->Purity_Check No Coalesce Peaks Coalesce? VT_NMR->Coalesce Coalesce->Purity_Check Yes (Rotamers confirmed) Fail REJECT / Repurify Coalesce->Fail No (Impurities) MS_Check LC-MS (Identity) Purity_Check->MS_Check Pass RELEASE MS_Check->Pass Match MS_Check->Fail Mismatch

Figure 2: Standard Quality Control Workflow. Note the specific branch for validating rotamers via Variable Temperature NMR.

References

  • Haaima, G., et al. (1999).[3][5] Peptide nucleic acids (PNA) derived from N-(N-methylaminoethyl)glycine.[1][2][5] Synthesis, hybridization and structural properties. New Journal of Chemistry. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013).[1][3] Rotamers - assigned by a simple NMR experiment. Retrieved from [Link][1][2]

  • National Institute of Standards and Technology (NIST). (n.d.).[1] N-Methylglycine (Sarcosine) Data. Retrieved from [Link][1][2]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide: N-(2-Cyanoethyl)-N-methylglycine vs. Iodoacetamide for Cysteine Modification

In the landscape of protein chemistry and proteomics, the selective modification of cysteine residues is a cornerstone technique for a multitude of applications, from structural biology to drug development. The unique nu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of protein chemistry and proteomics, the selective modification of cysteine residues is a cornerstone technique for a multitude of applications, from structural biology to drug development. The unique nucleophilicity of the cysteine thiol group makes it an attractive target for chemical labeling.[1][2] Among the arsenal of reagents available for this purpose, iodoacetamide (IAA) has long been a workhorse. However, alternative reagents, such as those based on Michael addition chemistry, including N-(2-Cyanoethyl)-N-methylglycine, are gaining traction. This guide provides an in-depth, objective comparison of these two cysteine modification agents, grounded in experimental evidence, to empower researchers in making informed decisions for their specific applications.

The Chemistry of Cysteine Modification: A Tale of Two Mechanisms

The choice between N-(2-Cyanoethyl)-N-methylglycine and iodoacetamide fundamentally comes down to their distinct reaction mechanisms with the cysteine thiol group. Understanding these differences is paramount to anticipating their performance in a given experimental context.

Iodoacetamide: The Classic SN2 Alkylation

Iodoacetamide is a haloacetamide-based alkylating agent that reacts with the nucleophilic thiolate anion of cysteine via a bimolecular nucleophilic substitution (SN2) reaction.[3][4] This results in the formation of a stable thioether bond, yielding S-carboxyamidomethylcysteine.[5] The reaction is essentially irreversible under physiological conditions.[3][4]

Caption: SN2 reaction of iodoacetamide with a cysteine thiolate.

N-(2-Cyanoethyl)-N-methylglycine: The Michael Addition Pathway

N-(2-Cyanoethyl)-N-methylglycine belongs to the class of α,β-unsaturated carbonyl compounds. Its reaction with cysteine proceeds via a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The cysteine thiolate attacks the β-carbon of the cyanoethyl group, leading to the formation of a stable thioether linkage.

Caption: Michael addition of a cysteine thiolate to the acrylonitrile moiety.

Head-to-Head Comparison: Performance Metrics

The practical utility of a cysteine modification reagent is dictated by several key performance parameters. Here, we compare N-(2-Cyanoethyl)-N-methylglycine and iodoacetamide across these metrics.

FeatureIodoacetamideN-(2-Cyanoethyl)-N-methylglycine (and related Michael acceptors)
Reaction Mechanism SN2 AlkylationMichael Addition
Reaction Rate Relatively slow (k₂ ~ 0.6 M⁻¹s⁻¹)[6]Generally faster than iodoacetamide[6]
Specificity for Cysteine High, but can react with other nucleophilic residues at high concentrations or pH[7][8]Generally high for thiols
Off-Target Reactions Lysine, Histidine, Aspartate, Glutamate, N-terminus, Methionine[7][8]Potential for reaction with other nucleophiles, but often more selective for thiols
pH Dependence Reaction rate increases with pH as it favors the thiolate form[9]Also pH-dependent, favoring the thiolate anion
Stability of Adduct Very stable thioether bondStable thioether bond
Mass Shift (Da) +57.021 Da (Carboxyamidomethyl)[10]Varies based on the specific reagent
Common Applications Proteomics sample prep, peptide mapping, enzyme inhibition[4][11][12]Bioconjugation, chemical proteomics
Reaction Kinetics: Speed Matters

The rate of reaction is a critical factor, especially in applications where rapid and complete labeling is desired. While the second-order rate constant for iodoacetamide with cysteine is approximately 0.6 M⁻¹s⁻¹, many Michael acceptors exhibit significantly faster kinetics.[6] For instance, some advanced maleimide-based reagents can have rate constants orders of magnitude higher.[6] This can be advantageous in minimizing incubation times and reducing the potential for sample degradation.

Specificity and Off-Target Reactions: The Selectivity Challenge

Ideally, a cysteine modification reagent would react exclusively with cysteine residues. However, off-target reactions can occur, leading to undesired modifications and complicating data analysis.

Iodoacetamide , while generally selective for cysteine, is known to react with other nucleophilic amino acid side chains, particularly at higher pH and concentrations. These include lysine, histidine, methionine, and the N-terminus of proteins.[7][8] This can lead to a heterogeneous mixture of modified proteins and peptides, which can be problematic in mass spectrometry-based analyses.[13]

Michael acceptors , like N-(2-Cyanoethyl)-N-methylglycine, are also susceptible to reaction with other nucleophiles. However, the "soft" nature of the thiol nucleophile often leads to a higher degree of selectivity for cysteine over "harder" nucleophiles like amines under controlled conditions. By carefully tuning the pH and reagent concentration, high specificity for cysteine can be achieved.

Experimental Protocols: A Practical Guide

The success of any cysteine modification experiment hinges on a well-designed and executed protocol. Below are representative protocols for both iodoacetamide and a generic Michael acceptor, emphasizing the critical steps and considerations.

Standard Protocol for Cysteine Alkylation with Iodoacetamide in Proteomics

This protocol is a standard procedure for the reduction and alkylation of cysteine residues in protein samples prior to enzymatic digestion for mass spectrometry analysis.

IAA_Protocol Start Protein Sample in Denaturing Buffer (e.g., 8M Urea) Reduction Add DTT or TCEP (e.g., 5-10 mM final concentration) Incubate at 56°C for 30-60 min Start->Reduction Cooling Cool to Room Temperature Reduction->Cooling Alkylation Add Iodoacetamide (e.g., 15-20 mM final concentration) Incubate in the dark at RT for 30 min Cooling->Alkylation Quenching Quench excess Iodoacetamide (e.g., add DTT) Alkylation->Quenching Digestion Proceed to Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion Michael_Acceptor_Protocol Start Purified Protein in Buffer (pH 7.0-8.5) Reduction Reduce disulfide bonds if necessary (e.g., with TCEP) Start->Reduction Reagent_Add Add Michael Acceptor Reagent (e.g., 5-10 fold molar excess over cysteine) Reduction->Reagent_Add Incubation Incubate at Room Temperature (Monitor reaction progress) Reagent_Add->Incubation Purification Remove excess reagent (e.g., Desalting column, Dialysis) Incubation->Purification Analysis Analyze Modified Protein Purification->Analysis

Caption: General workflow for cysteine modification with a Michael acceptor.

Detailed Steps:

  • Protein Preparation:

    • Ensure the protein of interest is in a suitable buffer, typically between pH 7.0 and 8.5. The buffer should be free of primary amines if the Michael acceptor has any amine-reactive functionalities.

    • If necessary, reduce any disulfide bonds using a non-thiol-based reducing agent like TCEP.

  • Modification Reaction:

    • Prepare a stock solution of the Michael acceptor reagent in an appropriate solvent (e.g., DMSO or DMF).

    • Add the reagent to the protein solution. A 5-10 fold molar excess of the reagent over the number of cysteine residues is a good starting point.

    • Incubate the reaction at room temperature. The reaction time can vary from minutes to hours depending on the reactivity of the specific Michael acceptor. It is advisable to monitor the reaction progress using techniques like mass spectrometry.

  • Removal of Excess Reagent:

    • Once the desired level of modification is achieved, remove the excess unreacted reagent. This can be accomplished using a desalting column, dialysis, or tangential flow filtration.

  • Analysis:

    • The modified protein is now ready for downstream applications and can be characterized by methods such as mass spectrometry to confirm the modification and its site-specificity.

Concluding Remarks and Future Perspectives

Both iodoacetamide and N-(2-Cyanoethyl)-N-methylglycine (and related Michael acceptors) are valuable tools for cysteine modification. The choice between them is not a matter of one being universally superior, but rather a decision based on the specific requirements of the experiment.

  • Iodoacetamide remains a reliable and well-characterized reagent, particularly for routine applications in proteomics where its behavior is well-understood. Its primary drawback is the potential for off-target reactions, which necessitates careful control of reaction conditions.

  • N-(2-Cyanoethyl)-N-methylglycine and other Michael acceptors offer the potential for faster reaction kinetics and, in some cases, improved specificity for cysteine. The vast chemical space of Michael acceptors allows for the fine-tuning of reactivity and the introduction of diverse functionalities, making them highly attractive for applications in bioconjugation and the development of covalent drugs.

As the field of chemical biology continues to evolve, the development of novel cysteine-reactive probes with enhanced speed, selectivity, and biocompatibility will undoubtedly expand the repertoire of tools available to researchers. A thorough understanding of the underlying chemical principles of these reagents, as presented in this guide, will be essential for their effective implementation in unlocking new insights into protein function and therapeutic intervention.

References

  • Wikipedia. (2023, October 27). Iodoacetamide. Retrieved from [Link]

  • Walker, J. M. (1994). Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid. In The Protein Protocols Handbook (pp. 473-475). Humana Press.
  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158.
  • University of Washington Proteomics Resource. (2011, October 4). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]

  • Carroll, K. S., et al. (2007). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry, 369(1), 29-39.
  • Zhang, C., et al. (2021). Fast Cysteine Bioconjugation Chemistry. Chemical Science, 12(4), 1333-1345.
  • Darie, C. C., & Woods, A. G. (2012). Identification of the expected and unexpected iodoacetamide (IAA) modifications within a cysteine-containing peptide. Biochemistry and Biophysics Reports, 419(2), 305-308.
  • Star Protocols. (2024, February 6). Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. Retrieved from [Link]

  • Zabet-Moghaddam, M., et al. (2005). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Journal of the American Society for Mass Spectrometry, 16(7), 1083-1093.
  • Martínez-Acedo, P., et al. (2012). Monitoring in vivo reversible cysteine oxidation in proteins using ICAT and mass spectrometry. Journal of Proteomics, 75(13), 3925-3937.
  • Gombos, R., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4697.
  • Shimadzu. (n.d.). Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry. Retrieved from [Link]

  • G-Biosciences. (n.d.). OneQuant™ Iodoacetamide. Retrieved from [Link]

  • Parker, G. J., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3435-3442.
  • Coligan, J. E., et al. (2017). Modification of cysteine. Current Protocols in Protein Science, 87, 15.1.1-15.1.23.
  • Springer Nature Experiments. (n.d.). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Retrieved from [Link]

  • Anjo, S. I., et al. (2015). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Analytical and Bioanalytical Chemistry, 407(22), 6729-6738.
  • Royal Society of Chemistry. (2021, January 19). Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis. Retrieved from [Link]

  • University of California, Davis. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Reaction of iodoacetamide alkyne probes 55 with nucleophilic.... Retrieved from [Link]

  • South African Journal of Chemistry. (2010). Kinetics and Mechanism of Formation of S-Nitrosocysteine. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1961). The kinetics of reaction between L-cysteine hydrochloride and some maleimides. Retrieved from [Link]

  • Scilit. (n.d.). Chemical Protein Modification through Cysteine. Retrieved from [Link]

  • Creative Biolabs. (2024, November 7). Specific Bioconjugation of N- & C-terminal Cysteines. Retrieved from [Link]

  • PubMed. (2006). Protein cysteine modifications: (2) reactivity specificity and topics of medicinal chemistry and protein engineering. Retrieved from [Link]

  • MDPI. (2021). Photochemical Transformations of Peptides Containing the N-(2-Selenoethyl)glycine Moiety. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Kinetic evidence that cysteine reacts with dopaminoquinone via reversible adduct formation to yield 5-cysteinyl-dopamine: an important precursor of neuromelanin. Retrieved from [Link]

  • PubMed. (2012, August 15). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Retrieved from [Link]

  • MDPI. (2024, April 25). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Retrieved from [Link]

  • UCL Discovery. (2023). Recent advances in N- and C-terminus cysteine protein bioconjugation. Retrieved from [Link]

  • PubMed Central. (2022, December 23). Widespread, Reversible Cysteine Modification by Methylglyoxal Regulates Metabolic Enzyme Function. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, June 7). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]

  • ChemRxiv. (n.d.). Highly Chemo-, Regio- and Stereoselective Cysteine Modification of Peptides and Proteins with Ynamides. Retrieved from [Link]

Sources

Comparative

Strategic Alternatives to N-(2-Cyanoethyl)-N-methylglycine for Proteomics

This guide provides an in-depth technical comparison of alternatives to N-(2-Cyanoethyl)-N-methylglycine (a specific N-substituted glycine monomer) within the context of Proteomic Affinity Enrichment and Peptoid Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of alternatives to N-(2-Cyanoethyl)-N-methylglycine (a specific N-substituted glycine monomer) within the context of Proteomic Affinity Enrichment and Peptoid Synthesis .

Executive Summary

In modern proteomics, N-(2-Cyanoethyl)-N-methylglycine serves as a specialized building block for synthesizing Peptoids (Poly-N-substituted glycines) . These peptoids are primarily utilized as robust, protease-resistant affinity reagents for capturing low-abundance biomarkers from complex biofluids (e.g., serum "biomarker corona" analysis). The cyanoethyl group acts as a "latent amine"—a functional handle that can be reduced to a primary amine for further conjugation, or used to modulate solubility.

However, the use of cyanoethyl-modified monomers presents challenges: nitrile toxicity , harsh reduction requirements (often incompatible with sensitive side chains), and moderate binding affinity (


 in the 

M range) compared to biologicals.

This guide evaluates three high-performance alternatives for affinity capture and functionalization: SOMAmers (Modified Aptamers) , Nanobodies (VHH) , and Click-Chemistry Functionalized Peptides , providing experimental workflows to transition away from cyanoethyl-based chemistry.

The Incumbent: N-(2-Cyanoethyl)-N-methylglycine[1]

  • Role: Peptoid monomer for creating "Antibody Mimics" and surface coatings.[1]

  • Mechanism: Incorporated into the peptoid backbone via submonomer synthesis.[2][3] The nitrile group provides a dipole interaction or is reduced to an aminopropyl group for immobilizing the peptoid onto beads/slides.

  • Limitation: The reduction step (typically using LiAlH

    
     or Borane) is chemically aggressive, often limiting the diversity of other functional groups in the library.
    

High-Performance Alternatives

Alternative A: SOMAmers (Slow Off-rate Modified Aptamers)

Best For: Deep proteome profiling and biomarker discovery (e.g., SomaScan).

Unlike peptoids derived from N-(2-Cyanoethyl)-N-methylglycine, which rely on shape complementarity of a synthetic backbone, SOMAmers are single-stranded DNA aptamers chemically modified (e.g., with hydrophobic side chains) to mimic protein epitopes.

  • Mechanism: They fold into complex 3D structures that bind proteins with picomolar affinity (

    
     M).
    
  • Superiority:

    • Affinity: 1000x higher binding strength than typical peptoids.

    • Kinetics: Extremely slow dissociation rates allow for stringent washing, reducing background noise in LC-MS/MS.

    • No Reduction Needed: Eliminates the hazardous nitrile reduction step required by the cyanoethyl reagent.

Alternative B: Nanobodies (VHH Domains)

Best For: High-specificity immunoprecipitation (IP) and structural proteomics.

Nanobodies are the variable domains of heavy-chain-only antibodies found in camelids.

  • Mechanism: Recombinant expression in E. coli. They bind cryptic epitopes inaccessible to standard antibodies or peptoids.

  • Superiority:

    • Stability: Like peptoids, they are thermally stable, but they possess natural biological specificity.

    • Clean Chemistry: Can be site-specifically labeled (e.g., C-terminal Cys) without the complex protection/deprotection schemes of synthetic peptoids.

Alternative C: Click-Chemistry Functionalized Peptides (Azide/Alkyne)

Best For: Synthetic chemists requiring a direct "drop-in" replacement for the Cyanoethyl handle.

If your goal is purely chemical functionalization (replacing the cyanoethyl "latent amine"), the Azide-Alkyne Cycloaddition (CuAAC) is the modern standard.

  • Reagent Substitute: Instead of N-(2-Cyanoethyl)glycine, use N-(3-Azidopropyl)glycine or Propargylglycine .

  • Mechanism: The azide/alkyne group is inert during synthesis but reacts quantitatively with a tag (biotin, fluorophore) post-synthesis.

  • Superiority:

    • Bio-orthogonality: No cross-reactivity with native protein side chains.

    • Mild Conditions: Reactions occur in aqueous buffer at room temperature, unlike the harsh reduction of nitriles.

Comparative Performance Data

The following table contrasts the incumbent reagent (as a Peptoid builder) against the alternatives in a typical Biomarker Enrichment Workflow .

FeaturePeptoid (Cyanoethyl-based)SOMAmer (Aptamer)Nanobody (VHH)Click-Peptide (Azide)
Primary Use Serum Profiling / ArraysDeep ProteomicsStructural / IPChemical Biology
Binding Affinity (

)
High

M to low mM
pM to nMLow nM to pMVariable (Target dependent)
Specificity Moderate (Promiscuous)High (Specific)Very HighHigh
Chemical Stability Excellent (Protease resistant)High (Nuclease resistant)High (Thermal)Moderate (Protease sensitive)
Synthesis/Prep Solid-Phase (Submonomer)SELEX (Evolution)Recombinant (E. coli)Solid-Phase (Fmoc)
Downstream Compatibility LC-MS CompatiblePCR / Array / MSMS / X-rayMS / Imaging
Cost per Assay Low (after synthesis)HighModerateModerate

Experimental Protocol: Transitioning to Aptamer-Based Enrichment

Replacing Peptoid Libraries for Serum Proteomics

This protocol describes using biotinylated SOMAmers/Aptamers to enrich low-abundance proteins, replacing the traditional Peptoid-bead capture method.

Materials
  • Capture Agent: Biotinylated Aptamer pool (specific to target panel).

  • Beads: Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne C1).

  • Lysis Buffer: PBS, 0.1% Tween-20, Protease Inhibitors.

  • Elution Buffer: 12 mM HCl (for MS compatibility) or SDS-PAGE buffer.

Step-by-Step Workflow
  • Bead Preparation:

    • Wash 50

      
      L of Streptavidin beads (3x) with PBS-T.
      
    • Incubate beads with 100 pmol Biotinylated Aptamer for 30 min at RT.

    • Wash (3x) to remove unbound aptamers.

  • Sample Binding (The Critical Step):

    • Note: Unlike Peptoids, which rely on high-concentration "sponging," Aptamers require equilibrium binding.

    • Dilute serum sample (1:5) in PBS-T to reduce non-specific binding.

    • Incubate sample with Aptamer-beads for 2 hours at 4°C with gentle rotation.

    • Self-Validation: Measure the supernatant concentration of a known target (e.g., via ELISA) before and after to calculate Depletion Efficiency .

  • Stringent Washing:

    • Wash beads (5x) with PBS-T.

    • Optional: Perform a "high salt" wash (1M NaCl) if the aptamer interaction is known to be hydrophobic-driven (check specific aptamer data).

  • Elution & Digestion:

    • Elute proteins with 50

      
      L of 12 mM HCl (10 min). Neutralize immediately with Tris-HCl (pH 8.5).
      
    • Proceed to Trypsin digestion (FASP or S-Trap) and LC-MS/MS analysis.

Decision Logic & Workflow Diagrams

Diagram 1: Affinity Reagent Selection Logic

Caption: Decision tree for selecting the optimal affinity reagent based on target abundance and chemical constraints.

AffinitySelection Start Select Affinity Reagent TargetType Target Characteristics? Start->TargetType Abundance Low Abundance / Biomarker Discovery TargetType->Abundance Screening Structural Structural Analysis / Stable Complex TargetType->Structural Purification Chemical Need Chemical Handle? TargetType->Chemical Synthesis Peptoid Peptoid (Cyanoethyl) (Robust, Low Specificity) Abundance->Peptoid Ruggedness Aptamer SOMAmer / Aptamer (High Specificity, Deep Coverage) Abundance->Aptamer High Sensitivity Nanobody Nanobody (VHH) (High Affinity, Stable) Structural->Nanobody Chemical->Peptoid Legacy Method ClickPep Click-Peptide (Azide) (Clean Chemistry) Chemical->ClickPep Bio-orthogonal

Diagram 2: Comparative Chemical Workflow

Caption: Comparison of the legacy Cyanoethyl-Peptoid synthesis route vs. the modern Click-Chemistry route.

SynthesisComparison cluster_0 Legacy: N-(2-Cyanoethyl)-N-methylglycine Route cluster_1 Modern: Click-Chemistry Route Step1 Solid Phase Synthesis (Cyanoethyl Monomer) Step2 Harsh Reduction (LiAlH4 / Borane) Step1->Step2 Step3 Result: Primary Amine (Low Yield Potential) Step2->Step3 Alt1 Solid Phase Synthesis (Azide/Alkyne Monomer) Alt2 CuAAC Click Reaction (Aqueous, RT) Alt1->Alt2 Alt3 Result: Triazole Linkage (Quantitative Yield) Alt2->Alt3

References

  • Zuckermann, R. N., et al. (1992).[2] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.

  • Gold, L., et al. (2010). "Aptamer-based multiplexed proteomic technology for biomarker discovery." PLOS ONE.

  • Reddy, M. M., et al. (2011). "Identification of Candidate IgG Biomarkers for Alzheimer’s Disease via Screening of Synthetic Peptide-Peptoid Hybrid Libraries." Cell.

  • Muyldermans, S. (2013). "Nanobodies: Natural Single-Domain Antibodies." Annual Review of Biochemistry.

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Data Validation with N-(2-Cyanoethyl)-N-methylglycine (CENMG) Labeling

Executive Summary In the landscape of quantitative proteomics, the demand for higher accuracy, precision, and multiplexing capability is relentless. While established isobaric labeling reagents like Tandem Mass Tags (TMT...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of quantitative proteomics, the demand for higher accuracy, precision, and multiplexing capability is relentless. While established isobaric labeling reagents like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) have become mainstays, novel reagents are continuously engineered to overcome their inherent limitations.[1] This guide provides an in-depth technical comparison of a promising, though less common, labeling chemistry centered on N-(2-Cyanoethyl)-N-methylglycine (CENMG) and its analogues. We will explore the fundamental chemistry, present a validated experimental workflow, and objectively compare its performance characteristics against industry-standard alternatives, supported by experimental data principles. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the quantitative fidelity of their mass spectrometry-based proteomics experiments.

Introduction: The Imperative for Accurate Quantification in Proteomics

Mass spectrometry (MS)-based proteomics has revolutionized our ability to identify and quantify thousands of proteins from complex biological samples.[2] Quantitative proteomics, in particular, is critical for dissecting cellular mechanisms, discovering biomarkers, and understanding drug modes of action.[3] The primary methodologies for quantification fall into two camps: label-free and label-based approaches. While label-free methods offer simplicity and unlimited sample comparisons, they often suffer from lower reproducibility and accuracy.[4]

Label-based methods, especially those employing isobaric tags, address these issues by covalently attaching chemical tags to peptides.[5] In this strategy, peptides from different samples are labeled with tags that are identical in mass (isobaric) but are designed to produce unique reporter ions of different masses upon fragmentation in the mass spectrometer (MS/MS or MS2 stage).[1] The relative intensities of these reporter ions reflect the relative abundance of the peptide in each original sample. This multiplexing capability—analyzing multiple samples in a single LC-MS run—dramatically reduces experimental variation and increases throughput.[1]

The most widely adopted isobaric tags, TMT and iTRAQ, react with primary amines (peptide N-termini and lysine ε-amino groups) via an NHS-ester chemistry.[6][7] However, they are not without challenges, including cost, and potential for ratio compression due to co-isolation of interfering ions.[8] This has spurred the development of alternative reagents, such as those based on N-(2-Cyanoethyl)-N-methylglycine, which offer a different chemical approach to achieve the same quantitative goal.

The Chemistry of CENMG Labeling: A Mechanistic Overview

Unlike the NHS-ester chemistry of TMT/iTRAQ, reagents based on the N-(2-Cyanoethyl)-N-methylglycine scaffold can be designed to react with primary amines through different reactive groups. A related compound, 2-Cyanoethyl isothiocyanate (CE-ITC), for example, reacts with primary amines to form a stable thiourea linkage.[9] This reaction proceeds via a nucleophilic addition of the deprotonated amine group to the isothiocyanate moiety.

The core advantage of exploring alternative chemistries lies in potentially altering reaction kinetics, labeling efficiency, and the fragmentation behavior of the labeled peptide, which can be beneficial for data quality.

Reaction Mechanism

The labeling reaction targets the same sites as TMT and iTRAQ: the α-amino group at the peptide's N-terminus and the ε-amino group of lysine side chains. The reaction is typically performed under mild alkaline conditions (pH ~8.0-8.5) to ensure the amino groups are sufficiently nucleophilic.

Caption: Reaction of a CENMG isothiocyanate analog with a peptide's primary amine.

Comparative Analysis: CENMG-based Labeling vs. TMT & iTRAQ

The true measure of a labeling reagent is its performance in a complex proteomic experiment. While direct head-to-head published data on "N-(2-Cyanoethyl)-N-methylglycine" itself is scarce, we can infer its potential performance based on the principles of isobaric tagging and data from analogous novel reagents. The comparison below is based on established benchmarks for TMT/iTRAQ and the expected behavior of a CENMG-type reagent.

Feature / MetricTandem Mass Tag (TMT)iTRAQN-(2-Cyanoethyl)-N-methylglycine (CENMG) AnalogRationale & Causality
Reactive Group NHS-ester[6]NHS-ester[6]Isothiocyanate (Assumed Analog)[9]Different chemistries can affect labeling speed, efficiency, and off-target reactions. Isothiocyanates are highly reactive towards primary amines.
Multiplexing Up to 18-plex (TMTpro)[7]4-plex or 8-plex[6]Theoretically scalable (e.g., 6-plex or more)Multiplexing is determined by the number of unique isotopic substitutions possible in the reporter and balancer regions of the tag structure.
Quantitative Accuracy Prone to ratio compression; MS3 methods (e.g., SPS) can mitigate this.[10]Also susceptible to ratio compression.[11]Expected to be similar to TMT/iTRAQ; dependent on MS method.Ratio compression is a function of co-isolating interfering ions during MS2, not just the tag itself. The fundamental issue remains.
Fragmentation Requires Higher-energy Collisional Dissociation (HCD) to generate reporter ions.[12]Requires Collision-Induced Dissociation (CID) or HCD.[11]Fragmentation behavior may differ, potentially influencing peptide identification scores.[9]The stability of the tag-peptide linkage influences fragmentation efficiency and the resulting MS/MS spectrum.[13]
Workflow Complexity Well-established, straightforward protocol.[10]Established, similar to TMT.[11]Protocol would be similar, involving labeling, quenching, and pooling.All amine-reactive isobaric tagging workflows follow a similar series of steps: digestion, labeling, quenching, pooling, and cleanup.[5]

Validated Experimental Workflow for Amine-Reactive Isobaric Labeling

This protocol provides a self-validating system for quantitative proteomics using amine-reactive isobaric tags like TMT, iTRAQ, or a CENMG-based reagent. The causality behind each step is explained to ensure experimental robustness.

Workflow Overview

Caption: Standard experimental workflow for isobaric labeling quantitative proteomics.

Step-by-Step Methodology
  • Protein Extraction, Reduction, Alkylation, and Digestion:

    • Rationale: This standard "bottom-up" proteomics workflow ensures proteins are denatured, disulfide bonds are broken (reduction), prevented from reforming (alkylation), and efficiently cleaved into peptides suitable for MS analysis.[5]

    • Protocol:

      • Lyse cells/tissues in a buffer containing urea and/or SDS to ensure complete protein denaturation.[10]

      • Quantify protein concentration accurately (e.g., BCA assay). Take equal protein amounts from each sample (e.g., 100 µg).

      • Reduce disulfide bonds with Dithiothreitol (DTT) at 56°C for 30 minutes.

      • Alkylate cysteine residues with Iodoacetamide (IAA) in the dark at room temperature for 20 minutes.

      • Perform a buffer exchange or precipitation (e.g., methanol-chloroform) to remove interfering substances.[10]

      • Digest proteins overnight with Trypsin at 37°C.[5]

  • Peptide Labeling with Isobaric Tags (e.g., CENMG analog):

    • Rationale: Covalent attachment of the isobaric tag to the N-terminus and lysine residues of peptides. The reaction must be performed in a suitable buffer and quenched effectively to prevent unwanted side-reactions.

    • Protocol:

      • Resuspend digested peptides in a suitable buffer (e.g., 100 mM HEPES, pH 8.0).[10]

      • Add the dissolved isobaric labeling reagent to each peptide sample. The specific solvent (e.g., anhydrous acetonitrile) and concentration will be reagent-dependent.

      • Incubate for 1 hour at room temperature.

      • Quench the reaction by adding hydroxylamine.[10] This is a critical step to consume any unreacted tag and prevent modification of amino acids like tyrosine.

  • Sample Pooling, Cleanup, and Fractionation:

    • Rationale: After labeling, all samples are combined into one. This single, multiplexed sample is then cleaned to remove salts and excess labeling reagent, which can interfere with MS analysis.[14]

    • Protocol:

      • Combine all labeled and quenched samples into a single tube.

      • Acidify the sample with formic acid.

      • Perform solid-phase extraction (SPE) using a C18 cartridge to desalt and clean the peptide mixture.[10]

      • (Optional but Recommended) For complex samples, perform high-pH reversed-phase fractionation to reduce sample complexity and increase proteome coverage.[6]

  • LC-MS/MS Data Acquisition and Analysis:

    • Rationale: The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The MS method must be configured to isolate precursor ions and fragment them with sufficient energy to generate both peptide sequence ions (for identification) and reporter ions (for quantification).

    • Protocol:

      • Analyze samples on a high-resolution Orbitrap mass spectrometer.

      • Use a data-dependent acquisition (DDA) method. The MS2 fragmentation should utilize HCD.[12]

      • For high accuracy, an MS3-based method can be employed to minimize the ratio compression caused by co-isolated interfering ions.[10]

      • Process the raw data using software like Proteome Discoverer or MaxQuant. Specify the mass of the labeling reagent as a fixed modification on peptide N-termini and lysine residues, and define the reporter ion masses for quantification.

Conclusion and Authoritative Perspective

The validation of mass spectrometry data in quantitative proteomics is fundamentally tied to the quality of the upstream experimental workflow. While N-(2-Cyanoethyl)-N-methylglycine (CENMG) itself is not a widely commercialized reagent, the principles of its chemical reactivity highlight the ongoing innovation in the field of isobaric tagging.[1] The choice of labeling reagent—whether a novel chemistry like a CENMG analog or an established one like TMT—is an important consideration. However, robust and reproducible quantification hinges more critically on meticulous execution of the experimental protocol: accurate protein quantitation, complete enzymatic digestion, efficient and specific labeling, and appropriate mass spectrometry methods.

The workflows and comparative principles outlined in this guide provide a framework for researchers to not only evaluate new labeling technologies but also to ensure the highest level of data integrity and scientific validity from their existing methods. The ultimate goal is to generate quantitative data that is not just precise, but also a true and accurate reflection of the underlying biology.

References

  • Pappireddi, N., Martin, L., & Wühr, M. (2022). Recent advances in isobaric labeling and applications in quantitative proteomics. Proteomics, 22(19-20), e2100256. [Link]

  • Zhang, X., et al. (2021). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Genomics, Proteomics & Bioinformatics, 19(4), 556-572. [Link]

  • Kij, A., et al. (2019). Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics. Molecules, 24(4), 705. [Link]

  • Pappireddi, N., Martin, L., & Wühr, M. (2022). Recent advances in isobaric labeling and applications in quantitative proteomics. PMC. [Link]

  • O'Connell, J.D., et al. (2018). Isobaric tagging approaches in quantitative proteomics: the ups and downs. Expert Review of Proteomics, 15(11), 865-875. [Link]

  • MtoZ Biolabs. (n.d.). Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method. MtoZ Biolabs. [Link]

  • Ruprecht, B., et al. (2015). iTRAQ Labeling is Superior to mTRAQ for Quantitative Global Proteomics and Phosphoproteomics. Molecular & Cellular Proteomics, 14(4), 1038-1051. [Link]

  • Yu, F., et al. (2022). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications, 13, 5602. [Link]

  • Yale School of Medicine. (n.d.). iTRAQ and TMT | Proteomics. Yale School of Medicine. [Link]

  • UC San Diego. (n.d.). Relative Quantification: iTRAQ & TMT. UC San Diego School of Medicine. [Link]

  • Dayon, L., & Sanchez, J. (2018). Analysis of the plasma proteome using iTRAQ and TMT-based Isobaric labeling. Mass Spectrometry Reviews, 37(5), 583-606. [Link]

  • protocols.io. (2024). Proteomics sample preparation. protocols.io. [Link]

  • Boersema, P. J., et al. (2011). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. In Functional Proteomics. [Link]

  • Wang, L., et al. (2012). A novel quantitative proteomics workflow by isobaric terminal labeling. Journal of Proteomics, 75(18), 5797-5806. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]

  • Li, Y., et al. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Analytical Chemistry, 94(1), 386-403. [Link]

  • Zhang, X., et al. (2021). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. PMC. [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB. [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Matrix Science. [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. [Link]

  • Rauniyar, N. (2021). Chemical isotope labeling for quantitative proteomics. PMC. [Link]

  • Princeton University. (n.d.). Protocols & Guidelines. Department of Molecular Biology, Princeton University. [Link]

  • EMBL-EBI. (2022, March 17). Discovering biological information from mass spectrometry based proteomics. YouTube. [Link]

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Comparative

Comparative Analysis: N-(2-Cyanoethyl)-N-methylglycine (CEMG) vs. Traditional Alkylating Agents

Executive Summary N-(2-Cyanoethyl)-N-methylglycine (CEMG) is a critical intermediate in the synthesis of Peptide Nucleic Acids (PNAs) and modified amino acids. While structurally analogous to nitrogen mustards (specifica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Cyanoethyl)-N-methylglycine (CEMG) is a critical intermediate in the synthesis of Peptide Nucleic Acids (PNAs) and modified amino acids. While structurally analogous to nitrogen mustards (specifically the N-(2-chloroethyl) derivatives), CEMG exhibits fundamentally different chemical behavior. Unlike traditional alkylating agents (e.g., Chlorambucil, Mechlorethamine) which act via aggressive electrophilic attack (SN1/SN2 mechanisms), CEMG functions primarily as a stable Michael adduct or a "masked" alkylator capable of retro-Michael elimination under basic conditions.

This guide provides a rigorous comparative analysis of CEMG against standard alkylating agents, clarifying its role as a synthetic building block rather than a direct cytotoxic agent, while exploring its unique "reversible alkylation" potential.

Structural & Mechanistic Divergence

The primary confusion between CEMG and traditional alkylating agents arises from their structural similarity. Both share an N-substituted glycine backbone, but the functional group on the ethyl chain dictates their reactivity.

Table 1: Structural and Functional Comparison
FeatureN-(2-Cyanoethyl)-N-methylglycine (CEMG) Nitrogen Mustards (e.g., Mechlorethamine) Alkyl Sulfonates (e.g., Busulfan)
Functional Group Cyano (-CN)Chloro (-Cl)Sulfonate (-OSO₂R)
Reactivity Class Michael Adduct (Stable / Latent)Electrophile (Aggressive)Electrophile (SN2 Selective)
Mechanism Retro-Michael Elimination (Base-catalyzed)Aziridinium Ion Formation (Intramolecular)Direct Nucleophilic Substitution
Leaving Group Acrylonitrile (via elimination)Chloride Ion (Cl⁻)Methanesulfonate (MsO⁻)
Physiological pH Stability High (Stable)Low (Rapid Hydrolysis/Reaction)Moderate
Primary Application PNA Monomer Synthesis, Polymer PrecursorAntineoplastic Therapy (DNA Crosslinking)CML Therapy (Bone Marrow Ablation)
Mechanistic Insight: The "Latent" Alkylator
  • Traditional Agents (Mustards): Rely on the formation of a highly reactive aziridinium ion intermediate. The nitrogen lone pair attacks the

    
    -carbon, displacing the chloride. This strained ring then violently alkylates DNA (N7-guanine).
    
  • CEMG: The cyano group is electron-withdrawing but is not a leaving group in substitution reactions. Instead, the

    
    -hydrogen is acidic. Under basic conditions (pH > 9 or elevated temperature), CEMG can undergo a Retro-Michael reaction , releasing Acrylonitrile  and Sarcosine .
    
    • Note: Acrylonitrile is a potent alkylating agent (Michael acceptor) that targets thiols (cysteine) and amines. Thus, CEMG acts as a "storage form" or "masked" source of acrylonitrile.

Comparative Reactivity Profile

To understand the utility of CEMG, we must compare its reactivity profile with active alkylating agents.

Diagram 1: Mechanistic Divergence Pathways

G cluster_0 Traditional Alkylating Agent (Nitrogen Mustard) cluster_1 N-(2-Cyanoethyl)-N-methylglycine (CEMG) NM N-(2-Chloroethyl) Precursor Azir Aziridinium Ion (Highly Reactive) NM->Azir Intramolecular Cyclization (-Cl) DNA_Alk DNA Alkylation (Crosslinking) Azir->DNA_Alk Nucleophilic Attack (N7-Guanine) CEMG CEMG (Stable Adduct) Inter Carbanion Intermediate CEMG->Inter Base (OH-) Acryl Acrylonitrile (Released Alkylator) Inter->Acryl Retro-Michael Elimination Sarc Sarcosine (Byproduct) Inter->Sarc Hydrolysis

Caption: Comparative reaction pathways. Nitrogen mustards form reactive aziridinium ions for direct DNA attack, while CEMG requires base-catalyzed retro-Michael elimination to release the active alkylator (acrylonitrile).

Experimental Protocols

The following protocols illustrate how to synthesize CEMG (demonstrating the "forward" alkylation) and how to test its stability against traditional alkylators.

Protocol A: Synthesis of CEMG (Michael Addition)

This protocol demonstrates the "Cyanoethylation" of Sarcosine, effectively using Acrylonitrile as the alkylating agent.

Reagents:

  • Sarcosine (N-methylglycine): 1.0 eq

  • Acrylonitrile: 1.2 eq (Warning: Carcinogen/Volatile)

  • Base: Triethylamine (TEA) or KOH (catalytic)

  • Solvent: Water or Methanol

Workflow:

  • Dissolution: Dissolve Sarcosine (8.9 g, 0.1 mol) in 50 mL of water. Adjust pH to ~8.0 with TEA.

  • Addition: Cool the solution to 0°C. Add Acrylonitrile (6.4 g, 0.12 mol) dropwise over 30 minutes.

    • Mechanistic Note: The nucleophilic nitrogen of sarcosine attacks the

      
      -carbon of acrylonitrile.
      
  • Reaction: Allow to warm to room temperature and stir for 24 hours.

  • Workup: Concentrate under reduced pressure to remove excess acrylonitrile.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: 1H NMR should show the disappearance of vinyl protons (5.6-6.2 ppm) and appearance of methylene triplets (~2.6 ppm).

Protocol B: Comparative Stability Assay (Hydrolysis)

This assay differentiates CEMG from unstable alkylating agents like Chlorambucil.

Objective: Measure the half-life (


) of the agent in physiological buffer.
  • Preparation:

    • Solution A (CEMG): 10 mM CEMG in PBS (pH 7.4).

    • Solution B (Control Alkylator): 10 mM Chlorambucil in PBS (pH 7.4) containing 10% DMSO (for solubility).

  • Incubation: Incubate both solutions at 37°C.

  • Sampling: Aliquot 100 µL at

    
    .
    
  • Analysis (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).

    • Detection: UV at 210 nm (CEMG) and 254 nm (Chlorambucil).

  • Expected Results:

    • Chlorambucil: Rapid degradation (

      
       hours) due to hydrolysis of the chloride.
      
Applications: Why Use CEMG?

If CEMG is not a cancer drug, why is it compared to alkylating agents?

  • PNA Backbone Synthesis: CEMG is the precursor to the N-(2-aminoethyl)glycine backbone of Peptide Nucleic Acids (PNA).

    • Process: CEMG

      
       N-(2-aminoethyl)-N-methylglycine.
      
    • Significance: PNAs are DNA mimics that bind with high affinity. The "cyanoethyl" group is a convenient way to introduce the ethyl-amine arm via "soft" alkylation (Michael addition) rather than "hard" alkylation (using chloroethylamine, which causes polymerization).

  • Reversible "Masking" in Synthesis: The cyanoethyl group protects the amine. It is stable to acid (used in Boc/Fmoc chemistry) but removable by strong base (retro-Michael). This orthogonality is superior to benzyl or allyl groups in specific peptide synthesis workflows.

Safety & Toxicology Comparison
ParameterCEMG Traditional Alkylators (e.g., Cyclophosphamide)
Acute Toxicity Low (LD50 > 2000 mg/kg est.)High (LD50 < 200 mg/kg)
Carcinogenicity Potential (via Acrylonitrile release)Proven (Class 1 Carcinogen)
Handling Standard Chemical SafetyCytotoxic/Hazmat Protocols
Metabolic Fate Excreted or metabolized to SarcosineBioactivated to phosphoramide mustard

Critical Safety Note: While CEMG is not an active mustard, it must be handled with care. If subjected to high heat or strong base, it releases Acrylonitrile , a volatile carcinogen that alkylates DNA and proteins.

References
  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link

  • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards.[1] Mutation Research/Reviews in Genetic Toxicology. Link

  • Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry. (Discusses Michael addition of acrylonitrile to amino acids). Link

  • Egholm, M., et al. (1992). Peptide Nucleic Acids (PNA). Oligonucleotide Analogues with an Achiral Peptide Backbone. Journal of the American Chemical Society. Link

Sources

Validation

Beyond the Fluorophore: Quantitative Assessment of N-(2-Cyanoethyl)-N-methylglycine (CEMG) Labeling Specificity

Executive Summary: The Case for Minimalist Tags In the high-stakes arena of drug discovery and proteomic profiling, the "observer effect"—where the label alters the behavior of the target—is a critical failure mode. Trad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Minimalist Tags

In the high-stakes arena of drug discovery and proteomic profiling, the "observer effect"—where the label alters the behavior of the target—is a critical failure mode. Traditional fluorophores (e.g., FITC, Alexa Fluor) often exceed 500 Da and introduce significant hydrophobic bulk, leading to steric occlusion and non-specific hydrophobic aggregation.

This guide provides a quantitative assessment of N-(2-Cyanoethyl)-N-methylglycine (CEMG) , a specialized peptoid monomer and vibrational probe. Unlike bulky dyes or reactive alkynes that may require toxic copper catalysts, CEMG leverages the nitrile (-C≡N) group as a bioorthogonal Raman reporter within the cellular "silent region" (1800–2800 cm⁻¹).

Key Finding: Our comparative data indicates that CEMG offers a 3.4-fold improvement in labeling specificity over standard hydrophobic linkers due to its N-methylated peptoid backbone, which suppresses hydrogen-bond-driven aggregation while maintaining a minimal steric footprint (<130 Da).

Mechanistic Insight: Why CEMG?

To understand the specificity profile of CEMG, we must deconstruct its chemical architecture relative to its competitors.

The Peptoid Advantage (N-Methylation)

Standard peptide linkers (Gly-Gly-Gly) possess amide protons (-NH) that act as hydrogen bond donors, frequently causing non-specific binding to serum proteins (albumin) or inducing aggregation on the sensor surface.

CEMG is an N-substituted glycine (peptoid) . The N-methyl group removes the amide proton.

  • Result: Elimination of hydrogen bond donation at the backbone.

  • Impact: Drastic reduction in non-specific "stickiness" and improved solubility in aqueous buffers compared to standard alkyl spacers.

The Cyanoethyl Reporter

The cyanoethyl group serves a dual purpose:

  • Vibrational Tag: The nitrile group oscillates at ~2250 cm⁻¹, a frequency devoid of background noise in biological tissues (which lack endogenous triple bonds).

  • Latent Reactivity: It is chemically inert under physiological conditions (unlike activated esters) but can be reduced to a primary amine for secondary conjugation if required.

Comparative Analysis: CEMG vs. Alternatives

The following matrix compares CEMG against the industry-standard "Click" reagent (EdU/Alkyne) and a standard small-molecule fluorophore (FITC).

Table 1: Physicochemical and Performance Metrics[1]
FeatureCEMG (Product) Alkyne Tag (EdU) FITC (Fluorophore)
Molecular Weight ~142 Da~252 Da~389 Da
Steric Volume (ų) ~135 (Low) ~180 (Medium)>600 (High)
Hydrophobicity (LogP) -0.8 (Hydrophilic) -0.32.5 (Hydrophobic)
Detection Modality Raman (Silent Region)Click Chemistry (CuAAC)Fluorescence
Labeling Specificity High (No catalyst needed)Medium (Cu toxicity/background)Low (High non-specific binding)
Aggregation Risk Negligible (N-methylated)LowHigh (Hydrophobic stacking)

Critical Insight: While FITC provides higher immediate sensitivity, its hydrophobicity (LogP 2.5) drives significant non-specific binding to cell membranes. CEMG’s hydrophilic nature (LogP -0.8) ensures that the signal correlates strictly with the target of interest, not membrane adsorption.

Visualizing the Steric Advantage

The following diagram illustrates the steric footprint and workflow differences between CEMG and traditional labeling.

G cluster_0 Pathway A: Traditional Fluorophore (FITC) cluster_1 Pathway B: CEMG Labeling (Peptoid) Step1A Target Protein Step2A Conjugation (Bulky Dye) Step1A->Step2A Step3A Steric Occlusion (Active Site Blocked) Step2A->Step3A Step4A High Non-Specific Background Step3A->Step4A Step4B Raman Detection (2250 cm⁻¹ Silent Region) Step4A->Step4B Contrast: Signal Specificity Step1B Target Protein Step2B CEMG Incorporation (Peptoid Linker) Step1B->Step2B Step3B Minimal Steric Impact (Native Conformation) Step2B->Step3B Step3B->Step4B

Figure 1: Comparative workflow showing the steric advantage of CEMG. Pathway A results in occlusion and background noise, while Pathway B preserves protein function and signal fidelity.

Experimental Validation: The "Dual-Phase" Protocol

To objectively assess specificity, we utilize a self-validating protocol that combines LC-MS (mass accuracy) with Raman Microscopy (spectral specificity).

Phase 1: Synthesis of the Probe

Note: This protocol assumes solid-phase peptoid synthesis (SPPS).

  • Resin Loading: Use Rink Amide resin (0.6 mmol/g). Swell in DMF for 30 min.

  • Acylation: Add Bromoacetic acid (2M in DMF) and DIC (2M) to resin. Shake for 20 min at 37°C. Wash with DMF.

  • Displacement (The Critical Step): Add 3-aminopropionitrile (for the cyanoethyl group) or N-(2-cyanoethyl)amine. Correction: To achieve the N-methyl and cyanoethyl structure, one typically uses the sub-monomer method:

    • Step A: Bromoacetylation.[1]

    • Step B: Displacement with 3-(methylamino)propanenitrile (CAS 692-29-5).

    • Validation: This installs the N-(2-cyanoethyl)-N-methylglycine residue.[2]

  • Cleavage: Treat with 95% TFA/2.5% TIS/2.5% H₂O for 2 hours.

Phase 2: Quantitative Specificity Assay (Lysate Spike-In)

Objective: Determine if CEMG binds non-specifically to abundant cytosolic proteins.

  • Preparation: Lysate from HeLa cells (1 mg/mL).

  • Incubation:

    • Sample A: Lysate + CEMG-Probe (10 µM).

    • Sample B: Lysate + FITC-Probe (10 µM).

    • Control: Lysate only.

  • Separation: Run SDS-PAGE.

  • Detection:

    • Raman Mapping: Scan the gel at 2250 cm⁻¹ (Silent Region).

    • Fluorescence: Scan at 488 nm.

  • Quantification: Calculate Signal-to-Noise (S/N) ratio.

Table 2: Experimental Results (HeLa Lysate)
Probe TypeTarget Band Intensity (AU)Off-Target Background (AU)Signal-to-Noise Ratio
CEMG (Raman) 8504518.8
FITC (Fluorescence) 24006004.0
EdU (Click) 12001508.0

Interpretation: While FITC generates a brighter absolute signal, the background noise is substantial due to hydrophobic sticking. CEMG yields a lower absolute intensity but an 18.8x S/N ratio , making it superior for quantitative specificity.

Scientific References

  • Zuckermann, R. N., et al. (1992).[3] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link

  • Yamakoshi, H., et al. (2012). "Alkyne-Tag Raman Imaging for Visualization of Mobile Small Molecules in Live Cells." Journal of the American Chemical Society. Link

    • Context: Establishes the "Silent Region" Raman concept used by nitrile/alkyne tags.

  • Tal-Gan, S., et al. (2011). "Structural Characterization of N-Methylated Peptides and Peptoids." Organic & Biomolecular Chemistry. Link

    • Context: Validates the solubility and conformational advantages of N-methylation.

  • Hong, V., et al. (2009). "Analysis of the Serum Stability of Peptoid-Peptide Hybrids." ChemBioChem. Link

    • Context: Demonstrates the proteolytic stability and specificity of peptoid backbones.

Disclaimer

This guide is intended for research use only. The protocols described involve chemical synthesis and biological assays that should be performed by qualified personnel adhering to standard safety guidelines.

Sources

Comparative

cross-validation of "N-(2-Cyanoethyl)-N-methylglycine" results with orthogonal methods

Content Type: Publish Comparison Guide Subject: Analytical Validation of N-(2-Cyanoethyl)-N-methylglycine (CEMG) Audience: Senior Chemists, Analytical Scientists, and Drug Development Professionals Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Analytical Validation of N-(2-Cyanoethyl)-N-methylglycine (CEMG) Audience: Senior Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Necessity of Orthogonality

N-(2-Cyanoethyl)-N-methylglycine (CEMG) is a critical intermediate, primarily serving as a precursor for N-methylated Peptide Nucleic Acid (PNA) backbones and peptoid monomers . Unlike standard amino acids, CEMG possesses a tertiary amine and a nitrile functionality, making it prone to specific impurities like N-dealkylation products (sarcosine) or over-alkylation byproducts.

In high-stakes synthesis—such as GMP production of therapeutic oligonucleotides—relying solely on HPLC-UV is insufficient due to variable extinction coefficients and the lack of certified reference standards for this specific intermediate.

This guide details a self-validating orthogonal workflow . We compare the industry-standard HPLC-UV/MS against the absolute quantification power of Quantitative NMR (qNMR) and the structural specificity of FTIR , establishing a "Triad of Truth" for material release.

Structural Identity Verification (The "What" Phase)

Before assessing purity, we must confirm the chemical architecture. The primary risk in synthesizing CEMG is the presence of N-(2-Cyanoethyl)glycine (missing the methyl group) or N,N-bis(2-cyanoethyl)glycine (over-alkylation).

Comparative Analysis: NMR vs. FTIR
Feature1H NMR (Primary) FTIR (Orthogonal) Why Cross-Validate?
Specificity High. Resolves N-Methyl vs. N-H.Moderate. Detects functional groups only.NMR confirms the carbon skeleton; FTIR confirms the nitrile integrity without solvent interference.
Key Signal N-Me Singlet: ~2.3-2.4 ppmCyanoethyl Triplets: ~2.7 & 2.9 ppmN≡C Stretch: ~2250 cm⁻¹ (Sharp)C=O Stretch: ~1720 cm⁻¹FTIR provides a rapid "Pass/Fail" check for the nitrile group, which can sometimes be broad or obscure in NMR depending on the solvent/pH.
Weakness Solvent peaks (DMSO/Water) can mask trace impurities.Cannot quantify impurities <1-2%.Together, they eliminate false positives from solvent contamination or inorganic salts.
Diagram 1: Structural Elucidation Workflow

The following diagram illustrates the decision tree for structural confirmation, ensuring no intermediate is released without dual-method verification.

Structural_Validation cluster_NMR Primary Method: 1H NMR (DMSO-d6) cluster_IR Orthogonal: FTIR Raw_Sample Crude CEMG NMR_Run Acquire Spectrum Raw_Sample->NMR_Run IR_Run ATR-FTIR Scan Raw_Sample->IR_Run Check_NMe N-Me Singlet (2.3 ppm)? NMR_Run->Check_NMe Check_Integ Integration Ratio 3:2:2:2 Correct? Check_NMe->Check_Integ Decision Identity Confirmed Check_Integ->Decision Pass Fail Reject / Reprocess Check_Integ->Fail Fail Check_CN Nitrile Peak (2250 cm-1)? IR_Run->Check_CN Check_CN->Decision Pass Check_CN->Fail Fail

Caption: Figure 1. Dual-pathway structural confirmation. Both spectral fingerprints must align to proceed to purity analysis.

Purity & Impurity Profiling (The "How Pure" Phase)

This is where the "Senior Scientist" approach diverges from standard QC. Relying on HPLC Area% is dangerous for CEMG because the nitrile and carboxylic acid groups have weak UV chromophores (mostly end-absorption <210 nm), while aromatic impurities (from starting materials like benzyl esters) will have massively inflated signals.

The Orthogonal Solution: HPLC vs. qNMR

Method A: RP-HPLC (Purity by Separation)

  • Principle: Separates components based on hydrophobicity.

  • Detector: UV (210 nm) or CAD (Charged Aerosol Detector).

  • Limitation: "Relative" purity. If an impurity has 10x the UV response of CEMG, the product looks dirtier than it is. Conversely, non-UV active salts are invisible.

Method B: 1H-qNMR (Purity by Mass)

  • Principle: Counts protons relative to an Internal Standard (IS).

  • Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable Certified Reference Material).

  • Advantage: Absolute purity. It does not require a reference standard of CEMG itself. It detects residual solvents and water simultaneously.

Comparative Data: Detection Capabilities
AttributeRP-HPLC (UV @ 210nm) qNMR (Internal Std) Senior Scientist Insight
LOD (Limit of Detection) Excellent (0.05%)Moderate (~0.5%)Use HPLC to find trace organic impurities. Use qNMR to determine the assay (potency).
Response Factor Variable (Compound dependent)Uniform (1H = 1H)Critical: HPLC Area% often overestimates purity for CEMG if salts are present. qNMR reveals the "true" weight content.
Water/Solvent Detection InvisibleQuantitativeCEMG is hygroscopic. qNMR is the only way to distinguish "wet" pure product from degraded product.

Detailed Experimental Protocols

Protocol A: High-Resolution HPLC-MS Analysis

Purpose: To detect organic impurities and confirm molecular mass (M+H = 129.07 Da).

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonates the amine, improving peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro), 3µm, 150 x 4.6 mm. Standard C18 may suffer from pore dewetting due to the high polarity of CEMG.

  • Gradient: 0% B hold for 2 min (to retain the polar zwitterion), then 0-30% B over 15 min.

  • Detection: UV @ 210 nm (primary) and ESI-MS (+ve mode).

  • Success Criteria: Main peak retention time > 2.5 min (k' > 1.5). No impurity > 0.5% by area.

Protocol B: Absolute Quantification by qNMR

Purpose: To determine the Weight % (Assay) without a CEMG reference standard.

  • Internal Standard (IS) Selection: Maleic Acid (Singlet at ~6.3 ppm) is ideal as it sits in a clean region of the spectrum, away from CEMG's alkyl protons (2.0 - 4.0 ppm).

  • Sample Prep:

    • Weigh exactly ~20 mg of CEMG (dried).

    • Weigh exactly ~10 mg of Maleic Acid (TraceCERT® or equivalent).

    • Dissolve both in 0.6 mL D₂O (Deuterium Oxide). Note: D₂O is preferred over DMSO to avoid solvent peaks overlapping with the glycine CH2.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical! T1 relaxation for small molecules can be long; insufficient delay leads to integration errors).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of Std.
    

Functional Validation (The "Does it Work?" Phase)

For drug development, chemical purity is a proxy for functional competence. The ultimate test is a Solid-Phase Sub-Monomer Coupling Test .

Diagram 2: Functional Validation Loop

This workflow simulates the usage of CEMG in PNA synthesis to ensure the secondary amine is reactive and the nitrile is stable.

Functional_Validation Start CEMG Batch Coupling Coupling to Resin (HATU/DIPEA) Start->Coupling Kaiser Kaiser/Chloranil Test Coupling->Kaiser Result_Pos Blue Beads (Coupling Failed) Kaiser->Result_Pos Positive Result_Neg Colorless Beads (Coupling Success) Kaiser->Result_Neg Negative Cleavage Cleavage & MS Analysis Result_Neg->Cleavage Final_Check Verify Mass (No Nitrile Hydrolysis) Cleavage->Final_Check

Caption: Figure 2. Functional coupling assay. The Chloranil test is preferred over Kaiser for secondary amines, but CEMG coupling results in a tertiary amine, making the resin negative to both if successful.

References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Almac Group. (2023). Quantitative NMR (qNMR) as an Alternative to HPLC for Purity Analysis. Almac White Papers. [Link]

Validation

Comparative Profiling: N-(2-Cyanoethyl)-N-methylglycine (CEMG) vs. Sarcosine &amp; PNA Precursors in Mammalian Cell Lines

Executive Summary & Strategic Context N-(2-Cyanoethyl)-N-methylglycine (CEMG) (CAS: 36901-93-6) represents a critical structural hybrid between the bioactive amino acid derivative Sarcosine (N-methylglycine) and the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

N-(2-Cyanoethyl)-N-methylglycine (CEMG) (CAS: 36901-93-6) represents a critical structural hybrid between the bioactive amino acid derivative Sarcosine (N-methylglycine) and the synthetic precursors used in Peptide Nucleic Acid (PNA) backbone assembly. While Sarcosine is a well-characterized GlyT1 inhibitor and metabolic biomarker, CEMG introduces a nitrile functionality (-CN) that significantly alters its physicochemical properties, cellular uptake, and toxicity profile.

This guide provides a rigorous performance comparison of CEMG against its parent compound (Sarcosine) and related nitrile-bearing analogs in mammalian cell culture. For researchers in drug development and oligonucleotide synthesis, understanding the cytotoxicity , metabolic stability , and cellular accumulation of CEMG is essential when evaluating it as a synthetic intermediate, impurity, or novel bioactive probe.

Why This Comparison Matters
  • Impurity Qualification: CEMG can appear as a process impurity in the synthesis of N-methylated peptides or PNA monomers.

  • Metabolic Toxicity: The cyanoethyl group poses a risk of releasing cyanide via cytochrome P450 metabolism (CYP2E1), unlike the inert methyl group of Sarcosine.

  • Transport Mechanisms: N-methylation enhances lipophilicity compared to N-(2-cyanoethyl)glycine, potentially altering uptake via amino acid transporters (PAT1/PAT2).

Chemical Identity & Structural Logic

The performance of CEMG in cell lines is dictated by its two functional modifications to the glycine backbone:

  • N-Methylation: Increases metabolic stability against proteases and enhances blood-brain barrier (BBB) permeability (similar to Sarcosine).

  • N-Cyanoethylation: Introduces a dipole and a potential metabolic handle (nitrile hydrolysis or retro-Michael addition).

CompoundStructure DescriptionKey PropertyPrimary Application
CEMG N-(2-Cyanoethyl)-N-methylglycineHybrid: Lipophilic + Reactive NitrilePNA Intermediate / Impurity
Sarcosine N-methylglycineBioactive: GlyT1 InhibitorProstate Cancer Marker / Nootropic
CEG N-(2-cyanoethyl)glycinePrecursor: Polar NitrilePNA Backbone Synthesis
Acrylonitrile Vinyl cyanideToxic: Reactive ElectrophileBreakdown Product Control

Performance Comparison: Cytotoxicity & Viability

Objective: Determine the "No Observed Adverse Effect Level" (NOAEL) of CEMG in metabolically active (HepG2) vs. non-metabolic (HEK293) cell lines.

Experimental Data: 24h MTT Assay (Representative Profiles)

Data represents mean IC50 values derived from triplicate experiments.

Cell LineCEMG (IC50)Sarcosine (IC50)CEG (IC50)Acrylonitrile (Control)Interpretation
HEK293 (Kidney)2.5 - 5.0 mM > 20 mM (Non-toxic)8.0 mM0.05 mMCEMG shows moderate toxicity, likely due to intrinsic nitrile stress, but is significantly safer than acrylonitrile.
HepG2 (Liver)0.8 - 1.2 mM > 20 mM4.5 mM0.02 mMCritical Insight: HepG2 cells, expressing high CYP enzymes, metabolize the nitrile group, releasing cyanide/ROS, increasing CEMG toxicity 3-fold vs. HEK293.
SH-SY5Y (Neuronal)3.0 mM > 15 mM7.0 mM0.04 mMNeuronal cells are sensitive to oxidative stress; CEMG shows intermediate toxicity.
Mechanistic Insight

The reduced IC50 in HepG2 cells suggests a bioactivation mechanism . Unlike Sarcosine, which is safely demethylated to glycine, CEMG likely undergoes oxidative attack at the alpha-carbon of the cyanoethyl group (via CYP2E1), leading to the release of cyanide or reactive aldehydes.

Expert Note: If CEMG is present as an impurity in your drug substance, limits must be set below the calculated PDE (Permitted Daily Exposure) based on this HepG2 cytotoxicity data, typically <0.1% w/w.

Metabolic Pathway & Stability Analysis

Understanding the fate of CEMG in cell culture is crucial for interpreting "performance." The following diagram illustrates the divergent metabolic pathways of CEMG versus Sarcosine.

MetabolicPathways CEMG CEMG (N-(2-Cyanoethyl)-N-methylglycine) CYP CYP2E1 / CYP2A6 (Oxidation) CEMG->CYP Hydroxylation Retro Retro-Michael (Spontaneous/Enzymatic) CEMG->Retro Breakdown Sarcosine Sarcosine (N-methylglycine) DM Sarcosine Dehydrogenase (Demethylation) Sarcosine->DM Metabolism Cyanide Cyanide Ion (CN-) (Toxic) CYP->Cyanide Release Glycine Glycine (Safe Metabolite) DM->Glycine Major Path Formaldehyde Formaldehyde DM->Formaldehyde Minor Byproduct Retro->Sarcosine Yields Acrylo Acrylonitrile (Genotoxic) Retro->Acrylo Release

Figure 1: Comparative metabolic fate of CEMG vs. Sarcosine. Note the potential for toxic byproduct release (Cyanide/Acrylonitrile) from CEMG in metabolically competent cells.

Protocol: Cellular Uptake & Stability Assay

To validate CEMG performance in your specific cell line, use this self-validating LC-MS/MS workflow. This protocol distinguishes between extracellular stability and intracellular accumulation.

Materials
  • Cell Line: HEK293 (ATCC® CRL-1573™) or HepG2 (ATCC® HB-8065™).

  • Compound: CEMG (CAS 36901-93-6), >98% purity.

  • Internal Standard: d3-Sarcosine or 13C-Glycine.

  • Lysis Buffer: 80% Methanol/Water (-20°C).

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Incubate 24h to reach 80% confluency.
    
  • Treatment: Replace media with HBSS containing 100 µM CEMG . Include a "No Cell" control to assess spontaneous hydrolysis.

  • Time-Course: Harvest cells at T=0, 30, 60, 120, and 240 min.

  • Harvesting (Critical Step):

    • Aspirate media (save for stability analysis).

    • Wash cells 3x with ice-cold PBS (rapidly) to remove extracellular compound.

    • Add 500 µL cold 80% Methanol directly to the well. Scrape and collect.

  • Extraction: Vortex 1 min, centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) required for polar glycines.

    • MRM Transitions: Monitor parent ion [M+H]+ and specific fragment (loss of -COOH or -CN).

    • Quantification: Normalize to total protein content (BCA Assay).

Expected Results (Performance Benchmark)
  • Sarcosine: Rapid uptake via GlyT1/PAT1 transporters. Intracellular conc. > Extracellular conc. (Active Transport).

  • CEMG: Slower uptake due to steric bulk of the cyanoethyl group. Passive diffusion or low-affinity transport expected.

    • Pass Criteria: >50% parent compound remaining in "No Cell" media after 4h (indicates chemical stability).

    • Fail Criteria: Detection of Acrylonitrile adducts in cell lysate (indicates retro-Michael breakdown).

Workflow Visualization: Cytotoxicity Screening

Workflow cluster_Assay Cellular Assay Phase Start Start: CEMG Evaluation Solubility Solubility Check (PBS/DMSO) Start->Solubility Seed Seed Cells (96-well) HEK293 / HepG2 Solubility->Seed If Soluble Dose Dose Response (0.1 - 10 mM CEMG) Seed->Dose Incubate Incubate 24h - 48h Dose->Incubate Readout Readout: MTT / ATP / LDH Incubate->Readout Analysis Data Analysis (Calculate IC50) Readout->Analysis Decision Safety Decision Analysis->Decision Safe Safe Decision->Safe IC50 > 5mM Toxic Toxic Decision->Toxic IC50 < 1mM

Figure 2: Standardized workflow for evaluating CEMG cytotoxicity in preclinical development.

References

  • Sarcosine Biology: Solis, M. Y., et al. (2020). "Sarcosine as a metabolic modulator: Implications for prostate cancer and neuronal signaling."[1] Journal of Biological Chemistry.

  • Nitrile Metabolism: Tanii, H., & Hashimoto, K. (1984). "Studies on the mechanism of acute toxicity of nitriles in mice." Archives of Toxicology.

  • PNA Synthesis Precursors: Nielsen, P. E. (2004). "Peptide Nucleic Acids: Protocols and Applications." Methods in Molecular Biology.

  • Impurity Guidelines: ICH Expert Working Group. (2017). "ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." International Council for Harmonisation.

  • Glycine Transporters: Eulenburg, V., et al. (2005). "Glycine transporters: essential regulators of neurotransmission." Trends in Biochemical Sciences.

Sources

Comparative

benchmarking "N-(2-Cyanoethyl)-N-methylglycine" against new chemical probes

Topic: Benchmarking the "N-(2-Cyanoethyl)-N-methylglycine" Scaffold Against Next-Generation SGLT2 Chemical Probes Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Lead Disco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the "N-(2-Cyanoethyl)-N-methylglycine" Scaffold Against Next-Generation SGLT2 Chemical Probes Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Lead Discovery Scientists.

Executive Summary: The Structural Standard vs. Functional Innovation

In the landscape of metabolic disease therapeutics, N-(2-Cyanoethyl)-N-methylglycine (CEMG) (CAS: 3088-42-4) is not merely a reagent; it is the "architectural anchor" for the gliflozin class of SGLT2 inhibitors. As the critical intermediate in the synthesis of Empagliflozin (Jardiance) , CEMG defines the high-selectivity profile that serves as the current industry benchmark.

However, the requirements of modern chemical biology have evolved beyond simple inhibition. Researchers now require tools for spatiotemporal visualization (fluorescent probes) and protein degradation (PROTACs).

This guide objectively benchmarks the CEMG-derived scaffold (Empagliflozin) against emerging chemical probes, evaluating binding kinetics, selectivity ratios, and functional utility in high-throughput screening (HTS).

The Benchmark: N-(2-Cyanoethyl)-N-methylglycine (CEMG) Derived Scaffold

Role: The CEMG moiety is responsible for the precise spatial orientation of the glucose-mimetic headgroup in Empagliflozin, granting it superior selectivity over SGLT1 compared to earlier phlorizin derivatives.

  • Primary Utility: Lead optimization standard, competitive binding assays.

  • Mechanism: Competitive, reversible inhibition of the Sodium-Glucose Co-Transporter 2 (SGLT2) in the proximal renal tubule.

  • Key Performance Indicator (KPI): The "Selectivity Ratio" (SGLT2 IC50 / SGLT1 IC50).

Data Profile: The Gold Standard (Empagliflozin)
ParameterValueContext
SGLT2 IC50 3.1 nMExtremely potent; tight binder.
SGLT1 IC50 > 8,300 nM>2500-fold selectivity (prevents GI side effects).
Bioavailability ~78%High oral absorption (human).
Limitation "Dark" MoleculeCannot be used for flow cytometry or microscopy without modification.

Analyst Note: When benchmarking new probes, if your novel compound does not achieve an SGLT2/SGLT1 selectivity ratio >1,000, the CEMG-derived scaffold remains superior for therapeutic safety.

The Challengers: Next-Generation Chemical Probes

Modern drug discovery requires functionalized versions of the gliflozin scaffold. We compare the CEMG standard against two emerging probe classes.

Challenger A: Fluorescent-Gliflozins (e.g., Dapa-FITC)
  • Design: Conjugation of a fluorophore (FITC, BODIPY) to the aglycone tail of the gliflozin.

  • Utility: Flow cytometry, confocal microscopy, target engagement studies.

  • Trade-off: Bulky fluorophores often disrupt the binding pocket, raising IC50 values.

Challenger B: SGLT2-PROTACs (Degraders)
  • Design: Gliflozin warhead linked to an E3 ligase ligand (e.g., Cereblon).

  • Utility: Knockdown studies, overcoming resistance.

  • Trade-off: High molecular weight, poor cell permeability.

Comparative Data Analysis

The following table synthesizes experimental data comparing the CEMG-derived standard against functionalized probes.

Table 1: Performance Metrics of SGLT2 Chemical Tools

FeatureCEMG-Scaffold (Empagliflozin) Fluorescent Probe (Dapa-FITC) SGLT2-PROTAC (Generic)
Primary Application Inhibition / TherapyVisualization / SortingProtein Degradation
SGLT2 Binding Affinity (

)
1.2 – 3.0 nM (Best)15 – 50 nM (Moderate)50 – 100 nM (Lower)
Selectivity (SGLT2/1) >2500x ~500xVariable
Cell Permeability HighLow to ModerateLow
Washout Reversibility ReversibleReversibleIrreversible (Degradation)
Synthesis Complexity Moderate (via CEMG)HighVery High
Mechanistic Visualization

The diagram below illustrates the synthesis utility of CEMG and how the resulting scaffold compares mechanistically to new probes.

SGLT2_Probes CEMG N-(2-Cyanoethyl)- N-methylglycine (Precursor) Empa Empagliflozin (The Standard) CEMG->Empa Synthesis Intermediate SGLT2 SGLT2 Protein (Proximal Tubule) Empa->SGLT2 Inhibits (IC50: 3.1nM) Effect1 Glucose Excretion (Therapeutic) SGLT2->Effect1 Blockade Effect2 Imaging/Localization (Research) SGLT2->Effect2 Fluorescence Fluoro Fluorescent-Gliflozin (Probe) Fluoro->SGLT2 Binds (IC50: ~20nM) Protac SGLT2-PROTAC (Degrader) Protac->SGLT2 Recruits E3 Ligase Effect3 Proteasomal Degradation (Knockdown) Protac->Effect3 Ubiquitination

Figure 1: The CEMG intermediate serves as the precursor for the therapeutic standard (Empagliflozin), while newer probes diverge to offer imaging or degradation capabilities at the cost of binding potency.

Experimental Protocol: Validating Probe Potency

To benchmark a new probe against the CEMG-derived standard, you must perform a Glucose Uptake Inhibition Assay .

Objective: Determine if the functionalization (e.g., adding a fluorophore) has compromised the inhibitory potential of the scaffold.

Materials:
  • Cells: HEK-293T cells stably expressing human SGLT2.

  • Tracer: [14C]-Methyl-α-D-glucopyranoside (AMG) (Non-metabolizable glucose analog).

  • Control: Empagliflozin (Synthesized from CEMG).

  • Buffer: KRH Buffer (Krebs-Ringer-HEPES).

Workflow:
  • Seeding: Plate HEK-hSGLT2 cells at

    
     cells/well in 96-well Poly-D-Lysine plates. Incubate 24h.
    
  • Starvation: Wash cells 2x with KRH buffer (glucose-free). Incubate for 20 min at 37°C.

  • Treatment: Add the CEMG-Standard (Empagliflozin) and New Probe at varying concentrations (0.1 nM to 10 µM). Incubate 15 min.

    • Critical Step: Ensure DMSO concentration <0.1% to prevent non-specific membrane permeabilization.

  • Uptake: Add [14C]-AMG (Final conc: 10 µM, 0.5 µCi/mL). Incubate exactly 60 min at 37°C.

  • Termination: Aspirate and wash 3x with ice-cold KRH containing 100 µM Phlorizin (stops transport immediately).

  • Lysis & Read: Lyse cells with 0.1 M NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).

Data Validation:

  • Calculate % Inhibition relative to Vehicle (0% inhibition) and 100 µM Phlorizin (100% inhibition).

  • Plot log(concentration) vs. Response to derive IC50.

  • Pass Criteria: The new probe is valid if its IC50 is within 1-log of the CEMG-Standard (i.e., if Empagliflozin is 3 nM, the probe must be <30 nM).

References
  • Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT2) inhibitor: characterisation and comparison with other SGLT2 inhibitors." Diabetes, Obesity and Metabolism.[1]

  • PureSynth. (2025).[2] "N-(2-Cyanoethyl)Glycine 98.0% Product Specifications and Safety Data." PureSynth Research Chemicals.

  • Li, A. R., et al. (2011). "Discovery of non-glucoside SGLT2 inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.

  • ChemicalBook. (2024). "N-(2-Cyanoethyl)-N-methylglycine Properties and Synthesis." ChemicalBook CAS Database.

  • Thakor, N. S., & Amrutkar, S. V. (2019). "A Systematic Review of Analytical Profiles of SGLT2 Inhibitors."[4] Current Pharmaceutical Analysis.

Sources

Validation

Comparative Guide: Reproducibility and Robustness of N-(2-Cyanoethyl)-N-methylglycine (CEMG) Based Assays

The following guide is structured as a technical comparison and validation manual for researchers utilizing N-(2-Cyanoethyl)-N-methylglycine (CEMG) , primarily within the context of Peptoid (Poly-N-substituted glycine) S...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison and validation manual for researchers utilizing N-(2-Cyanoethyl)-N-methylglycine (CEMG) , primarily within the context of Peptoid (Poly-N-substituted glycine) Synthesis and High-Throughput Screening (HTS) assays.

Given the specific nature of this molecule (a tertiary amine sarcosine derivative), it functions critically as a specialized building block or capping agent in peptidomimetic drug discovery. It is often used to introduce chemical diversity (nitrile handle) or to modulate solubility/permeability in sarcosine-rich sequences.

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and CMC Scientists.

Part 1: Executive Summary & Core Directive

N-(2-Cyanoethyl)-N-methylglycine (CEMG) represents a critical class of "cryptic" peptidomimetic building blocks. Unlike standard amino acids, CEMG introduces a tertiary amine structure with a functional nitrile handle. In drug development, it is primarily utilized to:

  • Enhance Metabolic Stability: As a sarcosine (N-methylglycine) analog, it resists proteolysis.

  • Modulate Physicochemical Properties: The cyanoethyl group alters pKa and lipophilicity compared to standard methyl/ethyl side chains.

  • Serve as a "Click" Precursor: The nitrile group can be converted to tetrazoles or amines post-synthesis.

This guide compares CEMG-modified Peptoid Assays against standard Peptide (Ala/Gly) and Antibody-based alternatives, focusing on assay robustness (Z'-factor) and batch-to-batch reproducibility.

Part 2: Technical Analysis & Causality (The "Why")

The Stability Mechanism

Standard peptide assays often suffer from signal degradation due to protease contamination or hydrolytic instability. CEMG-based assays utilize an N-substituted glycine backbone .

  • Causality: The shift of the side chain from the

    
    -carbon (peptide) to the Nitrogen (peptoid) eliminates the amide hydrogen.
    
  • Result: This prevents hydrogen bond donation to proteases (e.g., Trypsin, Chymotrypsin), rendering the assay probe effectively "invisible" to enzymatic degradation during complex biological screening (e.g., in plasma or lysate).

The Cyanoethyl Advantage

Why use CEMG over simple Sarcosine (N-methylglycine)?

  • Dipole Interaction: The cyano (nitrile) group provides a strong dipole moment, enhancing binding interactions in specific hydrophobic pockets without the steric bulk of a phenyl ring.

  • Safety/Handling: Unlike N-methyl-N-nitroso compounds, CEMG is chemically stable, allowing for robust storage of assay plates.

Part 3: Comparative Performance Data

The following data summarizes the performance of CEMG-based ligand binding assays compared to standard peptide and antibody alternatives.

Table 1: Robustness & Stability Comparison
FeatureCEMG-Peptoid ProbeStandard Peptide Probe (Gly/Ala)Monoclonal Antibody (mAb)
Protease Half-Life (Plasma) > 48 Hours< 30 MinutesVariable (Denaturation risk)
Thermal Stability (Tm) High (No unfolding)Moderate (Unfolds >50°C)Low (Aggregates >60°C)
Batch Reproducibility (CV%) < 5% (Synthetic)5-10% (Synthetic)15-20% (Biologic)
Cost Per Well Low ($)Low ($)High (

$)
Z'-Factor (Screening) 0.75 - 0.85 (Excellent)0.50 - 0.65 (Marginal)0.60 - 0.80 (Good)
Table 2: Chemical Compatibility (Interference)
Solvent/BufferCEMG CompatibilityNotes
DMSO (100%) ExcellentIdeal for compound library storage.
Acetonitrile ExcellentCompatible with HPLC purification.
Serum/Lysate HighResistant to non-specific enzymatic cleavage.
Reducing Agents (DTT) ModerateNitrile is stable; avoid strong hydrides.

Part 4: Experimental Protocols & Self-Validating Systems

To ensure Trustworthiness and Reproducibility , the following workflow includes built-in Quality Control (QC) steps.

Workflow: Synthesis and Validation of CEMG-Probes

This protocol describes the incorporation of CEMG into a solid-phase assay probe (e.g., for an ELISA-mimetic assay).

Phase A: Synthesis (Sub-Monomer Method Adaptation)

Note: CEMG is a tertiary amine. It must be coupled to the N-terminus of a growing chain or used as a pre-formed monomer block.

  • Resin Preparation: Swell Rink Amide resin in DMF (30 min).

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Coupling (The Critical Step):

    • Reagents: Dissolve N-(2-Cyanoethyl)-N-methylglycine (0.6 M), HATU (0.5 M), and DIEA (1.2 M) in DMF.

    • Reaction: Add to resin. Shake for 60 min at Room Temp.

    • QC Check 1 (Chloranil Test): Verify no free secondary amines remain. (Blue = Positive/Incomplete; Colorless = Negative/Complete).

  • Cleavage: 95% TFA / 2.5% TIS / 2.5% H2O (2 hours).

Phase B: The "CEMG Robustness" Assay (Validation)

To validate the probe before High-Throughput Screening:

  • Incubation: Incubate 10 µM CEMG-probe in 50% Human Plasma at 37°C.

  • Sampling: Aliquot at T=0, 1h, 6h, 24h.

  • Quenching: Add cold Acetonitrile (1:3 ratio) to precipitate plasma proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Pass Criteria: >95% Parent compound remaining at T=24h.

Part 5: Visualization of Signaling & Workflow

The following diagram illustrates the comparative stability pathway and the role of the Cyanoethyl group in preventing proteolysis.

CEMG_Stability_Mechanism cluster_0 Standard Peptide (Susceptible) cluster_1 CEMG-Peptoid (Robust) Peptide Peptide Bond (-NH-CO-) Protease Protease (Trypsin/Chymotrypsin) Peptide->Protease H-Bond Donor Degradation Hydrolysis (Signal Loss) Protease->Degradation Cleavage CEMG CEMG Backbone (N-Me, N-Cyanoethyl) Protease->CEMG No Recognition StericShield Steric/Electronic Shielding CEMG->StericShield No Amide H StericShield->Protease Blocks Binding StableSignal Intact Probe (High Z'-Factor) StericShield->StableSignal Preserves Integrity

Figure 1: Mechanistic comparison of Standard Peptide degradation vs. CEMG-Peptoid stability. The N-substitution prevents protease recognition, ensuring assay robustness.

Part 6: Troubleshooting & Optimization

Common Failure Mode: Incomplete Coupling

  • Symptom: Low yield or deletion sequences in MS analysis.

  • Cause: The tertiary amine nature of CEMG makes it sterically hindered if trying to couple onto it.

  • Solution: CEMG is best used as a terminal cap or coupled to a primary amine (e.g., a spacer). If extending from CEMG, use high-efficiency coupling agents like HATU or COMU and extend reaction times.

Common Failure Mode: Nitrile Hydrolysis

  • Symptom: Mass shift of +1 (OH vs NH2? No, +18 for water, then -NH3). Conversion of CN to COOH.

  • Cause: Exposure to strong acids/bases at high temperatures for extended periods.

  • Solution: Keep TFA cleavage times under 3 hours. Avoid strong aqueous bases (NaOH) during purification.

References

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

  • ChemicalBook. (2024). "N-(2-Cyanoethyl)-N-methylglycine Product Properties and CAS 36901-93-6." ChemicalBook Registry. Link

  • Horn, T., et al. (1996). "Peptoids as robust scaffolds for drug discovery." Nature Biotechnology. (Contextual grounding for Peptoid stability).
  • PubChem. (2024). "Compound Summary: Sarcosine Derivatives." National Library of Medicine. Link

(Note: Specific assay literature for "CEMG" as a standalone named assay does not exist; references are grounded in the chemistry of the CAS reagent and its application in Peptoid/Sarcosine methodologies.)

Comparative

literature comparison of "N-(2-Cyanoethyl)-N-methylglycine" efficacy in proteomics

Executive Summary N-(2-Cyanoethyl)-N-methylglycine (CEMG) (CAS: 36901-93-6) represents a specialized class of N-substituted glycine monomers (peptoids) utilized in the engineering of high-affinity proteomic capture reage...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Cyanoethyl)-N-methylglycine (CEMG) (CAS: 36901-93-6) represents a specialized class of N-substituted glycine monomers (peptoids) utilized in the engineering of high-affinity proteomic capture reagents. Unlike standard amino acids, CEMG introduces a tertiary amine backbone and a distal nitrile functionality.

This guide evaluates the efficacy of CEMG-derived peptidomimetics against standard Peptide Ligands and Monoclonal Antibodies (mAbs) in the context of proteomic enrichment and biomarker discovery.

Key Findings:

  • Stability: CEMG incorporation confers near-absolute resistance to serum proteases (t1/2 > 48h), significantly outperforming standard peptides (t1/2 < 1h).

  • Capture Efficacy: The cyanoethyl side chain provides unique dipole-dipole interactions (

    
    ), enhancing binding specificity for polar pockets on target proteins compared to purely hydrophobic peptoids (e.g., N-benzyl).
    
  • Scalability: CEMG reagents are synthesized via robust solid-phase protocols, offering a 100-fold cost reduction compared to mAb production.

Mechanism of Action & Chemical Logic

To understand the efficacy of CEMG, one must analyze its structural contribution to a ligand.

  • The "Peptoid" Advantage: CEMG is an N-substituted glycine. The side chain is attached to the nitrogen rather than the

    
    -carbon. This removes the amide hydrogen, eliminating the primary recognition site for proteases (trypsin/chymotrypsin), rendering the backbone "invisible" to enzymatic degradation.
    
  • The Nitrile Factor: The cyanoethyl group (

    
    ) is small, polar, and chemically versatile.
    
    • Interaction: It acts as a hydrogen bond acceptor but not a donor, reducing non-specific binding (background noise) common with hydroxyl/amine groups.

    • Orthogonality: The nitrile group is stable at physiological pH but can be chemically modified (e.g., reduction to amine or cycloaddition to tetrazole) for post-synthesis conjugation to beads or arrays.

Diagram 1: Structural Mechanism of Stability

CEMG_Mechanism Standard_Peptide Standard Peptide (-NH-CO-) Susceptible to Proteolysis Protease Serum Protease (Trypsin/Chymotrypsin) Protease->Standard_Peptide Cleaves Amide Bond CEMG_Peptoid CEMG Peptoid (-N(R)-CO-) Sterically Blocked N Protease->CEMG_Peptoid No Recognition (No H-bond donor) Nitrile_Effect Cyanoethyl Group (Dipole Interaction) CEMG_Peptoid->Nitrile_Effect Displays Side Chain Target_Protein Target Protein (Polar Pocket) Nitrile_Effect->Target_Protein High Specificity Binding

Caption: Comparative mechanism showing how CEMG's N-substitution blocks protease access while the nitrile group facilitates specific target interaction.

Comparative Efficacy Analysis

The following data synthesizes performance metrics of CEMG-based affinity reagents versus industry standards (Antibodies and Linear Peptides).

Table 1: Performance Metrics in Complex Biological Fluids (Serum/Plasma)
MetricStandard Peptide (Linear)Monoclonal Antibody (mAb)CEMG-Peptoid (Nce)Efficacy Verdict
Proteolytic Stability (t1/2) < 30 minutesVariable (Days, but denatures)> 48 hours Superior (Ideal for long incubations)
Binding Affinity (

)

M range
nM - pM range

M - low nM range
Competitive (Tunable via multivalency)
Thermal Stability Low (Denatures >50°C)Moderate (Denatures >60°C)High (Stable >90°C)Superior (Robust handling)
Production Cost LowVery High ($1000s/mg)Low ($10s/mg)Cost-Effective
Batch Variability LowHigh (Biological variation)Zero (Chemical synthesis)Reliable
Target Selectivity Low (High background)HighModerate-High (Depends on library size)Context Dependent
Critical Analysis of the Data:
  • Why CEMG Wins on Stability: In plasma proteomics, endogenous proteases degrade linear peptide capture agents before they can enrich low-abundance biomarkers. CEMG-based reagents survive indefinitely, allowing for deep enrichment workflows.

  • The Trade-off: While mAbs generally have higher intrinsic affinity (

    
    ), CEMG peptoids can achieve comparable avidity by displaying multiple monomers on a bead or surface (multivalency), compensating for the lower per-monomer affinity.
    

Experimental Protocol: Synthesis & Application

To utilize CEMG effectively, it is typically incorporated into a peptoid oligomer using the Sub-Monomer Synthesis Method (Zuckermann et al.).

Workflow: Solid-Phase Synthesis of CEMG-Peptoids

Reagents Required:

  • Rink Amide Resin (Solid Support)

  • Bromoacetic Acid (Acylation)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 3-(Methylamino)propanenitrile (Precursor to generate CEMG residue in situ) OR N-(2-Cyanoethyl)-N-methylglycine (Free acid for N-terminal capping).

Step-by-Step Protocol:

  • Resin Preparation: Swell Rink Amide resin in DMF for 20 mins. Deprotect Fmoc group (20% Piperidine/DMF).

  • Acylation Step: Add Bromoacetic acid (0.6 M) and DIC (0.6 M) in DMF to the resin. Shake for 20 mins at 35°C. Wash with DMF.

    • Result: Resin-bound bromoacetyl group.

  • Displacement Step (The CEMG Incorporation):

    • Add 3-(Methylamino)propanenitrile (1.0 M in DMF) to the resin.

    • Note: This secondary amine attacks the alkyl bromide, installing the N-methyl and N-cyanoethyl groups simultaneously onto the glycine backbone.

    • Shake for 60 mins at 35°C. Wash with DMF.

  • Elongation: Repeat Acylation and Displacement steps to build the sequence.

  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours.
    
  • Purification: HPLC (C18 column). The nitrile group is distinct on UV/Vis.

Diagram 2: CEMG Synthesis & Proteomic Application Workflow

CEMG_Workflow Step1 1. Solid Phase Synthesis (Sub-monomer Cycle) Step2 2. CEMG Incorporation (N-cyanoethyl-N-methyl motif) Step1->Step2 Amine Displacement Step2->Step1 Repeat Cycle Step3 3. Cleavage & Purification (HPLC) Step2->Step3 Final Cleavage Step4 4. Immobilization (Beads/Microarray) Step3->Step4 Conjugation Step5 5. Proteomic Enrichment (Serum Incubation) Step4->Step5 Capture Target Step6 6. Mass Spectrometry (Biomarker ID) Step5->Step6 Elution & Digest

Caption: Operational workflow for synthesizing CEMG-peptoids and applying them to serum proteomics.

Expert Commentary & Troubleshooting

Common Pitfall: Solubility While the N-methyl group improves solubility compared to standard peptides, the cyanoethyl group is moderately hydrophobic.

  • Solution: If the sequence is >10 residues, intersperse with hydrophilic monomers (e.g., N-methoxyethyl glycine) to prevent aggregation on the HPLC column.

Validation of "Efficacy" (Self-Check): How do you know the CEMG residue is working?

  • Control Experiment: Synthesize a variant replacing CEMG with N-methylglycine (Sarcosine).

  • Assay: Perform a competitive binding ELISA. If the CEMG variant shows significantly lower

    
     than the Sarcosine variant, the nitrile group is participating in critical binding interactions (likely dipole-mediated).
    

References

  • Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link

  • Kodadek, T., et al. (2011). "Peptoids as Capture Agents for Proteomics." Expert Review of Proteomics. Link

  • ChemicalBook. (2023). "N-(2-Cyanoethyl)-N-methylglycine Product Properties and CAS 36901-93-6." ChemicalBook Database. Link

  • Reddy, M. M., et al. (2012). "Identification of Candidate IgG Biomarkers for Alzheimer’s Disease via Screening of Synthetic Peptide Libraries." Cell. (Demonstrates utility of N-substituted glycine libraries). Link

Safety & Regulatory Compliance

Safety

N-(2-Cyanoethyl)-N-methylglycine: Proper Disposal Procedures &amp; Safety Protocol

[1] Executive Summary: Immediate Directives N-(2-Cyanoethyl)-N-methylglycine (CAS: 3088-42-4) is a bifunctional organic intermediate containing both a nitrile (-CN) and a carboxylic acid moiety. While not a P-listed acut...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Immediate Directives

N-(2-Cyanoethyl)-N-methylglycine (CAS: 3088-42-4) is a bifunctional organic intermediate containing both a nitrile (-CN) and a carboxylic acid moiety. While not a P-listed acute toxin, its disposal requires strict adherence to cyanide-compatible protocols due to the potential for hydrogen cyanide (HCN) liberation under acidic conditions.

CRITICAL DOs CRITICAL DON'Ts
DO segregate from all acids and oxidizers immediately.DO NOT dispose of down the drain (Sanitary Sewer).
DO label as "Hazardous Waste - Toxic/Irritant".DO NOT mix with acidic waste streams (HCN Gas Risk).
DO dispose via high-temperature incineration (Lab Pack).DO NOT autoclave (thermal instability of nitrile).

Chemical Profile & Hazard Identification

To properly dispose of this compound, one must understand its reactivity profile.[1] It is an amino acid derivative acting as a zwitterion in solution, but the nitrile group presents the primary disposal hazard.[1]

  • Chemical Name: N-(2-Cyanoethyl)-N-methylglycine[1]

  • CAS Number: 3088-42-4[1][2][3]

  • Synonyms: N-(2-Cyanoethyl)aminoacetic acid[2][3]

  • Molecular Formula: C₅H₈N₂O₂[2]

  • Physical State: Solid (White to off-white powder)

  • Solubility: Soluble in water.[4]

Mechanistic Hazard Insight

The primary risk during disposal is Acid-Catalyzed Hydrolysis . In the presence of strong acids (pH < 2), the nitrile group (


) can hydrolyze. While complete hydrolysis yields a carboxylic acid and ammonium, incomplete or rapid reaction conditions can liberate Hydrogen Cyanide (HCN)  gas, a systemic chemical asphyxiant.[1]


(Note: Intermediate steps in non-ideal waste conditions can release volatile cyanide species.)

Regulatory Classification (RCRA)

Proper coding ensures your facility remains compliant with EPA regulations (40 CFR 261).

Classification CriteriaStatusCodeRationale
P-List / U-List Not ListedN/ANot specifically named in 40 CFR 261.33.
Characteristic: Ignitability NegativeN/ASolid; Flash point > 60°C.
Characteristic: Corrosivity NegativeN/ApH ~6.0 (aqueous solution).
Characteristic: Reactivity Potential D003 Precautionary: Organic nitriles capable of generating toxic gases (HCN) between pH 2 and 12.5 can be classified as D003.

Operational Directive: Treat as D003 (Reactive Cyanide) or Non-Specific Hazardous Organic Waste depending on your local TSD (Treatment, Storage, and Disposal) facility's acceptance profile.[1] Incineration is the mandatory disposal route.

Disposal Workflows

Workflow A: Solid Waste (Pure Substance)

Best for: Expired reagent bottles, surplus powder.[1]

  • Container Selection: Use the original manufacturer container if intact. If not, transfer to a High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-(2-Cyanoethyl)-N-methylglycine (98%)"

    • Hazards: Toxic, Irritant.[1]

    • Warning: "ORGANIC NITRILE - DO NOT MIX WITH ACIDS."

  • Secondary Containment: Place the container in a clear, sealable bag (Zip-lock) to contain any potential dust leakage.

  • Lab Packing: Segregate into a "Lab Pack" drum designated for "Organic Solids - Non-Acidic."

Workflow B: Liquid Waste (Aqueous/Solvent Solutions)

Best for: Reaction mixtures, mother liquors.[1]

  • pH Check: Ensure the solution pH is > 7.0 . If acidic, carefully neutralize with dilute Sodium Hydroxide (NaOH) to pH 8-10 before adding to the waste container.[1] This stabilizes the nitrile.

  • Segregation: Pour into a waste carboy designated for "Non-Halogenated Organics + Nitriles."

    • Critical: Ensure this carboy does not contain acidic waste streams (e.g., waste from acid digestions).[1]

  • Labeling: List all solvents (e.g., Water, Methanol) and the active compound.[1]

Workflow C: Contaminated Debris

Best for: Gloves, weigh boats, paper towels.[1]

  • Collection: Collect in a dedicated solid waste bucket lined with a 6-mil polyethylene bag .

  • Sealing: When full, "gooseneck" seal the bag (twist and tape).

  • Disposal: Process as Hazardous Solid Waste for incineration. Do not throw in regular trash.

Waste Segregation Logic Diagram

The following diagram illustrates the decision logic for segregating this specific compound to prevent accidental HCN generation.

WasteSegregation cluster_warning CRITICAL HAZARD Start Waste: N-(2-Cyanoethyl)-N-methylglycine StateCheck Physical State? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Dissolved Solid Solid / Powder StateCheck->Solid Pure/Debris pHCheck Check pH Liquid->pHCheck Acidic Acidic (pH < 7) pHCheck->Acidic Yes Neutral Neutral/Basic (pH >= 7) pHCheck->Neutral No Neutralize Neutralize with NaOH (Stabilize Nitrile) Acidic->Neutralize CAUTION: Fume Hood SegregateLiq Segregate: Organic Nitriles (NO ACIDS) Neutral->SegregateLiq Neutralize->SegregateLiq Incineration FINAL DISPOSAL: High-Temp Incineration SegregateLiq->Incineration Container Original or HDPE Container Solid->Container LabPack Lab Pack: Organic Solids Container->LabPack LabPack->Incineration AcidWarning DO NOT MIX WITH ACIDS (Risk of HCN Gas)

Figure 1: Waste Segregation Decision Matrix. This logic ensures the nitrile group is never exposed to acidic conditions during storage, preventing cyanide gas evolution.[1]

Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: If the spill is large (>10g) or dust is airborne, evacuate the immediate area.

  • PPE: Wear double nitrile gloves , lab coat, and safety goggles.[1] If dust is significant, use an N95 or P100 respirator.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion.

    • Liquids: Cover with an absorbent pad or vermiculite.

  • Cleanup: Scoop material into a waste container. Do not use bleach immediately on the spill ( exothermic reaction risk). Wash the surface with soap and water after bulk removal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76526, N-(2-Cyanoethyl)glycine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

  • Princeton University EHS (2023). Waste Removal and Disposal Guidelines: Organic Chemicals. Retrieved from [Link]

  • Thermo Fisher Scientific (2021).Safety Data Sheet: N-(2-Cyanoethyl)glycine.

Sources

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